molecular formula C12H10ClN B3265930 4-chloro-2-methyl-6-phenylpyridine CAS No. 412923-41-2

4-chloro-2-methyl-6-phenylpyridine

Cat. No.: B3265930
CAS No.: 412923-41-2
M. Wt: 203.67 g/mol
InChI Key: HKIRMFBAMLBCKB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenylpyridine is a chemical scaffold of interest in medicinal chemistry and drug discovery. Compounds featuring a phenyl-substituted pyridine core, such as 4-phenylpyridine-2-one derivatives, have been identified as novel allosteric modulators of the M1 muscarinic acetylcholine receptor (M1 mAChR). Positive allosteric modulators (PAMs) targeting this receptor are being investigated as potential treatments for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . The chloropyridine moiety is a versatile building block in organic synthesis. It can serve as a key intermediate for the construction of more complex molecules, enabling researchers to explore structure-activity relationships and develop compounds with optimized properties . Furthermore, pyridine derivatives bearing phenyl substituents are frequently explored in agrochemical research for their herbicidal and pesticidal activities, highlighting the broad utility of this chemical class . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIRMFBAMLBCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298310
Record name 4-Chloro-2-methyl-6-phenylpyridine
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Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-41-2
Record name 4-Chloro-2-methyl-6-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412923-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-6-phenylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Chloro-2-methyl-6-phenylpyridine

[1]

CAS Number: 412923-41-2 Formula: C₁₂H₁₀ClN Molecular Weight: 203.67 g/mol IUPAC Name: 4-chloro-2-methyl-6-phenylpyridine[1][2]

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine (CAS 412923-41-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) modulators (specifically mGluR5 antagonists) and kinase inhibitors .[1] Its structural value lies in the 4-chloro functionality, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (

1

Critical Distinction: Researchers must distinguish this compound from its pyrimidine isomer, 4-chloro-6-methyl-2-phenylpyrimidine (CAS 29509-92-0) .[1] Confusion between these two scaffolds is a common source of synthetic error in early-stage lead optimization.[1]

Chemical Identity & Properties

PropertyData
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical)
Boiling Point ~320 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water
pKa ~3.5 (Pyridine nitrogen, Predicted)
LogP 3.8–4.1 (High lipophilicity due to phenyl ring)
SMILES CC1=NC(=CC(Cl)=C1)C2=CC=CC=C2

Synthesis & Manufacturing

The industrial and laboratory-scale preparation of 4-chloro-2-methyl-6-phenylpyridine typically proceeds via the chlorination of its 4-pyridone precursor.[1][3] This route is preferred for its scalability and the availability of the starting materials.

Retrosynthetic Analysis

The 4-chloro moiety is introduced in the final step to avoid side reactions during the ring-formation phase.[1] The immediate precursor is 2-methyl-6-phenylpyridin-4(1H)-one .[1]

Detailed Protocol: Chlorination via POCl₃

Note: This protocol describes the conversion of the 4-pyridone tautomer to the 4-chloropyridine.

Reagents:

  • Precursor: 2-methyl-6-phenylpyridin-4(1H)-one (1.0 equiv)[1]

  • Reagent: Phosphorus oxychloride (POCl₃) (5.0–10.0 equiv)[1]

  • Solvent: Neat or Toluene (if temperature control is required)[1]

  • Base (Optional):

    
    -Diethylaniline or DIPEA (catalytic to stoichiometric) to scavenge HCl.[1]
    

Step-by-Step Methodology:

  • Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line), charge 2-methyl-6-phenylpyridin-4(1H)-one.

  • Addition: Carefully add POCl₃ at room temperature. Caution: Exothermic reaction. If using a base like

    
    -diethylaniline, add it dropwise prior to heating.[1]
    
  • Reaction: Heat the mixture to reflux (105–110 °C) . Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS.[1] The starting pyridone is highly polar; the product is non-polar.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Quench: Pour the mixture slowly onto crushed ice/water with vigorous stirring. Warning: POCl₃ hydrolysis is violent and releases HCl gas.

    • Neutralization: Adjust the pH of the aqueous slurry to ~8–9 using saturated Na₂CO₃ or NH₄OH. This liberates the free base pyridine from its hydrochloride salt.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, Gradient: 0–10% EtOAc in Hexanes) to yield the target chloride.

Synthesis Workflow Visualization

SynthesisPathPrecursorBenzoylacetone(1-phenylbutane-1,3-dione)Intermediate2-Methyl-6-phenylpyridin-4(1H)-one(Tautomer)Precursor->IntermediateCyclization(w/ NH3 source)Product4-Chloro-2-methyl-6-phenylpyridine(CAS 412923-41-2)Intermediate->ProductChlorinationReagentPOCl3Reflux, 4-6hReagent->Intermediate

Figure 1: Synthetic pathway from beta-diketone precursor to final chloropyridine.[1]

Reactivity & Functionalization[1][4][5]

The 4-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, although less so than the 2-position.[1] However, the presence of the chlorine atom makes C4 an excellent electrophile for transition-metal catalyzed cross-couplings.[1]

Suzuki-Miyaura Coupling

The most common application is the coupling with aryl- or heteroaryl-boronic acids to create biaryl systems.[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: K₂CO₃ or Cs₂CO₃.[4]

  • Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.[1]

  • Significance: This reaction preserves the 2-methyl and 6-phenyl groups while extending the core scaffold, a strategy often used to reach into deep hydrophobic pockets in enzyme active sites.[1]

Nucleophilic Aromatic Substitution ( )

Under harsh conditions (high heat, strong nucleophile), the chloride can be displaced by amines or alkoxides.

  • Reagents: Primary/Secondary amines, NaH/ROH.

  • Conditions: DMSO or NMP, 120–150 °C, or Microwave irradiation.

Reactivity Map

ReactivityCenter4-Chloro-2-methyl-6-phenylpyridineSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Forms: 4-Aryl-2-methyl-6-phenylpyridineCenter->SuzukiBuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Forms: 4-Amino-2-methyl-6-phenylpyridineCenter->BuchwaldSnArSnAr Displacement(RO- or RNH2, Heat)Forms: 4-Alkoxy/Amino derivativesCenter->SnArLithiationLithium-Halogen Exchange(n-BuLi, -78°C)Forms: 4-Li intermediate -> Electrophile trapCenter->Lithiation

Figure 2: Divergent synthesis capabilities of the 4-chloro scaffold.[1]

Applications in Drug Discovery[7][8][9]

GPCR Modulation (mGluR5)

Substituted 2-phenylpyridines are a privileged scaffold in the design of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).[1] The 2-methyl-6-phenyl motif provides steric bulk and lipophilicity necessary for anchoring the molecule within the transmembrane allosteric site.[1] The 4-position is typically derivatized to tune solubility and metabolic stability.[1]

Smoothened (Smo) Antagonists

While the 4-chloro-pyrimidine analog is more famously associated with Smoothened antagonists (Hedgehog pathway), the pyridine analog (CAS 412923-41-2) serves as a bioisostere.[1] Replacing the pyrimidine nitrogen with a carbon (pyridine) alters the hydrogen bond acceptor profile and can improve blood-brain barrier (BBB) permeability by reducing the Total Polar Surface Area (TPSA).[1]

Safety & Handling

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Manipulate in a fume hood. The compound is a potent alkylating/arylating agent precursor and should be treated as a potential sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from moisture to prevent slow hydrolysis of the C-Cl bond, although the pyridine ring renders it relatively stable compared to aliphatic chlorides.[1]

References

  • MolAid. Chemical Property Analysis: 4-chloro-2-methyl-6-phenylpyridine (CAS 412923-41-2). Retrieved from [Link]

  • Google Patents.CN101998961A - Substituted 2-phenyl-pyridine derivatives.
  • PubChem. Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Isomer Comparison). Retrieved from [Link][1]

Technical Monograph: 4-Chloro-2-methyl-6-phenylpyridine

[1][2]

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) represents a "privileged scaffold" in heterocyclic chemistry.[1][2] Its structural trifecta—a lipophilic phenyl ring, a metabolically labile yet reactive methyl group, and a highly electrophilic chloro-substituent at the 4-position—makes it a linchpin intermediate.[1][2]

This guide moves beyond basic definitions to explore the compound's utility in constructing 2,2':6',2''-terpyridine ligands for organometallic phosphors (OLEDs) and its role as a core pharmacophore in kinase inhibitor discovery.[2] We focus here on the scalable synthesis via the N-oxide rearrangement pathway and the divergent reactivity of the C4-chloride.[1]

Nomenclature & Physicochemical Profile[2][3][4]

IUPAC Designation

Systematic Name: 4-chloro-2-methyl-6-phenylpyridine[1][2]

  • Parent Structure: Pyridine (azine).[2]

  • Numbering: Nitrogen is position 1. Substituents are numbered to give the lowest locant set. The methyl (2) and phenyl (6) positions flank the nitrogen, while the chloro (4) occupies the para-position relative to the heteroatom.[2]

  • Prioritization: Alphabetical order for citation (Chloro, Methyl, Phenyl).

Key Properties Table
PropertyValue (Approx.)Context
Molecular Formula C₁₂H₁₀ClNCore scaffold
Molecular Weight 203.67 g/mol Fragment-based design
LogP 3.4 – 3.7Highly lipophilic; requires polar solvents for coupling
pKa (Conj.[1][2] Acid) ~3.5Reduced basicity vs. pyridine (5.[2]2) due to -I effect of Cl
Physical State White/Off-white SolidLow melting point (often 40–50 °C)

Retrosynthetic Logic & Synthesis

The synthesis of 4-chloro-2-methyl-6-phenylpyridine is non-trivial because direct electrophilic halogenation of pyridine rings is sluggish.[1][2] The most robust industrial route leverages the N-oxide activation strategy , which transforms the electron-deficient pyridine ring into a species susceptible to nucleophilic attack, followed by rearrangement.[1][2]

The N-Oxide Rearrangement Route (Preferred)

This method avoids the harsh conditions of ring-closing condensations and utilizes commercially available 2-methyl-6-phenylpyridine.[1][2]

  • Oxidation: Conversion of the pyridine to the N-oxide using m-CPBA or H₂O₂/Urea.[1] This increases electron density at C2 and C4.

  • Chlorination/Deoxygenation: Reaction with phosphoryl chloride (POCl₃). The oxygen attacks the phosphorus, creating an activated leaving group.[2] Chloride anion attacks C4 (the most accessible electrophilic site since C2 and C6 are blocked), restoring aromaticity and expelling the phosphate species.[2]

Visualization: Synthesis Pathway

SynthesisFigure 1: N-Oxide Activation Route to 4-ChlorinationSM2-Methyl-6-phenylpyridineIntN-Oxide IntermediateSM->IntN-OxidationOxidantm-CPBA(DCM, 0°C)Oxidant->IntProduct4-Chloro-2-methyl-6-phenylpyridineInt->ProductMeisenheimer-typeRearrangementReagentPOCl3 / Et3N(Reflux)Reagent->Product

Detailed Experimental Protocol

Note: This protocol is adapted for a 10g scale batch. All steps require a fume hood due to POCl₃ toxicity.[2]

Step 1: N-Oxidation[1][2]
  • Dissolution: Dissolve 2-methyl-6-phenylpyridine (10.0 g, 59 mmol) in dichloromethane (DCM, 100 mL). Cool to 0 °C.

  • Addition: Add m-chloroperoxybenzoic acid (m-CPBA, 70%, 1.2 equiv) portion-wise over 30 minutes.

  • Monitor: Stir at room temperature (RT) for 4 hours. Monitor by TLC (EtOAc/MeOH).[2] The N-oxide is significantly more polar (lower R_f) than the starting material.[2]

  • Workup: Wash with 10% Na₂SO₃ (to quench peroxides) followed by saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[2] The N-oxide is usually a stable solid.[1]

Step 2: Chlorination (The Critical Step)[2]
  • Setup: Place the crude N-oxide in a round-bottom flask under Argon.

  • Reagent: Add POCl₃ (Phosphoryl chloride, 5 equiv) carefully. It acts as both solvent and reagent. Optional: Add PCl₅ (0.5 equiv) to assist if the reaction stalls.[2]

  • Reflux: Heat to 100 °C for 4–6 hours. The solution will darken.

  • Quench (Hazard): Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. This is highly exothermic.

  • Neutralization: Basify the aqueous solution to pH 8–9 using 50% NaOH or solid Na₂CO₃. Do not extract while acidic, or the product will remain protonated in the water phase.[2]

  • Extraction: Extract with DCM (3x). Wash with brine, dry, and concentrate.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The 4-chloro product elutes first, separated from any minor 2-chloromethyl byproducts.[1]

Reactivity Profile & Applications

The 4-chloro substituent is the "reactive handle." The pyridine nitrogen renders the C4 position electron-deficient, facilitating SNAr (Nucleophilic Aromatic Substitution) and oxidative addition by transition metals.[2]

Divergent Synthesis Pathways
  • Suzuki-Miyaura Coupling: The C4-Cl bond is readily activated by Pd(0) catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).[2] This is the primary route to terpyridines (by coupling with a pyridyl-boronic acid), which are crucial ligands for Iridium-based OLED emitters.[1][2]

  • SNAr Displacement: Reaction with amines or alkoxides. Used to introduce solubility-enhancing groups or specific pharmacophores.[1]

  • Lateral Lithiation: The C2-methyl group is acidic (pKa ~29).[2] Treatment with LDA or n-BuLi allows alkylation at the methyl position, extending the carbon chain while keeping the chloro-group intact for later steps.[1]

Visualization: Reactivity Logic

ReactivityFigure 2: Divergent Reactivity of the ScaffoldCore4-Chloro-2-methyl-6-phenylpyridineSuzukiPd(0) / Ar-B(OH)2(Suzuki Coupling)Core->SuzukiSNArR-NH2 or RO-(Nucleophilic Sub.)Core->SNArLithLDA / Electrophile(Lateral Lithiation)Core->LithTerpy2,2':6',2''-Terpyridines(OLED Ligands)Suzuki->TerpyC-C Bond FormationAmino4-Amino/Alkoxy Pyridines(Kinase Inhibitors)SNAr->AminoCl DisplacementChainChain-ExtendedDerivativesLith->ChainC2-Methyl Functionalization

[2][6][7]

References

  • N-Oxide Route Methodology

    • Journal of Organic Chemistry.
    • (Generalized reference for N-oxide chlorination mechanism).

  • Medicinal Chemistry Application

    • Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2,4,6-Trisubstituted Pyridines as Kinase Inhibitors."
    • (Verifies scaffold usage in kinase research).

  • OLED Ligand Synthesis

    • Dalton Transactions. "Synthesis of Phenylpyridine-Based Iridium Complexes for Phosphorescent OLEDs."
    • (Illustrates the use of phenyl-pyridine scaffolds in materials science).

  • General Properties & CAS Data

    • PubChem Compound Summary for CAS 412923-41-2.[1]

    • [2]

Technical Deep Dive: 4-Chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, analytical characterization, and application of 4-chloro-2-methyl-6-phenylpyridine , a privileged scaffold in medicinal chemistry.

CAS No: 412923-41-2 | Formula: C₁₂H₁₀ClN | MW: 203.67 g/mol [1][2]

Executive Summary

4-chloro-2-methyl-6-phenylpyridine is a halogenated heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[2] Its value lies in the C-4 chlorine atom , which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the pyridine core.[2]

This guide provides a rigorous analysis of its molecular weight characteristics, synthetic production via phosphoryl chloride mediated chlorination, and critical quality control parameters.[2]

Physicochemical Core & Molecular Weight Analysis

Understanding the molecular weight of 4-chloro-2-methyl-6-phenylpyridine requires distinguishing between its average molecular weight (used for stoichiometry) and its monoisotopic mass (used for mass spectrometry identification).[2]

Molecular Weight Data
ParameterValueContext
Average Molecular Weight 203.67 g/mol Used for molarity calculations and batch weighing.[2]
Monoisotopic Mass 203.050 g/mol Based on ¹²C, ¹H, ¹⁴N, and ³⁵Cl.[2] The primary peak in MS.
Exact Mass (³⁷Cl isotopologue) 205.047 g/mol The M+2 peak in MS.
LogP (Predicted) ~3.8 - 4.2Indicates high lipophilicity; requires organic solvents (DCM, EtOAc).[2]
Mass Spectrometry: The Chlorine Signature

For researchers validating the identity of this compound, the chlorine isotope pattern is the definitive fingerprint. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%).[3]

  • Primary Ion (M+): m/z 203.05

  • Isotope Peak (M+2): m/z 205.05

  • Intensity Ratio: The M+2 peak should appear at approximately 33% (1:3 ratio) of the intensity of the M+ peak. Deviation from this ratio suggests contamination with non-chlorinated impurities (e.g., des-chloro analogs).[2]

MS_Logic Sample Sample Injection (LC-MS/GC-MS) Ionization Ionization Source (ESI+ / EI) Sample->Ionization Detection Detector Ionization->Detection Peak_35 Peak m/z 203 (³⁵Cl Isotopologue) Relative Abundance: 100% Detection->Peak_35 Major Ion Peak_37 Peak m/z 205 (³⁷Cl Isotopologue) Relative Abundance: ~33% Detection->Peak_37 +2 Da Shift

Figure 1: Mass Spectrometry Logic Flow. The characteristic 3:1 intensity ratio between m/z 203 and 205 confirms the presence of a single chlorine atom.

Synthesis Engineering

The most robust route to 4-chloro-2-methyl-6-phenylpyridine involves the chlorination of its tautomeric precursor, 2-methyl-6-phenyl-4(1H)-pyridinone (also known as 4-hydroxy-2-methyl-6-phenylpyridine).[2]

Precursor Synthesis (Hantzsch-Type Condensation)

The pyridone core is typically constructed via the condensation of ethyl acetoacetate with an appropriate benzimidate or through a condensation of benzoylacetone with cyanoacetamide , followed by hydrolysis and decarboxylation.[2]

Chlorination Protocol (The POCl₃ Method)

This step converts the C-4 hydroxyl (carbonyl tautomer) to the chloride.[2]

Reagents:

  • Substrate: 2-methyl-6-phenyl-4(1H)-pyridinone[2]

  • Reagent: Phosphoryl chloride (POCl₃) [Excess, typically 3-5 eq][2]

  • Solvent: Neat or in Chlorobenzene (for temperature control)

  • Temperature: Reflux (100–120 °C)[2]

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 2-methyl-6-phenyl-4(1H)-pyridinone under an inert atmosphere (N₂).

  • Addition: Carefully add POCl₃. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar).

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Never add water to the hot POCl₃ mixture.

    • Neutralize the aqueous solution with NaOH or NH₄OH to pH ~8–9 to liberate the free base pyridine.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis_Workflow Precursor Start: 2-methyl-6-phenyl-4-pyridone (Solid, Polar) Reagent Add POCl₃ (Excess) Reflux 110°C, 3h Precursor->Reagent Intermediate Intermediate: Phosphorylated Species Reagent->Intermediate Quench Quench: Pour onto Ice/Water (Hydrolysis of excess POCl₃) Intermediate->Quench Neutralize Neutralize: NaOH to pH 9 (Liberate Free Base) Quench->Neutralize Extraction Extraction: DCM/EtOAc Purification: Silica Gel Neutralize->Extraction Product Final Product: 4-chloro-2-methyl-6-phenylpyridine Extraction->Product

Figure 2: Synthetic Workflow.[2][4] The critical safety step involves the controlled hydrolysis of excess POCl₃.

Analytical Validation (NMR)

To confirm the regiochemistry (ensuring the Cl is at C-4 and not on the phenyl ring or methyl group), ¹H NMR is required.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 7.90–8.00 (m, 2H): Phenyl ortho-protons.[2]

  • δ 7.40–7.55 (m, 3H): Phenyl meta/para-protons.[2]

  • δ 7.20–7.30 (s, 1H): Pyridine H-5 (Adjacent to Phenyl).[2]

  • δ 7.10–7.15 (s, 1H): Pyridine H-3 (Adjacent to Methyl).[2]

  • δ 2.60–2.65 (s, 3H): Methyl group at C-2.[2]

Note: The H-3 and H-5 protons appear as distinct singlets (or fine doublets) due to the asymmetric substitution of the pyridine ring.[2]

Applications in Drug Discovery

The 4-chloro substituent is a strategic "handle" for Suzuki-Miyaura Cross-Coupling .[2] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Palladium(0) into the C–Cl bond, enabling the attachment of aryl or heteroaryl groups.[2]

Protocol for Suzuki Coupling:

  • Reactants: 4-chloro-2-methyl-6-phenylpyridine (1.0 eq) + Aryl Boronic Acid (1.2 eq).[2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Conditions: 80–100 °C under Argon for 12 hours.

This reaction preserves the 2-methyl and 6-phenyl groups while introducing complexity at the 4-position, a common strategy for optimizing binding affinity in kinase inhibitor development.[2]

References

  • Benchchem. 4-Chloro-2-methyl-6-phenylpyridine Product Data. Retrieved from [2]

  • MolAid. Chemical Properties and Reactions of 2-methyl-6-phenylpyridine derivatives. Retrieved from [2]

  • PubChem. Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Isomer Comparison).[2] Retrieved from [2]

  • ChemicalBook. 4-Chloro-2-methyl-6-phenylpyridine Supplier and Property Data. Retrieved from [2]

Sources

Technical Guide: Synthesis of 4-Chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the high-purity synthesis of 4-chloro-2-methyl-6-phenylpyridine (Target Molecule). Unlike generic pyridine syntheses that often yield difficult-to-separate regioisomers, this pathway utilizes a regiocontrolled N-oxide activation strategy . The core logic relies on blocking the reactive


-positions (C2 and C6) with methyl and phenyl groups, forcing nucleophilic chlorination to the 

-position (C4) via the N-oxide intermediate.

Target Audience: Medicinal Chemists, Process Development Scientists. Estimated Yield: 45–60% (Overall, 3 steps). Key Hazards: POCl


 (corrosive, water-reactive), mCPBA (oxidizer, shock sensitive).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure structural integrity. Direct chlorination of pyridines is electronically unfavorable due to the electron-deficient ring. Conversely, Pyridine N-oxides are susceptible to nucleophilic attack at the C2, C4, and C6 positions. With C2 and C6 occupied by alkyl/aryl groups, the C4 position becomes the exclusive site for chlorination.

Pathway Visualization

Retrosynthesis Target 4-Chloro-2-methyl-6-phenylpyridine (Target) NOxide 2-Methyl-6-phenylpyridine N-oxide (Activated Intermediate) Target->NOxide Deoxygenative Chlorination (POCl3) Pyridine 2-Methyl-6-phenylpyridine (Core Scaffold) NOxide->Pyridine N-Oxidation (mCPBA) Precursors 2-Bromo-6-methylpyridine + Phenylboronic Acid Pyridine->Precursors Suzuki-Miyaura Coupling (Pd(PPh3)4)

Figure 1: Retrosynthetic disconnection showing the N-oxide activation strategy.

Part 2: Detailed Experimental Protocols

Step 1: Scaffold Construction (Suzuki-Miyaura Coupling)

Objective: Synthesize the 2-methyl-6-phenylpyridine core. Rationale: While condensation methods (e.g., Chichibabin) exist, they often require high temperatures (gas phase) and yield isomer mixtures. The Suzuki coupling of commercially available 2-bromo-6-methylpyridine is mild, strictly regioselective, and scalable.

ReagentEquiv.[1][2][3][4][5]Role
2-Bromo-6-methylpyridine 1.0Electrophile
Phenylboronic Acid 1.2Nucleophile
Pd(PPh

)

0.05Catalyst
K

CO

(2M aq)
3.0Base
DME / Ethanol (2:1) -Solvent System

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-bromo-6-methylpyridine (10 mmol, 1.72 g), phenylboronic acid (12 mmol, 1.46 g), and Pd(PPh

    
    )
    
    
    
    (0.5 mmol, 578 mg).
  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed DME (40 mL) and Ethanol (20 mL). Add 2M K

    
    CO
    
    
    
    (15 mL).
  • Reaction: Heat to reflux (

    
    C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (100 mL) and wash with water (

    
    ) and brine.
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , 0-10% EtOAc in Hexanes).
  • Yield: Expect 85–92% as a colorless oil/low-melting solid.

Step 2: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack. Rationale: mCPBA is preferred over H


O

/AcOH for lab-scale synthesis due to milder conditions and easier workup, preventing over-oxidation of the methyl group.
ReagentEquiv.[1][2][3][4][5]Role
2-Methyl-6-phenylpyridine 1.0Substrate
mCPBA (77% max) 1.5Oxidant
Dichloromethane (DCM) -Solvent

Protocol:

  • Dissolution: Dissolve the product from Step 1 (8.5 mmol) in DCM (50 mL) and cool to

    
    C.
    
  • Addition: Add mCPBA (12.75 mmol) portion-wise over 15 minutes.

  • Reaction: Warm to RT and stir for 4–6 hours.

  • Workup (Critical): Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (to destroy excess peroxide). Wash organic layer with saturated NaHCO
    
    
    (
    
    
    ) to remove m-chlorobenzoic acid byproduct.
  • Isolation: Dry over MgSO

    
     and concentrate. The N-oxide is typically a white solid.
    
  • Yield: Expect 80–90%.

Step 3: Regioselective Deoxygenative Chlorination

Objective: Install the chlorine atom at the C4 position. Rationale: The reaction with POCl


 proceeds via an 

-like mechanism. The bulky substituents at C2 (Methyl) and C6 (Phenyl) sterically hinder attack at those positions, directing the chloride nucleophile to C4.
ReagentEquiv.[1][2][3][4][5]Role
2-Methyl-6-phenylpyridine N-oxide 1.0Substrate
POCl

(Phosphorus oxychloride)
5.0Reagent/Solvent
Triethylamine (Et

N)
0.5Acid Scavenger (Optional)

Protocol:

  • Safety Note: POCl

    
     releases HCl gas upon contact with moisture. Perform in a well-ventilated fume hood.
    
  • Setup: Place the N-oxide (5 mmol) in a dry pressure tube or round-bottom flask.

  • Addition: Add neat POCl

    
     (25 mmol, ~2.3 mL). (Optional: Add Et
    
    
    
    N to buffer HCl evolution).
  • Reaction: Heat to

    
    C for 4 hours. The solution typically turns yellow/orange.
    
  • Quenching (Exothermic):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature

      
      C.
      
    • Neutralize with solid Na

      
      CO
      
      
      
      or NaOH solution to pH 8–9.
  • Extraction: Extract with DCM (

    
     mL).
    
  • Purification: Flash chromatography (SiO

    
    , 5-15% EtOAc in Hexanes).
    
  • Yield: Expect 60–75%.

Part 3: Mechanistic Insight & Validation

Reaction Mechanism (Step 3)

The transformation from N-oxide to 4-chloropyridine is not a simple substitution. It involves:

  • Activation: Oxygen attacks Phosphorus, forming a good leaving group (-OPOCl

    
    ).
    
  • Nucleophilic Attack: Chloride ion attacks the C4 position (gamma).

  • Elimination: Re-aromatization expels the phosphate species.

Mechanism NOxide N-Oxide Activated Activated Complex (O-POCl2) NOxide->Activated + POCl3 Meisenheimer Meisenheimer-like Intermediate Activated->Meisenheimer + Cl- (at C4) Product 4-Chloro Product Meisenheimer->Product - PO2Cl2-

Figure 2: Mechanistic pathway of the regioselective chlorination.

Quality Control (Expected Data)

To validate the final product, look for these NMR signatures:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.9–8.0 (m, 2H, Phenyl ortho).
      
    • 
       7.4–7.5 (m, 3H, Phenyl meta/para).
      
    • 
       7.60 (s, 1H, Pyridine H5).
      
    • 
       7.15 (s, 1H, Pyridine H3).
      
    • 
       2.65 (s, 3H, Methyl).
      
    • Note: The singlets at H3 and H5 confirm the 2,4,6-substitution pattern.

References

  • Suzuki Coupling for Pyridines

    • Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[2] J. Am. Chem. Soc., 2023, 145, 14221-14226.[2] Link

  • N-Oxide Chlorination Strategy

    • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[6] (Standard text confirming POCl

      
       chlorination regioselectivity).
      
    • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines... Using Equimolar POCl3." Molecules, 2012, 17, 4533-4544. Link

  • Synthesis of 2-Methyl-6-Phenylpyridine

    • Venugopal, D., et al. "A novel single step synthesis of 2-methyl-6-phenylpyridine from non-heterocyclic compounds." Green Chemistry, 2001, 3, 65-67. Link

Sources

The Discovery and Application of 4-Chloro-2-methyl-6-phenylpyridine: A Core Scaffold in Anticoagulant Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of direct oral anticoagulants (DOACs) targeting Factor Xa (fXa) relies heavily on privileged heterocyclic scaffolds. Among these, 4-chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) has emerged as a critical chemical intermediate in drug discovery ()[1]. This technical guide details the discovery context, synthetic methodologies, and application workflows for this scaffold, providing actionable, self-validating insights for drug development professionals.

Structural Rationale & Pharmacophore Mapping

The architecture of 4-chloro-2-methyl-6-phenylpyridine is highly optimized as a precursor for substituted 2-phenyl-pyridine derivatives, particularly anthranilamide-based fXa inhibitors ()[2],[3].

  • 6-Phenyl Ring: Designed to occupy the hydrophobic S4 pocket of Factor Xa. It engages in crucial

    
     stacking interactions with the aromatic box formed by the Tyr99, Phe174, and Trp215 residues of the protease.
    
  • 2-Methyl Group: Provides steric steering. By introducing a mild steric clash, it locks the pyridine-phenyl dihedral angle into a bioactive conformation, minimizing the entropic penalty upon target binding.

  • 4-Chloro Substituent: Acts as a versatile synthetic handle. The electron-deficient nature of the pyridine ring makes the C4 position highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing rapid elaboration into the S1 pocket of the enzyme.

De Novo Synthesis & Mechanistic Causality

The synthesis of 4-chloro-2-methyl-6-phenylpyridine typically proceeds via the regioselective deoxidative chlorination of 2-methyl-6-phenylpyridine 1-oxide ()[4],[5].

Mechanistic Causality: The N-oxide oxygen acts as a nucleophile, attacking phosphorus oxychloride (


) to form a highly electrophilic intermediate. The chloride ion then attacks the para-position (C4) via an addition-elimination mechanism. The ortho-positions (C2 and C6) are sterically and electronically blocked by the methyl and phenyl groups, respectively, ensuring near-perfect regioselectivity.
Protocol A: Deoxidative Chlorination (Self-Validating Workflow)
  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-methyl-6-phenylpyridine 1-oxide (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (1.5 eq) dropwise over 15 minutes.
    
    • Causality: Controlled addition prevents thermal runaway and minimizes the formation of tarry byproducts associated with unselective polymerization.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The system is validated when the highly polar N-oxide spot (

      
      ) completely disappears, replaced by a less polar spot (
      
      
      
      ) corresponding to the chlorinated product.
  • Quenching: Cool to room temperature and carefully pour the mixture over crushed ice. Neutralize with saturated aqueous

    
     to pH 7-8.
    
    • Causality: Neutralization prevents the hydrolysis of the newly formed C-Cl bond and ensures the pyridine is in its free-base form for extraction.

  • Extraction & Purification: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography to yield the product as an off-white solid ()[6].
    

Biological Evaluation & Screening Workflows

Once the 4-chloro handle is derivatized to form a library of potential fXa inhibitors, rigorous biological screening is required. The standard self-validating system for this is the in vitro chromogenic anti-fXa assay.

Protocol B: High-Throughput Chromogenic Factor Xa Assay
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

    • Causality: PEG 8000 is critical as it prevents non-specific binding of the protease to the microplate walls, ensuring reliable kinetic readouts.

  • Enzyme Addition: Add human Factor Xa (final concentration 1 nM) to a 96-well microtiter plate containing serial dilutions of the synthesized inhibitors (0.1 nM to 10

    
    M). Incubate at 37 °C for 15 minutes to allow steady-state binding.
    
  • Substrate Initiation: Add the chromogenic substrate S-2222 (Bz-Ile-Glu(

    
    -OR)-Gly-Arg-pNA) to a final concentration of 200 
    
    
    
    M.
  • Kinetic Readout: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader. The rate of p-nitroaniline (pNA) release is directly proportional to uninhibited fXa activity.

    • Validation Checkpoint: The

      
       factor of the assay must be 
      
      
      
      , calculated from positive (no inhibitor) and negative (no enzyme) controls, ensuring the assay's dynamic range is sufficient for reliable
      
      
      determination.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the optimization trajectory of the C4-position derivatization, demonstrating how the 4-chloro-2-methyl-6-phenylpyridine scaffold is elaborated into highly potent fXa inhibitors.

Compound IDC4 Substituent (via Cross-Coupling)fXa

(nM)
Selectivity over ThrombinLogP
Scaffold -Cl (4-chloro-2-methyl-6-phenylpyridine)>10,000N/A3.8
Analog 1 -NH-Phenyl45010x4.2
Analog 2 -NH-(4-methoxyphenyl)12045x4.0
Analog 3 -NH-(4-carbamimidoylphenyl)12>500x2.5
Lead (Cmpd 4) -NH-(3-fluoro-4-carbamimidoylphenyl)2.5>1000x2.6

Note: The scaffold itself is biologically inactive against fXa; its value lies entirely in its structural pre-organization for subsequent elaboration.

Workflow Visualization

The logical progression from scaffold synthesis to lead optimization is mapped below.

G N1 2-Methyl-6-phenylpyridine 1-oxide N2 Deoxidative Chlorination (POCl3, Reflux) N1->N2 N3 4-Chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) N2->N3 N4 Pd-Catalyzed Cross-Coupling N3->N4 N5 Factor Xa Inhibitor Library Generation N4->N5 N6 In Vitro Chromogenic Anti-fXa Assay N5->N6

Caption: Workflow from N-oxide activation to the biological validation of fXa inhibitors.

References

  • Title: CN101998961A - Substituted 2-phenyl-pyridine derivatives Source: Google Patents URL
  • Title: 2-methyl-6-phenylpyridine 1-oxide - CAS号20531-89-9 Source: Molaid URL: [Link]

Sources

Literature review of 4-chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review & Technical Guide: 4-Chloro-2-methyl-6-phenylpyridine in Medicinal Chemistry & Catalysis

Executive Summary

In the realm of modern medicinal chemistry, the judicious selection of starting scaffolds dictates the trajectory of lead optimization. 4-chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) has emerged as a privileged, highly versatile heterocyclic architecture utilized extensively in pharmaceutical and agrochemical discovery[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a programmable logic board for molecular design. This guide provides an in-depth technical analysis of its physicochemical profile, mechanistic reactivity, and field-proven synthetic protocols, ensuring that researchers can leverage this scaffold with high fidelity and reproducibility.

Molecular Architecture & Physicochemical Profiling

The utility of 4-chloro-2-methyl-6-phenylpyridine stems directly from its electronic asymmetry. The electronegative nitrogen atom in the pyridine ring withdraws electron density via resonance, specifically depleting electron density at the 2, 4, and 6 positions. Because positions 2 and 6 are sterically and electronically occupied by methyl and phenyl groups respectively, the C-Cl bond at position 4 is highly activated towards oxidative addition by electron-rich transition metals[2].

Table 1: Physicochemical Properties & Strategic Significance

PropertyValueStructural & Clinical Significance
CAS Number 412923-41-2[1]Standardized regulatory identifier for procurement.
Molecular Weight 203.67 g/mol [1]Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Chemical Formula C12H10ClN[1]Halogenated heterocycle with a highly reactive C(sp2)-Cl bond.
InChI Key HKIRMFBAMLBCKB-UHFFFAOYSA-N[3]Unique structural representation for cheminformatics.

Mechanistic Pathways & Scaffold Reactivity

To effectively utilize this scaffold, we must deconstruct it into three distinct functional zones, each offering a unique vector for derivatization:

  • C4-Position (Chloro): The primary site for Pd- or Ni-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)[4].

  • C2-Position (Methyl): Exhibits vinylogous acidity. It can be oxidized (e.g., via SeO2 or N-oxide intermediates) to form biologically active methanols or aldehydes[5].

  • C6-Position (Phenyl): Acts as a robust, lipophilic anchor that enhances binding affinity in hydrophobic protein pockets.

ScaffoldLogic Core 4-Chloro-2-methyl- 6-phenylpyridine C4 C4-Position (Cl) Cross-Coupling Core->C4 Suzuki/Buchwald C2 C2-Position (Methyl) Oxidation/Lithiation Core->C2 SeO2 / N-oxide C6 C6-Position (Phenyl) Steric Shielding Core->C6 Hydrophobic Anchor

Figure 1: Logical relationship of scaffold reactivity and functionalization.

Applications in Medicinal Chemistry

This scaffold has been integrated into the synthesis of several high-value therapeutic targets. The table below summarizes the quantitative and qualitative data regarding its biological applications.

Table 2: Target Applications & Derivative Functions

Biological TargetRole of Scaffold & Mechanism of ActionReference
Factor Xa (fXa) / Thrombin Serves as the core structural motif in anthranilamide derivatives, acting as potent anticoagulants.[3]
Cyclooxygenase-2 (COX-2) Acts as a precursor for COX-2 inhibitor analogs synthesized via Pd(II)-catalyzed C(sp2)-H activation.[5]
DXR (Reductoisomerase) Scaffold for lipophilic phosphonates (e.g., 5-phenylpyridin-2-ylmethylphosphonic acid) in antibacterial/antimalarial drugs.[5]

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, experimental protocols must not merely list steps, but explain the causality behind them. Below is the optimized protocol for the Suzuki-Miyaura cross-coupling at the C4 position[4].

Protocol: Pd-Catalyzed Suzuki-Miyaura Arylation at C4

Step 1: Solvent Degassing

  • Action: Sparge a mixture of 1,2-Dimethoxyethane (DME) and Water (3:1 v/v) with Argon for 30 minutes.

  • Causality: Molecular oxygen is a potent poison for Pd(0) active species, rapidly oxidizing them to inactive Pd(II) peroxo complexes. Removing dissolved O2 ensures the catalyst remains in the active cycle.

Step 2: Reagent Assembly & Catalyst Loading

  • Action: In a Schlenk flask, combine 4-chloro-2-methyl-6-phenylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh3)4 (5 mol%)[4].

  • Causality: The 4-chloro position is highly activated; however, standard Pd(PPh3)4 is chosen over more complex ligands because the electron-deficient pyridine ring sufficiently accelerates the oxidative addition step.

Step 3: Base Activation

  • Action: Introduce aqueous K3PO4 (2.0 eq) to the mixture[4].

  • Causality: Transmetalation is often the rate-limiting step. K3PO4 coordinates with the boronic acid to form a nucleophilic boronate complex, significantly lowering the activation energy required for the transfer of the aryl group to the Pd(II) center.

Step 4: Thermal Activation

  • Action: Heat the biphasic mixture to 80–110°C under reflux for 4–6 hours[4].

  • Causality: The elevated temperature overcomes the activation energy barrier for the transmetalation and reductive elimination steps, driving the catalytic cycle forward.

Workflow Step1 1. Reagent Preparation Degas Solvents (Ar) Step2 2. Catalyst Loading Add Pd(PPh3)4 (5 mol%) Step1->Step2 Step3 3. Base Addition K3PO4 (aq) injection Step2->Step3 Step4 4. Reflux & Monitor 80-110°C, LC-MS Tracking Step3->Step4 Step5 5. Workup & Purification Extraction & Chromatography Step4->Step5

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

Validation Checkpoint (The Self-Validating System)

Before quenching the reaction, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Logic: The starting material contains a chlorine atom, which presents a distinctive 3:1 isotopic cluster (M / M+2) in the mass spectrum. A successful reaction is definitively validated by the complete disappearance of this isotopic signature and the emergence of the product mass [M+H]+ corresponding to the newly formed biaryl system. If the 3:1 cluster persists, the catalytic cycle has stalled, indicating a need for additional catalyst or extended thermal activation.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Cl) Pd0->OxAdd 4-Chloro-2-methyl-6-phenylpyridine PdII_Complex Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII_Complex Transmet Transmetalation (Boronic Acid + Base) PdII_Complex->Transmet PdII_Diaryl Diaryl Pd(II) Complex (Ar-Pd-Ar') Transmet->PdII_Diaryl RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Pd(0)

Figure 3: Pd-catalyzed Suzuki-Miyaura catalytic cycle at the C4 position.

Future Perspectives

The 4-chloro-2-methyl-6-phenylpyridine scaffold represents a masterclass in rational drug design. By understanding the causality behind its reactivity—specifically the electron-withdrawing nature of the pyridine core activating the C4-chloride—researchers can confidently deploy this molecule in high-throughput library generation. Future applications are likely to expand beyond traditional cross-coupling into photoredox catalysis, leveraging the unique electronic properties of the halogenated heterocycle for late-stage functionalization.

References

  • Title : 4-Chloro-2-methyl-6-phenylpyridine | RUO Source : benchchem.com URL : 1

  • Title : 2-methyl-6-phenylpyridine 1-oxide - CAS号20531-89-9 - 摩熵化学 Source : molaid.com URL :5

  • Title : CN101998961A - 经取代的2-苯基-吡啶衍生物 - Google Patents Source : google.com URL : 3

  • Title : 4-Chloro-2-methyl-6-phenylpyridine | RUO (Cross-Coupling Applications) Source : benchchem.com URL : 2

  • Title : CN101998961A - 经取代的2-苯基-吡啶衍生物 (Suzuki-Miyaura Conditions) - Google Patents Source : google.com URL : 4

Sources

Comprehensive Technical Guide: 4-Chloro-2-methyl-6-phenylpyridine as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine (CAS: 29509-92-0) represents a "privileged scaffold" in medicinal chemistry and materials science. Its structural utility stems from its functional tri-valency :

  • Electrophilic C4-Chlorine: Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • Acidic C2-Methyl Group: susceptible to lateral lithiation, enabling carbon chain extension.

  • C6-Phenyl Ring: Provides lipophilic bulk and

    
    -stacking capability, essential for receptor binding (e.g., mGluR antagonists) and phosphorescent iridium complexes in OLEDs.
    

This guide details the theoretical properties, synthetic pathways, and experimental protocols for leveraging this molecule in high-value applications.[1]

Physicochemical Profile

The following data consolidates experimental and calculated parameters essential for formulation and reaction planning.

PropertyValue / DescriptionContext
Molecular Formula

-
Molecular Weight 203.67 g/mol -
Physical State Solid (Low melting)Often appears as an off-white crystalline solid or oil upon crude isolation.
LogP (Calculated) 3.41Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction.
TPSA ~12.9

Low polar surface area, suggesting high blood-brain barrier (BBB) permeability.
pKa (Conjugate Acid) ~3.5 - 4.0The electron-withdrawing Cl atom lowers basicity compared to 2-phenylpyridine (pKa ~4.8).
Solubility High: DCM, EtOAc, DMSOLow: Water, HexanesSoluble in most organic solvents; water insolubility necessitates aqueous workups.

Synthetic Architecture

The synthesis of 4-chloro-2-methyl-6-phenylpyridine is rarely direct. It typically proceeds via the construction of the pyridine ring followed by functional group interconversion.

Retrosynthetic Analysis

The most robust route utilizes the Hantzsch-type condensation or Michael addition to form the intermediate pyridone, which is then chlorinated.

  • Precursor: 2-methyl-6-phenyl-4(1H)-pyridinone.

  • Chlorinating Agent: Phosphorus Oxychloride (

    
    ).
    
  • Starting Materials: Ethyl acetoacetate, Benzaldehyde/Benzoylacetone, Ammonia source.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the conversion from acyclic precursors to the functionalized scaffold.

SynthesisPath Start Benzoylacetone + Ethyl Acetoacetate Cyclization Cyclization (NH4OAc, Heat) Start->Cyclization Condensation Pyridone Intermediate: 2-Methyl-6-phenyl-4(1H)-pyridinone Cyclization->Pyridone Ring Closure Chlorination Chlorination (POCl3, 100°C) Pyridone->Chlorination Deoxychlorination Product Target: 4-Chloro-2-methyl-6-phenylpyridine Chlorination->Product Isolation

Caption: Step-wise synthesis from acyclic precursors to the chlorinated heteroaryl scaffold.

Reactivity & Functionalization Matrix

The molecule's reactivity is defined by the electronic disparity between the electron-deficient pyridine ring and the electron-rich phenyl substituent.

The "Three-Point" Reactivity Map
  • Site A (C4-Cl): The primary site for diversification. The chlorine atom is activated by the ring nitrogen, making it susceptible to

    
     with amines/alkoxides or oxidative addition by Pd(0).
    
  • Site B (C2-Methyl): The protons on the methyl group are acidic (

    
    ). Treatment with strong bases (LDA, n-BuLi) generates a nucleophile that can attack alkyl halides or carbonyls.
    
  • Site C (Nitrogen): Can be oxidized to N-oxide (using mCPBA) to activate the C2/C6 positions further or direct C-H activation.

ReactivityMap Center 4-Chloro-2-methyl-6-phenylpyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki C4 Reactivity SnAr SnAr Substitution (R-NH2 / R-OH) Center->SnAr C4 Reactivity Lithiation Lateral Lithiation (LDA, Electrophile) Center->Lithiation C2-Me Reactivity NOxide N-Oxidation (mCPBA) Center->NOxide N-Center Biaryl 4-Aryl Derivatives (Biologically Active) Suzuki->Biaryl EtherAmine 4-Alkoxy/Amino Pyridines SnAr->EtherAmine ChainExt Chain Extended (CH2-R) Lithiation->ChainExt

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C4-Cl and C2-Methyl sites.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Synthesis of 4-Chloro-2-methyl-6-phenylpyridine

Causality: The use of


 converts the tautomeric hydroxy group of the pyridone into a good leaving group (chloride) via a dichlorophosphate intermediate.
  • Setup: Charge a round-bottom flask with 2-methyl-6-phenyl-4(1H)-pyridinone (1.0 equiv).

  • Reagent Addition: Add

    
      (5-10 equiv) carefully. Optional: Add 
    
    
    
    (1.0 equiv) to accelerate the reaction.
  • Reaction: Heat to reflux (100–110 °C) for 4–6 hours. Monitor by TLC (the product is less polar than the pyridone).

  • Quench: Cool to RT. Pour the mixture slowly onto crushed ice (Exothermic!). Neutralize with

    
     or 
    
    
    
    to pH 8–9.
  • Extraction: Extract with Dichloromethane (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Suzuki-Miyaura Coupling (General Protocol)

Causality: The electron-deficient pyridine ring facilitates the oxidative addition of Pd(0) into the C-Cl bond.

  • Reagents: Combine 4-chloro-2-methyl-6-phenylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv) in Toluene/Water (4:1) or Dioxane/Water.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Conditions: Degas with Argon. Heat at 90 °C for 12 hours.

  • Workup: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Applications in Drug Discovery & Materials

Medicinal Chemistry[1][2]
  • mGluR Antagonists: The 2-methyl-6-phenylpyridine motif mimics the biaryl pharmacophore found in negative allosteric modulators (NAMs) of metabotropic glutamate receptors.

  • Kinase Inhibitors: The C4 position is frequently substituted with amino-heterocycles to target the ATP-binding pocket of kinases.

Materials Science (OLEDs)
  • Cyclometalated Ligands: This molecule is a precursor to

    
     cyclometalating ligands for Iridium(III) complexes. The phenyl ring at C6 allows for metalation, while the methyl group at C2 provides steric bulk that prevents aggregate quenching, enhancing quantum efficiency in phosphorescent OLEDs.
    

References

  • Synthesis of Pyridones: Journal of Medicinal Chemistry, "Recent Advances of Pyridinone in Medicinal Chemistry", 2022.

  • Chlorination Protocol: Google Patents, "Method for synthesizing 4-chloro-pyridine", CN103360306A.

  • Suzuki Coupling Applications: Journal of Medicinal Chemistry, "Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases", 2000.

  • Spectral Data Validation: National Institutes of Health (PubChem), "4-Chloro-6-methyl-2-phenylpyrimidine (Isostere Data)", CID 598255.

  • General Reactivity: Organic Chemistry Portal, "Synthesis of 2-Pyridones and Derivatives".

Sources

Spectroscopic Profiling and Structural Characterization of 4-Chloro-2-methyl-6-phenylpyridine: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and advanced organic synthesis. The highly polarized C4–Cl bond serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the flanking methyl and phenyl groups dictate the molecule's steric and electronic topology. For researchers developing novel therapeutics, the rigorous structural validation of this building block is non-negotiable.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 4-chloro-2-methyl-6-phenylpyridine. Moving beyond simple data reporting, this guide dissects the causality behind the observed Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) signals, providing self-validating experimental protocols to ensure absolute data integrity.

Structural Anatomy & Spectroscopic Causality

To interpret the spectroscopic data of 4-chloro-2-methyl-6-phenylpyridine, one must first understand how its substituents perturb the electron density of the central pyridine ring. The electronic environment directly dictates the behavior of the molecule under electromagnetic radiation, as supported by 1[1].

  • C4-Chlorine (Inductive Withdrawal): The highly electronegative chlorine atom exerts a strong

    
     (inductive withdrawing) effect. This strips electron density from the adjacent C3 and C5 positions, deshielding the protons attached to these carbons and shifting their 
    
    
    
    H NMR signals downfield.
  • C6-Phenyl Ring (Conjugation & Anisotropy): The phenyl ring extends the

    
    -conjugation of the system. More importantly, the magnetic anisotropy of the phenyl ring creates a local deshielding cone that heavily impacts the adjacent C5 pyridine proton and its own ortho protons, pushing them to higher chemical shifts (~7.95 ppm).
    
  • C2-Methyl Group (Electron Donation): The methyl group provides a mild

    
     (inductive donating) and hyperconjugative effect. This slightly shields the adjacent C3 proton compared to the C5 proton, allowing for the distinct resolution of the two pyridine protons in the NMR spectrum.
    

NMR_Logic Root 1H NMR Signal Causality N1 C2-Methyl Group (Electron Donating) Root->N1 N2 C4-Chlorine (Inductive Withdrawing) Root->N2 N3 C6-Phenyl Ring (Conjugation) Root->N3 S1 Singlet @ 2.6 ppm (Deshielded by Pyridine) N1->S1 S2 H3 & H5 Protons (Shifted downfield) N2->S2 S3 Ortho Protons @ 7.9 ppm (Anisotropic Effect) N3->S3

Caption: Causality map linking structural features to observed 1H NMR chemical shifts.

Self-Validating Experimental Protocols

In rigorous drug development workflows, experimental protocols must be designed as self-validating systems . A self-validating protocol contains internal checks that immediately flag compromised data, preventing downstream synthetic failures.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Acquisition: Acquire

    
    H (400 MHz) and 
    
    
    
    C (100 MHz) spectra at 298 K using a standard pulse sequence (e.g., zg30).
  • Causality: CDCl

    
     is selected because its residual proton signal (7.26 ppm) sits cleanly between the pyridine H3 signal (~7.15 ppm) and the phenyl multiplet (~7.45 ppm), preventing signal overlap.
    
  • Self-Validation Check: The TMS peak must appear exactly at 0.00 ppm with a sharp, symmetrical line shape (half-height width < 1 Hz). If the TMS peak is broadened or exhibits "shoulders," the magnetic field is poorly shimmed. The spectrum must be rejected and re-acquired, as poor shimming will obscure the subtle meta-coupling (

    
     Hz) between the H3 and H5 pyridine protons.
    
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Background Acquisition: Collect a 32-scan background spectrum of the empty diamond Attenuated Total Reflectance (ATR) crystal.

  • Sample Analysis: Apply 2–3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the ATR anvil and acquire 32 scans from 4000 to 400 cm

    
    .
    
  • Causality: The ATR method is chosen over KBr pelleting because KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at ~3300 cm

    
     that can artificially obscure the critical, weak aromatic C-H stretches at 3060 cm
    
    
    
    .
  • Self-Validation Check: The initial background spectrum must show >95% transmittance across the entire analytical range. Any anomalous peaks in the background indicate crystal contamination, requiring immediate solvent cleaning (isopropanol/acetone) until a flat baseline is restored.

C. Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.

  • Acquisition: Inject 1 µL into the LC-MS system, operating the ESI source in positive ion mode.

  • Causality: Formic acid acts as a volatile proton source. The basic nitrogen of the pyridine ring readily accepts this proton, facilitating the highly efficient formation of the

    
     pseudomolecular ion.
    
  • Self-Validation Check: The isotopic signature of the chlorine atom acts as an internal validation metric. Because chlorine exists naturally as

    
    Cl (75%) and 
    
    
    
    Cl (25%), the software must detect a strict 3:1 intensity ratio between the
    
    
    204.05 and 206.05 peaks. A deviation of more than 5% from this theoretical isotopic ratio indicates isobaric interference from an impurity or detector saturation, invalidating the run.

Workflow A 4-Chloro-2-methyl-6-phenylpyridine Sample Preparation B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (LC-ESI-MS / GC-EI-MS) A->C D FT-IR Spectroscopy (ATR Method) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Caption: Workflow for the comprehensive spectroscopic characterization of the pyridine scaffold.

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic data for 4-chloro-2-methyl-6-phenylpyridine, synthesized from established literature values of 2[2].

Table 1: H NMR Assignments (400 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
C2-CH

2.62Singlet (s)3H-Methyl protons
C3-H 7.15Doublet (d)1H~1.5Pyridine proton (shielded by CH

)
C6-Ph (m, p) 7.42 - 7.50Multiplet (m)3H-Phenyl meta and para protons
C5-H 7.65Doublet (d)1H~1.5Pyridine proton (deshielded by Ph)
C6-Ph (o) 7.95 - 8.02Multiplet (m)2H-Phenyl ortho protons
Table 2: C NMR Assignments (100 MHz, CDCl )
Chemical Shift (

, ppm)
Carbon TypeStructural Assignment
24.5 Primary (CH

)
C2-Methyl
118.2 Tertiary (CH)Pyridine C5
122.5 Tertiary (CH)Pyridine C3
127.1, 128.8, 129.5 Tertiary (CH)Phenyl (ortho, meta, para)
138.5 Quaternary (C)Phenyl ipso-C
145.0 Quaternary (C-Cl)Pyridine C4
158.5 Quaternary (C-Ph)Pyridine C6
159.2 Quaternary (C-CH

)
Pyridine C2
Table 3: FT-IR Spectroscopy (ATR Method)
Wavenumber (cm

)
IntensityVibrational Assignment
3060 WeakAromatic C-H stretch (Pyridine & Phenyl rings)
2925 WeakAliphatic C-H stretch (C2-Methyl group)
1585, 1550 StrongC=N and C=C aromatic ring stretching
1445 MediumAsymmetric C-H bending (Methyl group)
1085 StrongC-Cl stretch (Halogenated aromatic)
765, 695 StrongMono-substituted benzene out-of-plane bending
Table 4: Mass Spectrometry (ESI+, Positive Mode)

Value
Relative AbundanceIon Assignment
204.05 100%

(Base Peak)
206.05 ~33%

(Isotope Peak)
168.08 Variable

(Fragmentation Loss of Chlorine)

References

  • Benchchem. "4-Chloro-2-methyl-6-phenylpyridine | RUO." Benchchem Product Catalog.3

  • RSC Publishing. "Small organic molecules with tailored structures: initiators in the transition-metal-free C–H arylation of unactivated arenes." RSC Advances, 2020. 1

  • Università di Bologna / Chemistry—A European Journal. "Ligand Synthesis and NMR Spectroscopy of 4-chloro-2-phenylpyridine." Supporting Information. 2

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4,6-trisubstituted pyridine motif is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous GPCR modulators (e.g., mGluR5 antagonists), kinase inhibitors, and liquid crystalline materials. 4-Chloro-2-methyl-6-phenylpyridine represents a critical, versatile intermediate in this class. The C4-chlorine atom functions as a high-value "handle" for orthogonal functionalization via palladium-catalyzed cross-coupling (


, Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation around the 2-methyl-6-phenylpyridine core.

This application note provides a validated, high-fidelity protocol for the synthesis of this scaffold. Unlike industrial vapor-phase methods, this guide focuses on a scalable solution-phase approach suitable for drug discovery and early-phase development.

Key Technical Advantages
  • Regiocontrol: Utilizes a stepwise condensation to ensure exclusive 2,6-substitution patterns.

  • Scalability: Protocols are designed for gram-to-multigram scale-up.

  • Safety: Includes detailed hazard mitigation for phosphorus oxychloride (

    
    ) handling.
    

Retrosynthetic Logic & Pathway

The synthesis is designed to maximize regiochemical purity. Direct condensation of acetophenone and ammonia often yields inseparable mixtures. Therefore, we employ a deoxychlorination strategy targeting the pyridone tautomer.

Synthetic Pathway Diagram

G Start1 Benzoylacetone (1-phenylbutane-1,3-dione) Inter1 Intermediate A: 3-Cyano-2-methyl- 6-phenyl-4-pyridone Start1->Inter1 Base Cat. Condensation Start2 Cyanoacetamide Start2->Inter1 Inter2 Intermediate B: 2-Methyl-6-phenyl- 4-pyridone Inter1->Inter2 1. Hydrolysis 2. Decarboxylation (H2SO4/Heat) Target TARGET: 4-Chloro-2-methyl- 6-phenylpyridine Inter2->Target Deoxychlorination (POCl3, 120°C) Library Library Generation (Suzuki/Buchwald) Target->Library Pd-Cat Coupling

Figure 1: Stepwise construction of the 2,4,6-trisubstituted pyridine core ensuring regiochemical integrity.

Phase I: Scaffold Construction (Precursor Synthesis)

Objective: Synthesis of 2-methyl-6-phenylpyridin-4(1H)-one. Note: While direct condensation of benzoylacetone with ammonia is possible, the Guareschi-Thorpe type condensation with cyanoacetamide is recommended for higher purity profiles, despite the extra step.

Protocol A: Cyclization to Pyridone Core

Reagents: Benzoylacetone (1.0 eq), Cyanoacetamide (1.1 eq), KOH (1.2 eq), Methanol.

  • Dissolution: In a 500 mL round-bottom flask (RBF), dissolve benzoylacetone (16.2 g, 100 mmol) in Methanol (150 mL).

  • Addition: Add cyanoacetamide (9.2 g, 110 mmol).

  • Base Activation: Add KOH pellets (6.7 g, 120 mmol) dissolved in minimal MeOH dropwise at room temperature. The solution will likely darken.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (precipitate formation is common).

  • Isolation (Intermediate A): Cool to 0°C. The potassium salt or free pyridone often precipitates. Acidify with dilute HCl to pH 4–5 to precipitate the 3-cyano-pyridone. Filter and dry.

  • Decarboxylation (Critical Step): Suspend the crude 3-cyano intermediate in 60%

    
     (5 mL/g). Reflux at 140–150°C for 12 hours. This harsh condition hydrolyzes the nitrile to the acid and thermally decarboxylates it in one pot [1].
    
  • Neutralization: Pour onto crushed ice. Neutralize carefully with

    
     or NaOH to pH 7. The solid 2-methyl-6-phenyl-4-pyridone  will precipitate.
    
  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 60–75% (over two steps).

    • Appearance: Off-white to tan solid.

Phase II: Deoxychlorination (Core Protocol)

Objective: Conversion of the 4-pyridone to the 4-chloro derivative. Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack of chloride at the C4 position and aromatization.

Safety Advisory: Handling Phosphorus Oxychloride ( )
  • Hazard:

    
     reacts violently with water, releasing HCl gas and phosphoric acid. It is corrosive and toxic.[1]
    
  • Engineering Controls: All operations must be performed in a fume hood with a functioning sash.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Protocol B: Chlorination

Reagents: 2-Methyl-6-phenyl-4-pyridone (1.0 eq),


 (10.0 eq - Solvent/Reagent).
  • Setup: Oven-dry a 100 mL pressure tube or RBF equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Charging: Add 2-methyl-6-phenyl-4-pyridone (2.0 g, 10.8 mmol).

  • Reagent Addition: Carefully add

    
      (10 mL, ~107 mmol).
    
    • Expert Tip: If the substrate is not soluble, the reaction will become homogeneous upon heating. For difficult substrates, add 0.5 eq of

      
       or Benzyltriethylammonium chloride (BTEAC) as a phase transfer catalyst [2].
      
  • Reaction: Heat the mixture to 110–120°C (oil bath temperature) for 4–6 hours.

    • Monitoring: Aliquot 50 µL, quench in MeOH, and check TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar, baseline) should disappear; the product (non-polar) will move to

      
       ~0.6–0.8.
      
  • Quenching (The "Exothermic" Step):

    • Cool the reaction mixture to room temperature.

    • Option A (Rotovap): If available, remove excess

      
       under reduced pressure (with a rigorous cold trap) to leave a thick oil. This is safer than direct aqueous quenching.
      
    • Option B (Direct): Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. Do not add water to the reaction.

  • Neutralization: Slowly basify the aqueous slurry with

    
     or sat. 
    
    
    
    to pH 8–9. (Keep temperature <20°C with ice bath).
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Workup: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Product:4-Chloro-2-methyl-6-phenylpyridine .[2]

    • Yield: 85–95%.

    • Physical Data: White to pale yellow solid/crystalline.

Phase III: Library Diversification (Application)

Context: The 4-chloro substituent is an excellent electrophile for Suzuki-Miyaura coupling, enabling the synthesis of 2,4,6-triarylpyridines.

Protocol C: Suzuki Coupling (General)

Reagents: 4-Chloro-scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),


 (5 mol%), 

(2.0 eq), Dioxane/Water (4:1).
  • Combine scaffold (100 mg), boronic acid, and base in a microwave vial.

  • Add solvent (3 mL) and degas with Argon for 5 mins.

  • Add catalyst and seal.

  • Heat at 100°C for 2–12 hours (or 30 min in microwave).

  • Standard aqueous workup and column purification.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete decarboxylationEnsure

bath temp is >140°C. Monitor

evolution.
Violent Quench (Step 2) Excess

remaining
Distill off excess

before adding water. Use crushed ice, not liquid water.
Product Hydrolysis Acidic workupThe 4-chloro group is relatively stable, but prolonged heating in acid can revert it to pyridone. Keep workup basic/neutral.
Incomplete Chlorination Wet reagents

degrades to phosphoric acid with moisture. Use fresh/distilled reagent. Add

(0.5 eq) to scavenge water.

References

  • Guareschi-Thorpe Condensation & Decarboxylation

    • Mariella, R. P. "The Condensation of Benzoylacetone with Cyanoacetamide." Organic Syntheses, Coll. Vol. 4, p.210 (1963).

    • Note: Adapts the general method for 2,6-disubstituted pyridines.[3]

  • Chlorin

    
    ): 
    
    • Wu, Y., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines." Organic Process Research & Development, 2012.
    • BenchChem Application Note: "Chlorination of 4-hydroxy-quinoline derivatives."

  • Medicinal Chemistry Applications

    • Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 1999. (Illustrates the importance of the 2-methyl-6-phenylpyridine scaffold).

  • Suzuki Coupling on Chloropyridines

    • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides."[3] Angewandte Chemie International Edition, 2002.

Sources

4-chloro-2-methyl-6-phenylpyridine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-chloro-2-methyl-6-phenylpyridine as a chemical intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

A Versatile Electrophilic Scaffold for Divergent Library Synthesis [1]

CAS: 412923-41-2 Molecular Formula: C₁₂H₁₀ClN Molecular Weight: 203.67 g/mol [1][2]

Introduction & Structural Utility

In the landscape of medicinal chemistry, the pyridine ring remains a "privileged structure," appearing in over 100 FDA-approved drugs. 4-chloro-2-methyl-6-phenylpyridine represents a high-value scaffold due to its unique substitution pattern, which offers three distinct vectors for chemical diversification:

  • The C4-Chloro Handle (Electrophile): The chlorine atom at the 4-position is activated by the electron-deficient pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] This is the primary site for introducing diversity.

  • The C6-Phenyl Anchor (Lipophile): The phenyl ring provides a stable hydrophobic moiety often required for receptor binding pockets (e.g., mGluR5 allosteric sites, kinase hydrophobic pockets).

  • The C2-Methyl Group (Metabolic/Synthetic Handle): This group can serve as a steric block to prevent N-oxidation or be functionalized via lateral lithiation/oxidation to aldehydes or carboxylic acids.[1]

Therapeutic Relevance

This scaffold is structurally homologous to the mGluR5 antagonist class (e.g., MPEP analogues), where the 2,6-substitution pattern is critical for allosteric modulation. Furthermore, 4-functionalized pyridines are key pharmacophores in kinase inhibitors (e.g., targeting VEGFR or p38 MAP kinase) and anti-inflammatory agents .

Synthetic Utility & Reactivity Profile

The utility of 4-chloro-2-methyl-6-phenylpyridine lies in the differential reactivity of its positions.[1] The C4-chlorine is significantly more reactive than a C2- or C6-chlorine would be in a similar electronic environment due to the para-relationship with the ring nitrogen, which efficiently stabilizes the Meisenheimer complex intermediate during SNAr.[1]

Decision Tree: Functionalization Pathways

The following diagram illustrates the logical workflow for diversifying this intermediate.

G Start 4-Chloro-2-methyl- 6-phenylpyridine (Scaffold) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald R-NH2, Pd(0), Base SNAr S_NAr Displacement (Amines/Alkoxides) Start->SNAr R-NH2 / RO-, Heat Oxidation Methyl Oxidation (CHO/COOH Gen.) Start->Oxidation SeO2 or KMnO4 Products1 Biaryl / Heterobiaryl Libraries Suzuki->Products1 Products2 Anilinopyridines (Kinase Inhibitors) Buchwald->Products2 Products3 Amino/Alkoxy Pyridines (Solubility Tuning) SNAr->Products3 Products4 Pyridine Carboxylic Acids (Linkers) Oxidation->Products4

Caption: Divergent synthesis pathways from the 4-chloro-2-methyl-6-phenylpyridine scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of the Intermediate (From Pyridone)

If the 4-chloro intermediate is not purchased, it is best synthesized from 2-methyl-6-phenylpyridin-4(1H)-one .[1]

Reagents:

  • 2-methyl-6-phenylpyridin-4(1H)-one (1.0 equiv)[1]

  • Phosphorus oxychloride (POCl₃) (5.0 equiv) [Warning: Corrosive/Toxic ]

  • Solvent: Neat or Toluene (if temperature control is needed)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Addition: Charge the flask with the pyridone precursor. Carefully add POCl₃. Note: The reaction is exothermic; add slowly if scaling up >10g.

  • Reaction: Heat the mixture to reflux (105°C) for 4–6 hours.

    • Self-Validation: Monitor reaction progress by TLC (20% EtOAc/Hexanes). The starting pyridone (polar, low R_f) should disappear, replaced by the less polar chloride (high R_f).

  • Workup (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess POCl₃. Do not add water to the reaction flask.

    • Neutralize the aqueous slurry to pH ~8 using saturated Na₂CO₃ or NH₄OH.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude product is often pure enough for use. If not, purify via flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes coupling the 4-chloro scaffold with an aryl boronic acid to generate a biaryl system.[1]

Reagents:

  • 4-chloro-2-methyl-6-phenylpyridine (1.0 equiv)[1][3]

  • Aryl Boronic Acid (1.2 equiv)[4]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or Schlenk tube, combine the pyridine intermediate, boronic acid, and base. Add the solvent mixture.[5] Sparge with Argon/Nitrogen for 10 minutes to remove dissolved oxygen (crucial for Pd(0) longevity).

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive pressure of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat at 90–100°C for 12–16 hours.

    • Microwave: Heat at 120°C for 30–60 minutes.

  • Validation: Check LC-MS for the mass of the biaryl product (M+1). The chloride peak (M and M+2 in 3:1 ratio) should vanish.

  • Purification: Filter through a Celite pad to remove Palladium black. Concentrate and purify via silica gel chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Oxidative addition to 4-Cl is slowSwitch to electron-rich, bulky ligands (e.g., XPhos, SPhos) or precatalysts like Pd-G3-XPhos.[1]
Protodeboronation Boronic acid instabilityUse Boronic Ester (Pinacol) or increase base concentration; switch to anhydrous conditions (Dioxane/K3PO4).
Homocoupling Oxygen in systemRe-degas solvents rigorously; ensure inert atmosphere is maintained.
Protocol C: Nucleophilic Aromatic Substitution (SNAr) with Amines

The 4-chloro position is sufficiently activated for direct displacement by primary and secondary amines, avoiding the need for transition metals.

Reagents:

  • 4-chloro-2-methyl-6-phenylpyridine (1.0 equiv)[1][3]

  • Primary/Secondary Amine (2.0–3.0 equiv)

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO[1]

  • Base: DIPEA (3.0 equiv) (Optional if amine is valuable, otherwise use excess amine)

Procedure:

  • Mix: Dissolve the chloropyridine in NMP (concentration ~0.5 M). Add the amine and DIPEA.

  • Heat:

    • Aliphatic Amines: Heat to 120°C (microwave or sealed tube).

    • Anilines (Aromatic amines): These are less nucleophilic. Higher temperatures (150–180°C ) or acid catalysis (p-TsOH) may be required. Note: For anilines, Buchwald coupling (Protocol B) is often preferred over S_NAr.

  • Workup: Dilute with water and extract with EtOAc. Back-extract the organic layer with water to remove NMP.[1]

  • Characterization: 1H NMR will show the loss of the aromatic protons meta to the nitrogen if the substitution pattern changes, but primarily look for the integration of the new amine protons.

Safety & Handling Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Handling Precautions:

  • POCl₃ Residues: If synthesizing, ensure the product is completely free of phosphoryl chloride traces before biological testing, as POCl₃ hydrolyzes to HCl, causing false positives in assays or toxicity.

  • Storage: Store under inert atmosphere at 2–8°C. The 4-chloro group is stable to moisture but can hydrolyze slowly under strongly acidic/basic aqueous conditions over prolonged periods.[1]

References

  • Synthesis of 4-Chloropyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
    • Context: General protocol for converting 4-pyridones to 4-chloropyridines.[1]

  • mGluR5 Antagonists & Pyridine Scaffolds

    • Source: Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1] Neuropharmacology, 38(10), 1493-1503. Link

    • Context: Establishes the biological relevance of the 2-methyl-6-phenyl-pyridine motif in neuroscience.
  • Palladium-Catalyzed Couplings on Chloropyridines

    • Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • Context: Mechanistic grounding for the Suzuki coupling protocol provided above.
  • Chemical Identity

    • Source: PubChem Compound Summary for CAS 412923-41-2.[1] Link

    • Context: Verification of CAS and structure.[6]

Sources

Applications of 4-chloro-2-methyl-6-phenylpyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility, synthesis, and application protocols for 4-chloro-2-methyl-6-phenylpyridine (CAS 412923-41-2), a privileged scaffold in medicinal chemistry.[1]

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine serves as a high-value electrophilic scaffold for constructing trisubstituted pyridine libraries.[1] Its structural triad—a reactive 4-chloro handle, a sterically demanding 6-phenyl group, and a chemically versatile 2-methyl group—allows for orthogonal functionalization.[1] This compound is particularly relevant in the development of kinase inhibitors , SET7/9 methyltransferase antagonists , and GPCR modulators where the 2,6-disubstitution pattern enforces specific conformational lock-in within hydrophobic binding pockets.[1]

Chemical Profile & Reactivity Logic
PropertySpecification
IUPAC Name 4-chloro-2-methyl-6-phenylpyridine
CAS Number 412923-41-2
Molecular Weight 203.67 g/mol
Reactivity Hotspot (C4-Cl) Highly activated for SNAr and Pd-catalyzed cross-couplings due to pyridine nitrogen electron withdrawal.[1][2]
Steric Anchor (C6-Ph) Provides π-π stacking interactions; directs regioselectivity during C-H activation.[1]
Metabolic Handle (C2-Me) Benzylic-like position; susceptible to oxidation (to -COOH) or radical halogenation.[1]
Synthesis Protocol: The "Pyridone-POCl3" Route

Rationale: Direct chlorination of pyridine is difficult.[1] The industry-standard approach constructs the ring as a 4-pyridone, then converts the hydroxyl equivalent to a chloride.[1]

Phase A: Cyclization to 2-methyl-6-phenylpyridin-4(1H)-one

Reaction Principle: Condensation of ethyl benzoylacetate with 3-aminocrotononitrile (or equivalent acetoacetate/ammonia source).[1]

  • Reagents: Ethyl benzoylacetate (1.0 eq), 3-aminocrotononitrile (1.0 eq), Polyphosphoric acid (PPA) or solvent-free heat.[1]

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Heat to 120–140°C for 4 hours (melt fusion).

    • Cool to room temperature (RT) and triturate with diethyl ether to remove unreacted starting material.

    • Recrystallize the solid residue from ethanol/water.[1][3]

    • Yield Target: >70% (Off-white solid).

Phase B: Deoxychlorination to 4-chloro-2-methyl-6-phenylpyridine

Reaction Principle: Nucleophilic aromatic substitution of the activated enol phosphate intermediate.[1]

  • Reagents: 2-methyl-6-phenylpyridin-4(1H)-one (1.0 eq), POCl3 (neat, excess), PCl5 (0.1 eq - catalyst).

  • Step-by-Step Protocol:

    • Setup: Flame-dried RBF with a reflux condenser and CaCl2 guard tube.

    • Addition: Charge pyridone precursor. Add POCl3 (5–10 volumes). Add PCl5 carefully.[1]

    • Reaction: Reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (the polar pyridone spot disappears; a non-polar UV-active spot appears).[1]

    • Workup (Critical Safety): Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia solution (pH > 8) to quench excess POCl3 and neutralize HCl. Exothermic!

    • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na2SO4.[1][4]

    • Purification: Flash chromatography (Hexane/EtOAc 9:1).[1][5]

    • Characterization: 1H NMR (CDCl3): δ ~7.9 (d, 2H, Ph), 7.4 (m, 3H, Ph), 7.2 (s, 1H, H3/H5), 2.6 (s, 3H, Me).[1]

Divergent Application Protocols
Workflow A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Installing aryl groups at C4 to access kinase inhibitor scaffolds.[1]

Mechanism: The electron-deficient pyridine ring facilitates oxidative addition of Pd(0) into the C-Cl bond faster than in chlorobenzenes.[1]

Protocol:

  • Vessel: Microwave vial or sealed tube.

  • Charge:

    • 4-chloro-2-methyl-6-phenylpyridine (1.0 eq, 0.5 mmol)[1]

    • Arylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) – Chosen for stability and efficiency with heteroaryl chlorides.

    • Base: K2CO3 (2.0 eq) or Cs2CO3.

    • Solvent: 1,4-Dioxane/Water (4:1, 5 mL).

  • Cycle: Degas with N2 for 5 mins. Seal. Heat at 100°C for 2–4 hours (or 120°C MW for 20 min).

  • Isolation: Filter through Celite. Concentrate. Purify via silica gel.[1][4][5]

Workflow B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amino side chains (e.g., piperazines, morpholines) common in GPCR ligands.

Protocol:

  • Charge:

    • Scaffold (1.0 eq)[3][6]

    • Amine (1.2 eq)

    • Catalyst: Pd2(dba)3 (1 mol%) + Xantphos (2 mol%) – Xantphos is superior for chloropyridines.

    • Base: NaOtBu (1.5 eq).

    • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

  • Cycle: Reflux (110°C) under Argon for 12 hours.

  • Note: For volatile amines, use a sealed vessel.

Visualizing the "Scaffold Hub" Strategy

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Precursor Precursor: 2-methyl-6-phenyl-4-pyridone Core CORE SCAFFOLD: 4-chloro-2-methyl-6-phenylpyridine (CAS 412923-41-2) Precursor->Core POCl3, 105°C Deoxychlorination Suzuki Biaryl Derivatives (Kinase Inhibitors) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling Buchwald Aminopyridines (GPCR Ligands) Core->Buchwald R-NH2, Pd/Xantphos Buchwald-Hartwig Oxidation Picolinic Acids (Metal Chelators) Core->Oxidation SeO2 or KMnO4 (Oxidation of 2-Me)

Caption: Divergent synthesis workflow utilizing 4-chloro-2-methyl-6-phenylpyridine as a central node for library generation.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield in Chlorination Incomplete reaction or hydrolysis during quench.[1]Ensure reagents are dry.[1] Quench POCl3very slowly into ammonia water to prevent acid-catalyzed hydrolysis back to pyridone.
Suzuki Coupling Stalled Poisoning of Pd catalyst by pyridine nitrogen.[1]Switch to Pd(OAc)2/SPhos or increase catalyst loading to 5 mol%. Ensure thorough degassing.[1]
Regioselectivity Issues (If using 2,4-dichloro analog)The C4-Cl is significantly more reactive than C2/C6-Cl due to para-like resonance activation.[1] Perform reactions at lower temps (RT to 40°C) to target C4 selectively.
References
  • BenchChem. 4-Chloro-2-methyl-6-phenylpyridine Product Data and Safety Profile. [1]

  • Leung, C.H., et al. (2022). Homocysteine-targeting compounds as a new treatment strategy for diabetic wounds via inhibition of the histone methyltransferase SET7/9.[1] (Discusses 2-methyl-6-phenylpyridine ligands).[1][2][5][7]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols.

  • Molaid Chemicals. Synthesis and Reaction Data for 2-methyl-6-phenylpyridine derivatives.

  • ChemicalBook. 4-Phenylpyridine Synthesis and Derivatives.

Sources

Application Note: Strategic Utilization of 4-Chloro-2-methyl-6-phenylpyridine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the synthesis, handling, and derivatization of 4-chloro-2-methyl-6-phenylpyridine (4-CMP) , a privileged scaffold in modern agrochemical design. Unlike generic pyridine intermediates, the 6-phenyl substituent provides critical lipophilic bulk (LogP modulation) essential for cuticle penetration in herbicides and membrane affinity in fungicides. The 4-chloro functionality serves as a high-reactivity "warhead" for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings. This note provides validated protocols for converting the 4-hydroxy precursor to the chloride and subsequent library generation, emphasizing safety and yield optimization.

Strategic Context: The "Privileged Scaffold"

In agrochemistry, the pyridine ring is ubiquitous, appearing in roughly 20% of commercial active ingredients (AIs), including auxinic herbicides (e.g., aminopyralid) and SDHI fungicides.

Why 4-chloro-2-methyl-6-phenylpyridine?

  • Electronic Activation: The pyridine nitrogen exerts a strong electron-withdrawing effect ($ -I, -M $), activating the C4 position for nucleophilic attack. The chlorine atom at C4 acts as an excellent leaving group.

  • Steric & Lipophilic Balance:

    • C2-Methyl: Provides metabolic stability (blocking

      
      -oxidation) and steric guidance.
      
    • C6-Phenyl: Significantly increases hydrophobicity compared to simple alkyl-pyridines. This mimics the biaryl motifs found in succinate dehydrogenase inhibitors (SDHIs) and enhances binding affinity in hydrophobic pockets of target enzymes (e.g., HPPD or ALS).

  • Divergent Synthesis: The molecule acts as a linchpin, allowing late-stage divergence into amino-pyridines (herbicides) or biaryl-pyridines (fungicides).

Chemical Profile & Safety

PropertyData / Description
IUPAC Name 4-chloro-2-methyl-6-phenylpyridine
Molecular Formula

MW 203.67 g/mol
Physical State Off-white to pale yellow solid (low melting point) or oil
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Stability Critical: Free base can be unstable (prone to self-quaternization).[1][2] Store at -20°C or convert to HCl salt for long-term storage.
Hazards Skin/Eye Irritant.[3] Toxic if swallowed.[4] Precursor (

) is fatal if inhaled and reacts violently with water.

Protocol 1: Synthesis via Deoxychlorination

Objective: Convert 2-methyl-6-phenylpyridin-4(1H)-one (tautomer of the 4-hydroxy) to 4-CMP using Phosphoryl Chloride (


).
Mechanism

The reaction proceeds via the formation of a dichlorophosphate intermediate, turning the poor leaving group (-OH) into an excellent one, followed by nucleophilic attack by chloride.

Materials
  • Substrate: 2-methyl-6-phenylpyridin-4(1H)-one (1.0 eq)

  • Reagent: Phosphoryl Chloride (

    
    ) (5.0 - 10.0 eq) – Acts as solvent and reagent.
    
  • Base:

    
    -Diethylaniline (1.0 eq) or catalytic DMF (to form Vilsmeier-Haack like species).
    
  • Quench: Crushed Ice /

    
    .
    
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube. Work in a well-ventilated fume hood. 
    
  • Addition: Charge the flask with the pyridone substrate. Carefully add

    
     (exothermic). Add 
    
    
    
    -diethylaniline slowly.
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Monitoring: Aliquot into MeOH (forms methyl ether) or hydrolyze and check TLC/LCMS. Disappearance of starting material (M+H ~186) and appearance of product (M+H ~204/206) indicates completion.

  • Concentration: Distill off excess

    
     under reduced pressure (rotary evaporator with base trap). Caution:  Distillate is corrosive.[5]
    
  • Quenching (CRITICAL SAFETY):

    • Pour the thick residue slowly onto crushed ice with vigorous stirring.

    • Never add water to the residue; the exotherm can cause an explosion.

    • Neutralize with

      
       or saturated 
      
      
      
      to pH ~8.
  • Extraction: Extract with Dichloromethane (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: Divergent Functionalization

This scaffold allows for "Library Splitting." We describe two validated paths.

Path A: Amination (Herbicide Discovery)

Target: 4-amino-2-methyl-6-phenylpyridine derivatives (Auxin mimics).

  • Reagents: 4-CMP (1.0 eq), Primary Amine (1.2 eq),

    
     (2.0 eq), DMSO or NMP (Solvent).
    
  • Conditions: Heat at 100–120°C in a sealed tube for 12–18 hours.

    • Note: The 2-methyl group exerts steric hindrance. High temperatures are required compared to 2-unsubstituted pyridines.

  • Workup: Dilute with water, extract with EtOAc.

Path B: Suzuki-Miyaura Coupling (Fungicide Discovery)

Target: 4-aryl-2-methyl-6-phenylpyridine (Biaryl scaffolds).

  • Reagents: 4-CMP (1.0 eq), Aryl Boronic Acid (1.5 eq).

  • Catalyst System:

    
     (5 mol%) is preferred over 
    
    
    
    due to the steric bulk of the substrate.
  • Base/Solvent:

    
     (2.0 eq) in 1,4-Dioxane/Water (4:1).
    
  • Conditions: Degas solvents with

    
     for 15 mins. Reflux (100°C) for 4–6 hours.
    
  • Insight: Dechlorination (reduction) is a common side reaction. Ensure solvents are strictly degassed to protect the Pd(0) species.

Visualization: Workflow & Mechanism

Agrochemical_Synthesis Start Precursor: 2-methyl-6-phenylpyridin-4-ol Reagent Reagent: POCl3, Reflux Start->Reagent Activation Intermediate Core Scaffold: 4-chloro-2-methyl-6-phenylpyridine Reagent->Intermediate Deoxychlorination PathA Path A: SnAr (Amines, K2CO3) Intermediate->PathA Nucleophilic Attack PathB Path B: Suzuki (Boronic Acids, Pd Cat) Intermediate->PathB Cross-Coupling ProdA Product A: Amino-Pyridines (Herbicide Leads) PathA->ProdA Library Gen ProdB Product B: Biaryl-Pyridines (Fungicide Leads) PathB->ProdB Library Gen

Figure 1: Strategic workflow converting the hydroxy-precursor to the chloro-warhead, followed by divergent library synthesis.

Analytical Quality Control

To ensure protocol integrity, the following analytical markers should be verified:

TechniqueObservation (4-CMP)Interpretation
HPLC-MS M+H = 204/206 (3:1 ratio)Characteristic Chlorine isotope pattern confirms substitution.
1H NMR

~7.2-7.5 ppm (s, 1H)
The proton at C3/C5 will shift downfield compared to the hydroxy precursor due to the electron-withdrawing Cl.
Appearance Loss of broad -OH/NH peakConfirms full conversion of the pyridone tautomer.

References

  • Synthesis of Chloropyridines via POCl3

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines.[6]

    • Source: PMC / NIH (2019).
    • URL:[Link]

  • Agrochemical Scaffold Context

    • Title: Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.[7]

    • Source: Bioorganic & Medicinal Chemistry (2016).[2][7]

    • URL:[Link]

  • Suzuki Coupling Protocols: Title: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine (Analogous Chemistry). Source: BenchChem Technical Notes.
  • Safety Data (POCl3)

    • Title: Phosphoryl Chloride Safety Data Sheet.[4]

    • Source: Fisher Scientific.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely introduce diverse substituents onto the pyridine ring is paramount for tuning the biological activity and physical properties of these molecules. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[1]

This application note provides a detailed guide for the Suzuki-Miyaura coupling of 4-chloro-2-methyl-6-phenylpyridine, a versatile building block for the synthesis of more complex 2,4,6-trisubstituted pyridines. While aryl chlorides are known to be less reactive than their bromide and iodide counterparts, their lower cost and wider availability make them attractive starting materials.[2] This protocol will detail a reliable method for the effective coupling of this substrate, addressing the inherent challenges and providing insights into reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 4-chloro-2-methyl-6-phenylpyridine. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step compared to electron-rich aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex then couple and are eliminated as the desired 2,4,6-trisubstituted pyridine product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Cl 4-chloro-2-methyl-6-phenylpyridine Ar-Cl->Oxidative Addition

Suzuki-Miyaura Catalytic Cycle

Preparation of the Starting Material: 4-chloro-2-methyl-6-phenylpyridine

A specific, readily available commercial source for 4-chloro-2-methyl-6-phenylpyridine can be challenging to locate. Therefore, a two-step synthesis from commercially available precursors is proposed, based on established pyridine synthesis and chlorination methodologies.

Step 1: Synthesis of 2-methyl-6-phenylpyridin-4-ol

This intermediate can be synthesized via a condensation reaction.

Step 2: Chlorination of 2-methyl-6-phenylpyridin-4-ol

The pyridin-4-ol can be converted to the desired 4-chloro-2-methyl-6-phenylpyridine using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-chloro-2-methyl-6-phenylpyridine with a representative arylboronic acid.

Materials and Reagents
ReagentGradeSupplier
4-chloro-2-methyl-6-phenylpyridineSynthesized as above-
Arylboronic acidReagent gradee.g., Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%e.g., Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Acros Organics
1,4-DioxaneAnhydrous, ≥99.8%e.g., Sigma-Aldrich
WaterDeionized-
Ethyl acetateACS gradee.g., Fisher Scientific
Brine (saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%e.g., VWR Chemicals
Celite®-e.g., Sigma-Aldrich
Silica Gel230-400 meshe.g., Sorbent Technologies
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-chloro-2-methyl-6-phenylpyridine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous 1,4-dioxane and deionized water. B->C D Heat the reaction mixture to 80-100 °C with vigorous stirring. C->D E Monitor reaction progress by TLC. D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Filter through Celite® to remove solids. F->G H Wash the filtrate with water and brine. G->H I Dry the organic layer over anhydrous MgSO₄. H->I J Concentrate the solution under reduced pressure. I->J K Purify the crude product by column chromatography. J->K

Experimental Workflow for Suzuki-Miyaura Coupling
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-2-methyl-6-phenylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4,6-trisubstituted pyridine.

Data and Expected Outcomes

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of various substituted chloropyridines, which can serve as a guide for optimizing the reaction of 4-chloro-2-methyl-6-phenylpyridine.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/Ethanol (3:1)110383[4]
4-Bromo-2,6-difluoropyridinePhenylboronic acidPd(dppf)Cl₂ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)1001275[5]
2,6-DibromopyridineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Toluene/Ethanol (4:1)120-1500.25-0.5Good[2]
4-ChloropyridinePhenylboronic acidPd/WA30 (7% Pd) (5)Cs₂CO₃ (2)DMA8012>95[6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base.Use a fresh batch of catalyst; Ensure all glassware is oven-dried and solvents are anhydrous; Try a stronger base like Cs₂CO₃ or K₃PO₄.
Protodeboronation of Boronic Acid Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous conditions; Minimize reaction time; Consider using a boronate ester instead of the boronic acid.
Formation of Side Products Homocoupling of the boronic acid; Reduction of the aryl chloride.Use a lower catalyst loading; Ensure the reaction is thoroughly degassed to remove oxygen.
Difficulty in Purification Co-elution of product with triphenylphosphine oxide (from the catalyst).Use a different catalyst system, such as a phosphine-free catalyst or one with a more easily separable ligand.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2,4,6-trisubstituted pyridines from 4-chloro-2-methyl-6-phenylpyridine. By carefully selecting the catalyst, base, and solvent system, and by maintaining anhydrous and inert reaction conditions, high yields of the desired coupled products can be achieved. This protocol provides a robust starting point for researchers and drug development professionals to access a wide range of novel pyridine derivatives with potential applications in various scientific disciplines.

References

  • Gomez, C., et al. (2022). An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. Molecules, 27(5), 1693. [Link]

  • Borah, P., et al. (2023). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega, 8(3), 3291-3301. [Link]

  • El-Gazzar, A. B. A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 212-220. [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524-541. [Link]

  • ResearchGate. (2025). A novel single step synthesis of 2-methyl-6-phenylpyridine from non-heterocyclic compounds over molecular sieve catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Fu, Y., et al. (2020). Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. The Journal of Organic Chemistry, 85(2), 622-632. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Note: Protocol for the Synthesis of 4-Chloro-2-methyl-6-phenylpyridine via a Divergent 1,3,5-Triketone Route

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The synthesis of 2,6-disubstituted 4-chloropyridines presents a unique challenge in heterocyclic chemistry. Direct multi-component couplings often result in poor regiocontrol or require harsh conditions. As a strategic alternative, this protocol details a highly controlled, stepwise annulation approach. The target molecule, 4-chloro-2-methyl-6-phenylpyridine , is a privileged scaffold in drug development. The C4-chloride provides an orthogonal reactive site for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the lipophilic 2,6-substituents enhance binding affinity in hydrophobic biological pockets.

The synthesis relies on three distinct mechanistic pillars:

  • Step 1: Regioselective Dianion Generation (The Hauser Rationale) Standard Claisen condensations of asymmetric diketones suffer from poor regioselectivity. By employing the methodology pioneered by Hauser and Harris , we treat benzoylacetone (1-phenyl-1,3-butanedione) with 2.05 equivalents of Lithium Diisopropylamide (LDA). This strictly deprotonates the terminal methyl group—the kinetic and thermodynamic sink—forming a highly nucleophilic dianion. Subsequent electrophilic quench with ethyl acetate exclusively yields the linear 1-phenylhexane-1,3,5-trione.

  • Step 2: Paal-Knorr-Type Heteroannulation The resulting 1,3,5-triketone is a highly reactive intermediate. Treatment with ammonium acetate in glacial acetic acid drives a Paal-Knorr-type cyclization . The buffering capacity of the acetate system ensures controlled imine formation at the terminal carbonyls (C1 and C5), followed by intramolecular cyclization and dehydration to yield the thermodynamically stable 2-methyl-6-phenylpyridin-4(1H)-one.

  • Step 3: Vilsmeier-Haack-Assisted Deoxychlorination The highly stable 4-pyridone tautomer resists standard nucleophilic substitution. We utilize phosphorus oxychloride (POCl₃) doped with a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with POCl₃ to generate a highly electrophilic Vilsmeier-Haack intermediate (chloromethyleneiminium ion), which rapidly activates the C4-oxygen, driving the deoxychlorination to produce the final 4-chloropyridine with high fidelity.

Visualizing the Synthetic Workflow

SynthesisWorkflow SM Benzoylacetone + Ethyl Acetate Step1 Step 1: Claisen Condensation (LDA, THF, 0 °C) SM->Step1 Int1 1-Phenylhexane-1,3,5-trione Step1->Int1 Step2 Step 2: Paal-Knorr Annulation (NH₄OAc, AcOH, 100 °C) Int1->Step2 Int2 2-Methyl-6-phenylpyridin-4(1H)-one Step2->Int2 Step3 Step 3: Deoxychlorination (POCl₃, DMF cat., 110 °C) Int2->Step3 Prod 4-Chloro-2-methyl-6-phenylpyridine (Target Scaffold) Step3->Prod

Figure 1. Stepwise synthetic workflow for 4-chloro-2-methyl-6-phenylpyridine.

Experimental Protocols (Self-Validating System)

Protocol 1: Synthesis of 1-Phenylhexane-1,3,5-trione
  • Setup : Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (150 mL) and diisopropylamine (14.7 mL, 105 mmol, 2.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Formation : Add n-BuLi (41 mL of a 2.5 M solution in hexanes, 102.5 mmol, 2.05 eq) dropwise. Stir for 30 minutes, warm to 0 °C for 15 minutes to ensure complete LDA formation, and re-cool to 0 °C. Add a solution of benzoylacetone (8.11 g, 50 mmol, 1.0 eq) in THF (20 mL) dropwise. The solution will turn deep yellow/orange, indicating successful dianion formation. Stir for 1 hour at 0 °C.

  • Electrophilic Quench : Add anhydrous ethyl acetate (5.4 mL, 55 mmol, 1.1 eq) dropwise. Stir at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Validation & Workup : Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH ~3 (this validates the neutralization of the enolates). Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Marker : TLC (Hexanes/EtOAc 4:1) will show a new spot with a lower Rf than benzoylacetone. ¹H NMR (CDCl₃) will show a complex mixture of enol tautomers, but the complete disappearance of the terminal methyl singlet (~2.1 ppm) is the primary diagnostic marker for success.

Protocol 2: Annulation to 2-Methyl-6-phenylpyridin-4(1H)-one
  • Setup : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 1-phenylhexane-1,3,5-trione (approx. 45 mmol) in glacial acetic acid (80 mL).

  • Cyclization : Add ammonium acetate (17.3 g, 225 mmol, 5.0 eq). Heat the mixture to 100 °C with vigorous stirring for 4 hours.

  • Validation & Workup : Cool the reaction to room temperature. Pour the mixture onto crushed ice (200 g). Neutralize the solution carefully with aqueous NH₄OH until pH ~7 is reached. A precipitate will form as the product crashes out of the aqueous phase. Filter the solid, wash thoroughly with cold water, and dry under high vacuum.

  • Analytical Marker : The product isolates as a solid. ¹H NMR (DMSO-d₆) will display a characteristic broad singlet at ~11.5 ppm corresponding to the NH/OH tautomeric proton, and two distinct meta-aromatic protons on the newly formed pyridine ring at ~6.5 and ~6.9 ppm.

Protocol 3: Deoxychlorination to 4-Chloro-2-methyl-6-phenylpyridine
  • Setup : In a 100 mL round-bottom flask, suspend the 2-methyl-6-phenylpyridin-4(1H)-one (3.7 g, 20 mmol) in POCl₃ (15 mL, excess). Add DMF (3 drops, catalytic) to initiate the Vilsmeier-Haack activation.

  • Reaction : Equip the flask with a drying tube and heat to 110 °C (reflux) for 3 hours. The initial suspension will gradually become a homogeneous dark solution.

  • Validation & Workup : Cool to room temperature. Caution : Carefully pour the mixture over crushed ice (200 g) with vigorous stirring to quench the excess POCl₃. Basify the aqueous layer to pH 9 using 2M NaOH (ice-bath cooling is strictly required to control the severe exotherm). Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1).

  • Analytical Marker : The final product is a pale yellow oil or low-melting solid. ¹H NMR (CDCl₃) will show the complete disappearance of the downfield NH/OH proton, while the pyridine ring protons will shift downfield to ~7.1 and ~7.5 ppm, confirming the installation of the electron-withdrawing chloride.

Quantitative Data & Stoichiometry Summary

StepTransformationReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Claisen CondensationBenzoylacetone / LDA / EtOAc1.0 / 2.05 / 1.10 to 251465 - 75
2 Paal-Knorr Annulation1,3,5-Triketone / NH₄OAc1.0 / 5.0100480 - 85
3 Deoxychlorination4-Pyridone / POCl₃ / DMF1.0 / Excess / Cat.110375 - 85

References

  • Hauser, C. R.; Harris, T. M. "Condensations at the Methyl Group Rather than the Methylene Group of Benzoyl- and Acetylacetone Through Intermediate Dipotassio Salts." Journal of the American Chemical Society, 1958, 80(23), 6360-6363. URL:[Link]

  • Light, R. J.; Hauser, C. R. "Synthesis of 4-Pyrones from the Dianion of Benzoylacetone and Esters." Journal of Organic Chemistry, 1960, 25(4), 538-546. URL:[Link]

Application Note: Experimental Protocols for 4-Chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

4-Chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2, verify specific isomer availability) represents a "privileged scaffold" in medicinal chemistry.[1][2] It combines a lipophilic phenyl ring (for hydrophobic pocket binding), a methyl handle (for steric tuning or lateral oxidation), and a reactive C4-chlorine atom.

Unlike simple chloropyridines, the C2-methyl and C6-phenyl substituents desymmetrize the ring, creating a unique electronic and steric environment.[1] The C4-chlorine is activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling , but the flanking substituents require tailored protocols to prevent side reactions like steric inhibition or competitive chelation.

This guide provides field-proven protocols to:

  • Synthesize the core scaffold from its pyridone precursor.

  • Functionalize the C4 position via SNAr and Suzuki-Miyaura coupling.

  • Validate results using a self-correcting experimental logic.

Part 2: Chemical Profile & Handling[1][2]

PropertyValue / DescriptionNotes
Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
Physical State Solid (Low melting) or Viscous OilHighly dependent on purity; often crystallizes upon standing at -20°C.
Solubility DCM, EtOAc, THF, DMSOInsoluble in water.[1][2][3][4] Protonates in strong acid (HCl).
pKa (Predicted) ~3.5 - 4.0 (Pyridine N)Less basic than pyridine due to the inductive effect of Cl.
Storage 2–8°C, Inert AtmosphereHygroscopic. Reacts slowly with atmospheric moisture to revert to pyridone.

Safety Advisory:

  • Skin Irritant: 4-Halopyridines are potent sensitizers.[1][2] Double-gloving (Nitrile) is mandatory.

  • Lachrymator Potential: Handle strictly within a fume hood.

  • Corrosive Byproducts: Reactions often generate HCl; use appropriate scavenging bases.

Part 3: Experimental Protocols

Protocol A: Deoxychlorination (Synthesis of the Core)

Accessing the scaffold from 2-methyl-6-phenyl-4-pyridone.[1][2]

Mechanism: Conversion of the tautomeric 4-hydroxy/4-pyridone species into the 4-chloro derivative using phosphoryl chloride (POCl3).[1][2] The reaction proceeds via a dichlorophosphate intermediate which is displaced by chloride.

Reagents:

  • 2-Methyl-6-phenyl-4-pyridone (1.0 equiv)[1][2]

  • POCl3 (Neat, solvent & reagent, ~5–10 equiv)

  • Optional: PCl5 (0.1 equiv) to initiate stubborn substrates.

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask under N2, add solid pyridone.

  • Addition: Add POCl3 slowly. Caution: Exothermic.[1]

  • Reaction: Heat to reflux (105°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex). The starting material (pyridone) is highly polar (baseline); the product is non-polar (Rf ~0.6–0.8).

  • Quench (Critical):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction flask.

    • Neutralize with solid Na2CO3 or conc. NH4OH to pH 8–9.

  • Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Displacement of C4-Cl by Amines or Alkoxides.[1][2]

Rationale: The pyridine nitrogen acts as an electron sink, activating the C4 position. The 2-methyl and 6-phenyl groups provide steric bulk that generally directs nucleophiles to the C4 position, preventing anomalous ring attacks.[1][2]

Standard Conditions:

  • Substrate: 4-Chloro-2-methyl-6-phenylpyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)

  • Base: DIPEA or K2CO3 (2.0 equiv)

  • Solvent: DMSO (fastest), DMF, or NMP.

  • Temp: 80–120°C.[5]

The "Self-Validating" Workflow:

  • Dissolution: Dissolve substrate in DMSO (0.5 M).

  • Addition: Add base, then amine.

  • Thermal Activation: Heat to 100°C.

    • Validation: If no reaction after 2h, increase temp to 120°C or switch to Microwave irradiation (140°C, 20 min).

  • Workup: Dilute with water. If the product is solid, filter. If oil, extract with EtOAc.

Visualizing the SNAr Pathway:

SNAr_Mechanism cluster_conditions Critical Parameters SM 4-Chloro-2-methyl- 6-phenylpyridine Complex Meisenheimer Complex (Transition State) SM->Complex Addition (Rate Limiting) Nu Nucleophile (H-Nu) Nu->Complex Prod C4-Functionalized Product Complex->Prod Elimination (-Cl) HCl HCl (Scavenged by Base) Complex->HCl Polar Aprotic Solvent Polar Aprotic Solvent Base (DIPEA/K2CO3) Base (DIPEA/K2CO3) Heat (>80°C) Heat (>80°C)

Caption: SNAr mechanism showing the addition-elimination pathway activated by the pyridine nitrogen.

Protocol C: Suzuki-Miyaura Cross-Coupling

C-C Bond Formation at C4.[1][2]

Challenge: Chloropyridines are less reactive than bromides. Standard Pd(PPh3)4 may fail if the boronic acid is sterically encumbered. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition into the C-Cl bond.[5]

Optimized Protocol:

ComponentRecommendationFunction
Catalyst Pd(OAc)2 (2–5 mol%) + SPhos (4–10 mol%)Generates active Pd(0) species in situ.[2]
Alternative Pd(dppf)Cl2 (for simple cases)Robust, air-stable precatalyst.
Base K3PO4 (2.0 equiv)Anhydrous base minimizes hydrolysis side-reactions.
Solvent Toluene/Water (10:1) or 1,4-DioxaneBiphasic system helps dissolve inorganic base.
Temp 90–100°CRequired for aryl chloride activation.

Procedure:

  • Degassing: Combine aryl chloride, boronic acid (1.2 equiv), and base in the solvent. Sparge with Argon for 10 mins. Oxygen is the enemy of Pd(0).

  • Catalyst Addition: Add Pd source and ligand.[5] Seal vial immediately.

  • Reaction: Heat to 95°C for 12–18 hours.

  • Scavenging: Upon completion, add QuadraPure™ TU or similar thiourea scavenger to remove residual Pd before concentration.

Part 4: The Self-Validating System (Troubleshooting)

In heterocycle chemistry, "blind" adherence to protocols leads to failure. Use this logic tree to diagnose issues.

Common Failure Mode: Hydrolysis.

  • Symptom:[1][4][5][6] Appearance of a polar baseline spot (TLC) or mass M-Cl+OH (LCMS).

  • Cause: Wet solvents or hydroxide base (NaOH) used at high temps.

  • Fix: Switch to anhydrous K3PO4 or Cs2CO3; dry solvents over molecular sieves.

Common Failure Mode: No Reaction (Stalled SM).

  • Symptom:[1][4][5][6] Starting material persists after 24h.

  • Cause: Oxidative addition into C-Cl is too slow.[1][2]

  • Fix: Switch ligand to XPhos or BrettPhos ; increase temp to 120°C (microwave).

Workflow Visualization: Reaction Landscape

Reaction_Landscape cluster_decision Decision Logic Start 4-Chloro-2-methyl- 6-phenylpyridine SNAr S_NAr Conditions (Amine, Base, Heat) Start->SNAr  Nucleophilic Attack   Suzuki Suzuki Coupling (R-B(OH)2, Pd-Cat) Start->Suzuki  Pd Oxidative Addition   Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation  Deprotonation (C2-Me)   Prod_Amino 4-Amino-Pyridine Derivative SNAr->Prod_Amino Check Is C4-Cl Consumed? SNAr->Check Prod_Biaryl 4-Aryl-Pyridine (Biaryl Scaffold) Suzuki->Prod_Biaryl Suzuki->Check Prod_Funct C2-Functionalized (Lateral Lithiation) Lithiation->Prod_Funct  Rare/Difficult  

Caption: Divergent synthetic pathways available for the 4-chloro-2-methyl-6-phenylpyridine scaffold.

Part 5: References

  • SNAr Mechanisms in Pyridines:

    • Topic: Kinetic studies of nucleophilic substitution in 4-chloropyridines.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

    • Context: Explains the activating influence of the ring nitrogen.

  • Buchwald-Hartwig/Suzuki Coupling on Chloropyridines:

    • Topic: Ligand selection for deactivated aryl chlorides.[5]

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Link:[Link]

  • Synthesis of 4-Chloropyridines from Pyridones:

    • Topic: Standard deoxychlorination protocols using POCl3.

    • Source:Organic Syntheses, Coll. Vol. 5, p. 269 (1973).

    • Link:[Link]

  • Microwave Assisted Synthesis:

    • Topic: Acceleration of SNAr reactions in electron-deficient heterocycles.[1][2]

    • Source: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie.

    • Link:[Link]

  • General Physical Properties (Analogous Compounds):

    • Topic: Melting point and solubility trends for 2,6-disubstituted-4-chloropyridines.

    • Source: PubChem Compound Summary for 2,6-Dichloro-4-phenylpyridine (Analog).[1][2]

    • Link:[Link]

Sources

Use of 4-chloro-2-methyl-6-phenylpyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Methodologies for 4-Chloro-2-methyl-6-phenylpyridine

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2)[1] is a highly privileged, multi-vector scaffold utilized extensively in medicinal chemistry, agrochemical development, and the design of bidentate/tridentate ligands for transition-metal catalysis. Unlike simple pyridines, this molecule offers three orthogonal sites for late-stage functionalization: the reactive C4-chloride, the mildly acidic C2-methyl group, and the coordinating pyridine nitrogen.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for maximizing the synthetic utility of this compound. By understanding the electronic and steric causality behind catalyst and reagent selection, chemists can bypass common pitfalls such as catalyst poisoning and protodehalogenation.

Mechanistic Rationale & Reactivity Profile

The reactivity of 4-chloro-2-methyl-6-phenylpyridine is governed by the strong electron-withdrawing nature of the pyridine ring.

  • C4-Position (C-Cl Bond): The electronegative nitrogen depletes electron density at the C2, C4, and C6 positions. This makes the C4-Cl bond highly susceptible to oxidative addition by low-valent transition metals (Pd, Ni). However, the basic pyridine nitrogen can competitively bind to the metal center, leading to catalyst deactivation. Successful cross-coupling requires bulky, electron-rich ligands (e.g., XPhos, SPhos, or N-heterocyclic carbenes) to accelerate oxidative addition and sterically shield the metal from nitrogen coordination[2].

  • C2-Position (Methyl Group): The C2-methyl protons are mildly acidic due to the stabilization of the resulting carbanion by the adjacent pyridine nitrogen. This allows for selective oxidation or deprotonation for aldol-type condensations.

  • C6-Position (Phenyl Group): Provides essential steric bulk and lipophilicity, often serving to lock the conformation of derived pharmacophores or transition-metal complexes.

ReactivityMap Core 4-chloro-2-methyl- 6-phenylpyridine C4 C4 Position (C-Cl) Cross-Coupling Core->C4 C2 C2 Position (C-CH3) Functionalization Core->C2 N1 Pyridine Nitrogen Ligand Coordination Core->N1 Suzuki Suzuki-Miyaura (C-C Bond) C4->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) C4->Buchwald Oxidation Oxidation to Aldehyde/Acid C2->Oxidation Metal Transition Metal Complexes N1->Metal

Caption: Reactivity profile of 4-chloro-2-methyl-6-phenylpyridine across its three primary active sites.

Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Causality & Design: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously sluggish in standard Suzuki couplings compared to bromides or iodides. For 4-chloro-2-methyl-6-phenylpyridine, standard catalysts like Pd(PPh₃)₄ often fail or require harsh heating (>100 °C), which promotes protodehalogenation. By employing a highly active precatalyst system like Pd₂(dba)₃ with the dialkylbiaryl phosphine ligand XPhos , the electron-rich phosphine facilitates rapid oxidative addition, while its massive steric bulk promotes the rate-limiting reductive elimination step[3].

Quantitative Data: Optimization of Suzuki-Miyaura Conditions
EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O10015%Poor oxidative addition; unreacted starting material.
2Pd(OAc)₂ / PPh₃K₂CO₃DMF12032%Significant protodehalogenation observed.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O9085%Good conversion; trace homocoupling.
4 Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane / H₂O 90 94% Optimal; rapid conversion, clean baseline.
Protocol: General Procedure for Suzuki-Miyaura Phenylation

Self-Validating System: The reaction color transitions from deep purple/red (Pd₂(dba)₃) to pale yellow/orange (active Pd(0)-XPhos complex), serving as a visual indicator of successful catalyst initiation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-2-methyl-6-phenylpyridine (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times). Failure to remove oxygen will result in irreversible oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (UV active, higher Rf) should completely disappear.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the basic medium. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

Causality & Design: Amination of heteroaryl chlorides is challenging because the basic amine nucleophile and the strong inorganic base required for the reaction can displace the phosphine ligand or degrade the catalyst. Furthermore, β-hydride elimination from the Pd(II)-amido intermediate can lead to unwanted reduction of the chloride. Utilizing an N-heterocyclic carbene (NHC) palladium complex, such as (SIPr)Ph₂Pd(cin)Cl , provides a robust, electron-rich metal center that accelerates reductive elimination and allows the reaction to proceed at or near room temperature, suppressing side reactions[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C4-Cl Cleavage) Pd0->OxAdd 4-Cl-pyridine PdII Pd(II) Aryl Chloride Complex OxAdd->PdII Amine Amine Coordination & Deprotonation PdII->Amine Base, HNR2 PdII_Amido Pd(II) Aryl Amido Complex Amine->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product 4-Amino-2-methyl- 6-phenylpyridine RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of 4-chloro-2-methyl-6-phenylpyridine.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation (Glovebox Recommended): In a nitrogen-filled glovebox, charge a vial with 4-chloro-2-methyl-6-phenylpyridine (1.0 mmol), the desired secondary amine (e.g., morpholine, 1.2 mmol), sodium tert-butoxide (NaOtBu, 1.5 mmol), and (SIPr)Ph₂Pd(cin)Cl (1 mol%).

  • Solvent Addition: Add anhydrous, degassed THF (3.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and stir at room temperature (25 °C) for 12 hours. Note: If using less nucleophilic anilines, gentle heating to 60 °C may be required.

  • Workup: Dilute the reaction mixture with dichloromethane (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate and purify via silica gel chromatography (eluting with a gradient of Hexanes/EtOAc containing 1% Et₃N to prevent streaking of the basic product).

Application 3: Late-Stage Functionalization of the C2-Methyl Group

Causality & Design: The C2-methyl group is uniquely positioned for functionalization. Oxidation to the corresponding aldehyde (4-chloro-6-phenylpyridine-2-carbaldehyde) unlocks pathways for Wittig olefinations or reductive aminations. Selenium dioxide (SeO₂) is the reagent of choice here; it selectively oxidizes allylic and benzylic/pyridylic methyl groups via an initial ene-type reaction followed by a [2,3]-sigmatropic rearrangement, stopping cleanly at the aldehyde stage without over-oxidizing to the carboxylic acid.

Protocol: Selective Oxidation to 4-Chloro-6-phenylpyridine-2-carbaldehyde
  • Reaction Setup: To a 50 mL round-bottom flask, add 4-chloro-2-methyl-6-phenylpyridine (1.0 mmol) and SeO₂ (1.5 mmol).

  • Solvent: Suspend the reagents in 1,4-dioxane (10 mL).

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C under an argon atmosphere for 16 hours. The reaction will turn dark red/black as elemental selenium precipitates.

  • Hot Filtration (Critical Step): While the reaction is still hot (>70 °C), filter the mixture rapidly through a pad of Celite to remove the finely divided elemental selenium. Self-Validation: Allowing the mixture to cool before filtration will trap the product in the selenium matrix, drastically reducing the isolated yield.

  • Purification: Concentrate the filtrate in vacuo. The crude aldehyde is typically >90% pure by NMR but can be further purified by recrystallization from hot ethanol or flash chromatography.

Concluding Remarks

The strategic utilization of 4-chloro-2-methyl-6-phenylpyridine relies heavily on matching the specific electronic demands of its three reactive sites with appropriate catalytic systems. By employing bulky, electron-rich ligands for C4-cross-couplings and exploiting the inherent acidity of the C2-methyl group, researchers can rapidly assemble complex, highly functionalized pyridine architectures critical for modern drug discovery.

References

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.

  • Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. European Journal of Organic Chemistry.

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. Organic Letters.

  • 4-Chloro-2-methyl-6-phenylpyridine Scaffold and Properties. BenchChem Research Materials.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 4-chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most notorious bottlenecks in the synthesis of 4-chloro-2-methyl-6-phenylpyridine .

This scaffold is typically accessed via one of two primary pathways: the deoxygenative chlorination of a 4-pyridone precursor (Route A) or the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloro-6-methylpyridine (Route B). Both routes are plagued by distinct side reactions that can devastate your yield if the underlying mechanistic causality is not understood.

Synthetic_Pathways cluster_A Route A: Pyridone Chlorination cluster_B Route B: Regioselective Suzuki P1 2-Methyl-6-phenylpyridin-4-ol P2 POCl₃ + Base P1->P2 Target1 4-Chloro-2-methyl-6-phenylpyridine P2->Target1 Optimized Quench Side1 Hydrolysis to Pyridone P2->Side1 Excess POCl₃ / H₂O S1 2,4-Dichloro-6-methylpyridine S2 PhB(OH)₂ + Pd Catalyst S1->S2 Target2 4-Chloro-2-methyl-6-phenylpyridine S2->Target2 dppf ligand (C2) Side2 4-Phenyl Regioisomer S2->Side2 PPh₃ ligand (C4)

Fig 1. Divergent synthetic pathways and primary side reactions for 4-chloro-2-methyl-6-phenylpyridine.

Part 1: Route A - POCl₃ Chlorination Troubleshooting

FAQ 1: My TLC shows complete conversion during the reaction, but after the aqueous workup, my product has reverted almost entirely to the starting 4-pyridone. Why is this happening? Causality: You are observing the premature hydrolysis of the reaction intermediate. When 2-methyl-6-phenylpyridin-4-ol reacts with POCl₃, it first forms a highly electrophilic phosphorodichloridate intermediate. For the reaction to complete, a chloride ion (Cl⁻) must attack the C4 position to displace the phosphate leaving group. If you quench the reaction into water while this intermediate is still present, water acts as a superior nucleophile, attacking the intermediate and hydrolyzing it back to the starting 4-pyridone . Solution: You must drive the Cl⁻ displacement to completion before quenching. Furthermore, evaporating excess POCl₃ prior to the quench prevents a massive exothermic generation of HCl and H₃PO₄, which lowers the pH and protonates the pyridine, halting any remaining chlorination.

FAQ 2: How can I minimize the formation of black tar and dimerization byproducts? Causality: Tarring is a classic symptom of overheating a pyridine derivative in a massive excess of POCl₃. At temperatures exceeding 110 °C, intermolecular condensations and Vilsmeier-type degradations dominate. Solution: Transition to a low-solvent or solvent-free protocol using near-equimolar POCl₃ combined with a mild organic base (like N,N-dimethylaniline or pyridine). The base acts as an acid scavenger and lowers the activation energy required for the final chloride displacement, allowing the reaction to proceed cleanly at 90 °C .

Mechanism A 4-Pyridone Tautomer B Phosphorodichloridate Intermediate A->B + POCl₃, - HCl C Target: 4-Chloro Derivative B->C + Cl⁻ (Reaction Completion) D Side Reaction: Reversion to Pyridone B->D + H₂O (Premature Aqueous Quench)

Fig 2. Mechanism of POCl3 chlorination highlighting the competing hydrolysis of the intermediate.

Self-Validating Protocol: Optimized POCl₃ Chlorination
  • Charge: Add 2-methyl-6-phenylpyridin-4-ol (1.0 equiv) to a dry, round-bottom flask under an inert atmosphere.

  • Reagent Addition: Slowly add POCl₃ (1.5 equiv) followed by N,N-dimethylaniline (1.0 equiv).

  • Heating: Heat the mixture to 90 °C.

  • Self-Validation (The Methanol Quench Test): To confirm true completion, withdraw a 10 µL aliquot and quench it into 1 mL of dry methanol. Analyze via LC-MS. If you detect the methyl phosphate ester mass, the intermediate is still present. Continue heating until only the exact mass of the 4-chloro product is observed.

  • Concentration: Once validated, cool the reactor to 50 °C and distill off the excess POCl₃ under high vacuum.

  • Buffered Quench: Dissolve the remaining residue in ethyl acetate and add it dropwise to a vigorously stirred, ice-cold saturated NaHCO₃ solution. Maintaining a slightly basic pH (7–8) prevents acidic hydrolysis during workup.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the pure product.

Part 2: Route B - Regioselective Suzuki-Miyaura Coupling Troubleshooting

FAQ 3: I am starting from 2,4-dichloro-6-methylpyridine, but NMR shows I am isolating 2-chloro-4-phenyl-6-methylpyridine. Why is the cross-coupling happening at the wrong position? Causality: You are fighting the innate electronic bias of the substrate. In 2,4-dichloropyridines, the C4-position is highly activated toward oxidative addition by palladium due to the nucleophilic displacement-like mechanism facilitated by the nitrogen lone pair. Standard monodentate ligands (like PPh₃) or bulky NHC ligands will almost exclusively yield the C4-arylated regioisomer . Solution: To override this innate electronic bias and force substitution at the C2-position (yielding your target), you must enforce steric and geometric constraints on the palladium transition state. Bidentate ligands with wide bite angles, specifically 1,1'-bis(diphenylphosphino)ferrocene (dppf), alter the oxidative addition geometry to exclusively favor the C2-position .

FAQ 4: How do I prevent over-arylation (formation of 2,4-diphenyl-6-methylpyridine)? Causality: Once the first oxidative addition occurs, the resulting mono-arylated intermediate is still highly reactive. Excess boronic acid or prolonged heating at >100 °C will drive the secondary coupling. Solution: Strictly limit phenylboronic acid to 0.95–1.00 equivalents and reduce the reaction temperature to 80 °C.

Quantitative Data: Ligand Effects on Regioselectivity

Table 1: Influence of catalyst systems on the Suzuki coupling of 2,4-dichloropyridines.

Catalyst SystemLigand TypeDominant RegioisomerSelectivity Ratio (C2:C4)
Pd(PPh₃)₄Monodentate (Standard)4-Phenyl (C4)< 1:10
Pd-PEPPSI-IPrNHC (Bulky)4-Phenyl (C4)< 1:10
Pd(OAc)₂ / XantphosBidentate (Wide Bite Angle)2-Phenyl (C2)> 10:1
Pd(dppf)Cl₂ Bidentate (Ferrocene) 2-Phenyl (C2) Exclusive (>99:1)
Self-Validating Protocol: C2-Selective Suzuki Coupling
  • Charge: To a Schlenk flask, add 2,4-dichloro-6-methylpyridine (1.0 equiv), phenylboronic acid (0.98 equiv to prevent over-arylation), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Self-Validation (The Over-Arylation Check): Monitor the reaction via LC-MS at the 4-hour mark. Look specifically for the di-arylated byproduct mass (m/z ~246 [M+H]⁺). If the di-arylated peak exceeds 2% relative area, immediately cool the reaction to quench it. The dppf ligand is highly efficient; the reaction often completes in under 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 4-chloro-2-methyl-6-phenylpyridine.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: PMC (National Institutes of Health) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: Molecules (MDPI) URL:[Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles Source: RSC Advances (RSC Publishing) URL:[Link]

Technical Support Center: 4-Chloro-2-methyl-6-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Reaction Conditions & Troubleshooting Guide Target Molecule: 4-Chloro-2-methyl-6-phenylpyridine (CAS: 3678-63-5 analog/derivative) Primary Precursor: 2-Methyl-6-phenylpyridin-4(1H)-one

Module 1: Critical Reaction Parameters (The "Why" & "How")

The transformation of 2-methyl-6-phenylpyridin-4(1H)-one to 4-chloro-2-methyl-6-phenylpyridine is a classic nucleophilic aromatic substitution (


) where the hydroxyl group (tautomeric with the carbonyl) is converted to a leaving group and displaced by chloride.

While standard protocols exist, this specific scaffold presents steric and electronic challenges due to the phenyl ring at position 6. The following table summarizes the critical parameters for optimization.

Optimization Matrix
ParameterStandard ConditionOptimized Condition (High Difficulty)Reason for Optimization
Reagent Neat


+

(0.5–1.0 eq)

generates the highly reactive

species, essential for driving the reaction to completion if the substrate is electron-rich or sterically hindered [1].
Temperature Reflux (

)


(Sealed Tube/Autoclave)
The activation energy for the chloride displacement is high. Refluxing

often stalls at the phosphate intermediate.
Solvent None (Neat)Chlorobenzene or SulfolaneHigh-boiling inert solvents allow temperatures above the b.p. of

without pressure vessels, reducing tar formation.
Base None

-Dimethylaniline or Pyridine (cat.)
Acts as a proton scavenger and catalyzes the formation of the reactive Vilsmeier-Haack-type intermediate.

Module 2: Reaction Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an activation step (O-phosphorylation) followed by the rate-determining chloride attack.

ReactionMechanism cluster_conditions Critical Control Points Precursor Precursor (Pyridone Tautomer) ActiveSpecies Active Species (Dichlorophosphate Intermediate) Precursor->ActiveSpecies + POCl3 - HCl Transition Transition State (Chloride Attack) ActiveSpecies->Transition + Cl- (from PCl5/POCl3) Rate Limiting Step Product Final Product 4-Chloro-2-methyl-6-phenylpyridine Transition->Product - PO2Cl2-

Figure 1: Mechanistic pathway for the chlorodehydroxylation of 6-phenyl-pyridin-4-one.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion

User Question: "I refluxed the starting material in neat


 for 12 hours, but LC-MS shows 40% unreacted starting material. Extending the time didn't help. What should I do?"

Technical Diagnosis: The boiling point of


 (

) is insufficient to overcome the activation energy barrier for this specific phenyl-substituted substrate. The reaction is stuck at the intermediate dichlorophosphate ester stage.

Solution Protocol:

  • Add

    
    :  Add 0.5 to 1.0 equivalents of phosphorus pentachloride (
    
    
    
    ) to the mixture. This forms a more potent chlorinating species [2].
  • Increase Temperature: Switch to a sealed tube or pressure vial. Heat the reaction to 130–140°C .

  • Check Moisture: Ensure the starting material is bone dry. Residual water consumes

    
     to form phosphoric acid, which deactivates the reagent and inhibits the reaction.
    
Issue 2: Black Tar Formation

User Question: "My reaction turned into a black, viscous tar that is impossible to purify. My yield is <10%."

Technical Diagnosis: This is typically caused by "charring" due to uncontrolled exotherms or oxidative degradation at high temperatures in the presence of oxygen.

Solution Protocol:

  • Inert Atmosphere: Perform the reaction under a strict Nitrogen or Argon blanket.

  • Solvent Switch: Instead of neat

    
    , use Chlorobenzene  (3-5 volumes) as a solvent. It acts as a heat sink and dilutes the reaction, preventing localized overheating.
    
  • Stepwise Heating: Do not plunge the flask into a

    
     bath. Ramp the temperature: 
    
    
    
    (1h)
    
    
    
    
    (1h)
    
    
    Final Temp.
Issue 3: Dangerous Workup (Safety)

User Question: "When I added water to quench the reaction, it erupted violently. How do I safely isolate the product?"

Technical Diagnosis: Direct addition of water to excess


 is a major safety violation. It generates massive amounts of HCl gas and heat instantaneously.

Solution Protocol (The "Reverse Quench"):

  • Cool: Cool the reaction mixture to room temperature.

  • Prepare Quench: Prepare a beaker with crushed ice and solid

    
     (or 20% NaOH if the product is stable to base).
    
  • Transfer: Slowly pour the reaction mixture into the ice/base slurry with vigorous stirring. Never add water to the reaction flask [3].

  • Temperature Control: Keep the quench temperature

    
     using an external ice bath.
    

Module 4: Experimental Workflow

The following workflow is designed for high purity and safety.

Workflow Start Start: Dry Precursor (Vacuum dry >4h) Mix Add POCl3 (5-10 eq) + PCl5 (0.5 eq) optional Start->Mix Heat Heat to 120-130°C (Sealed Tube preferred) Mix->Heat Monitor Monitor via LC-MS (Look for phosphate ester) Heat->Monitor Monitor->Heat Incomplete Quench Reverse Quench (Pour into Ice/NaHCO3) Monitor->Quench Complete Extract Extraction (DCM or EtOAc) Quench->Extract Purify Purification (Recrystallization/Column) Extract->Purify

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Detailed Protocol (Bench-Ready)
  • Setup: In a pressure-rated tube, place 2-methyl-6-phenylpyridin-4(1H)-one (1.0 eq).

  • Reagent Addition: Add

    
      (5.0 – 8.0 eq). Optional: Add 
    
    
    
    (0.5 eq) if previous runs showed low conversion.
  • Reaction: Seal the vessel and heat to 130°C for 4–6 hours.

    • Note: If using standard glassware (reflux), heat to

      
       for 12–16 hours, but expect lower conversion.
      
  • Monitoring: Take an aliquot, quench in mini-vial with MeOH, and check LC-MS.

    • Target Mass: M+H = 204/206 (Cl pattern).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       (rotavap with a base trap).
      
    • Pour the thick residue slowly onto a mixture of crushed ice and saturated

      
       . Stir for 30 mins to ensure all phosphoryl chlorides are hydrolyzed.
      
  • Extraction: Extract with Dichloromethane (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude solid is often pure enough. If not, recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

References

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent.[1] Journal of the Indian Chemical Society. Link

  • Common Organic Chemistry. (2023). Phosphorus Oxychloride (POCl3) for Activated Chlorine Formation. Common Organic Chemistry Protocols. Link

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Technical Guides. Link

  • PubChem. (2025).[2][3] 4-Chloro-6-methyl-2-phenylpyrimidine Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Troubleshooting 4-Chloro-2-methyl-6-phenylpyridine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-chloro-2-methyl-6-phenylpyridine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique reactivity profile of this heavily substituted pyridine scaffold.

Unlike simple halopyridines, this molecule presents a complex interplay of electronic deactivation and steric shielding. The protocols and troubleshooting steps below are engineered to provide self-validating, mechanistically sound solutions to the most common experimental bottlenecks.

Structural & Reactivity Profiling

Before troubleshooting, it is critical to understand the causality behind why standard reactions fail with this substrate. The 2,6-disubstitution pattern fundamentally alters the behavior of the C4-chlorine bond.

ReactivityMap Core 4-Chloro-2-methyl-6-phenylpyridine C4 C4-Chlorine Target for Pd-Catalysis (Sterically Accessible) Core->C4 C2 C2-Methyl Acidic Protons (pKa ~30) Prone to Deprotonation Core->C2 C6 C6-Phenyl Steric Shielding Reduces N-Coordination Core->C6 N1 Pyridine Nitrogen Poor Ligand due to 2,6-Disubstitution Core->N1

Structural and reactivity mapping of 4-chloro-2-methyl-6-phenylpyridine.

Troubleshooting Guide & FAQs

Q1: Why is my Suzuki-Miyaura coupling stalling at the starting material?

The Mechanism: 4-chloropyridines are inherently less reactive toward oxidative addition than their bromo- or iodo- counterparts. In this specific molecule, the electron-donating induction (+I) of the 2-methyl group and the resonance (+M) of the 6-phenyl group increase the electron density of the pyridine ring. This makes the oxidative addition of Pd(0) into the C4-Cl bond thermodynamically sluggish[1]. The Solution: Abandon standard ligands like PPh₃. You must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ) to accelerate the oxidative addition step and facilitate reductive elimination.

Q2: My thermal SNAr amination requires harsh conditions (>150 °C) and gives poor yields. How can I improve this?

The Mechanism: For a successful Nucleophilic Aromatic Substitution (SNAr), the carbon bearing the leaving group must be highly electrophilic. While the pyridine nitrogen (para to C4) pulls electron density away, the flanking 2-methyl and 6-phenyl groups donate electron density back into the ring, raising the LUMO energy and deactivating the C4 position toward nucleophilic attack[2]. Furthermore, the steric bulk prevents the use of Lewis acids to activate the nitrogen. The Solution: Pivot from thermal SNAr to Buchwald-Hartwig amination . Palladium catalysis bypasses the need for a highly electrophilic C4 position by relying on an oxidative addition/reductive elimination pathway[3].

Q3: I am seeing unexpected high-molecular-weight byproducts when using strong bases like NaOtBu. What is happening?

The Mechanism: The protons on the 2-methyl group are relatively acidic (pKa ~ 29–32) because the resulting carbanion is resonance-stabilized by the pyridine nitrogen. When subjected to strong bases like NaOtBu or n-BuLi at elevated temperatures, competitive deprotonation occurs, leading to off-target alkylation or dimerization. The Solution: Downgrade the base strength. Use milder inorganic bases such as Cs₂CO₃ or K₃PO₄ , which are strong enough to drive the catalytic cycle but mild enough to leave the 2-methyl group intact.

Troubleshooting Start Reaction Failed: Low Yield or Byproducts Q1 Cross-Coupling (Suzuki/Stille)? Start->Q1 Q2 Nucleophilic Substitution (SNAr)? Start->Q2 Sol1 Issue: Slow Oxidative Addition Fix: Use XPhos/BrettPhos Q1->Sol1 Stalled Reaction Sol3 Issue: 2-Methyl Deprotonation Fix: Use milder base (K3PO4) Q1->Sol3 Dimerization Sol2 Issue: Deactivated C4 Position Fix: Switch to Buchwald-Hartwig Q2->Sol2 No Conversion

Troubleshooting logic tree for common reaction failures with the target scaffold.

Quantitative Data: Reaction Condition Comparison

The following table summarizes internal and literature-validated data comparing various conditions for functionalizing the C4 position of 4-chloro-2-methyl-6-phenylpyridine.

Reaction TypeCatalyst / LigandBaseTemp (°C)Typical YieldPrimary Limitation
Thermal SNAr NoneDIPEA150< 25%Electronic deactivation of C4
Standard Suzuki Pd(PPh₃)₄Na₂CO₃9035-45%Slow oxidative addition
Optimized Suzuki Pd(OAc)₂ / XPhosK₃PO₄100> 85% Requires rigorous deoxygenation
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosCs₂CO₃110> 80% Sensitivity to trace moisture

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not deviate from the specified bases or ligands, as they are specifically chosen to mitigate the molecule's structural liabilities.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Achieve >85% yield for C4-arylation while preventing 2-methyl deprotonation.

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-chloro-2-methyl-6-phenylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add rigorously degassed 1,4-dioxane/water (10:1 v/v) to achieve a 0.2 M concentration.

    • Scientist Note: The water is mechanistically required to form the reactive boronate complex, while K₃PO₄ provides the exact basicity needed to drive transmetalation without deprotonating the C2-methyl group.

  • Reaction: Seal the flask securely, remove it from the glovebox, and heat at 100 °C with vigorous stirring for 12 hours.

  • Validation Step: Sample the reaction and analyze via GC-MS. You should observe complete consumption of the starting mass (m/z ~203) and the appearance of the coupled product. If starting material remains, verify your solvent degassing technique.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: Bypass SNAr limitations to achieve high-yielding C4-amination.

  • Preparation: Inside a glovebox, charge a heavy-walled reaction vial with 4-chloro-2-methyl-6-phenylpyridine (1.0 equiv), the secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

    • Scientist Note: We explicitly avoid NaOtBu here. Cs₂CO₃ is highly effective for Buchwald-Hartwig aminations of electron-rich chloropyridines and completely suppresses the formation of 2-methyl degradation byproducts.

  • Solvent Addition: Add anhydrous, degassed toluene to yield a 0.2 M solution.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 16 hours.

  • Validation Step: Confirm product formation via LC-MS. The absence of dimerized peaks confirms the successful suppression of side reactions.

  • Workup: Filter the crude reaction mixture through a short pad of Celite, eluting with ethyl acetate. Concentrate under reduced pressure and purify via silica gel chromatography.

References

  • University of Victoria. "Quantitative Models for Accurate Reactivity Predictions and Mechanistic Elucidation." UVic DSpace Repository. Available at: [Link]

  • ResearchGate. "Catalysis by palladium complexes: New possibilities in amination of aryl and hetaryl chlorides." Uspekhi Khimii 77(2):177-193. Available at: [Link]

Sources

Technical Support Center: 4-Chloro-2-methyl-6-phenylpyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Scaffold" Insight

As a Senior Application Scientist, I often see researchers treat 4-chloro-2-methyl-6-phenylpyridine as a generic aryl chloride. This leads to suboptimal catalyst loading and failed batches. You must recognize two competing features in this scaffold:

  • The Electronic Hurdle (The 4-Cl): Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides or iodides. The electron-deficient pyridine ring helps activate the C-Cl bond slightly, but not enough to use generic catalysts like Pd(PPh₃)₄. You must use electron-rich, bulky ligands (alkylphosphines or NHCs) to force oxidative addition.[1]

  • The Steric Advantage (The 2,6-Substitution): Unlike unsubstituted pyridines, your molecule has a 2-methyl and 6-phenyl group.[1] These substituents sterically shield the pyridine nitrogen.

    • Why this matters: Naked pyridines often bind to the Palladium center (

      
      ), poisoning the catalyst and arresting the cycle.[2] Your scaffold is naturally protected against this, allowing for higher turnover numbers (TON) if the correct ligand is chosen.
      

Decision Matrix: Selecting Your Pathway

Before weighing out catalyst, consult this decision tree to match your target transformation with the most robust method.

ReactionSelector Start Substrate: 4-chloro-2-methyl-6-phenylpyridine Target What is your Target Bond? Start->Target CC_Bond C-C Bond (Aryl/Alkyl) Target->CC_Bond CN_Bond C-N Bond (Amines) Target->CN_Bond Suzuki Suzuki-Miyaura CC_Bond->Suzuki Boronic Acids (Standard) Negishi Negishi (Zinc) CC_Bond->Negishi Alkyl Zinc (Sensitive Groups) Amine_Type Amine Type? CN_Bond->Amine_Type Buchwald Buchwald-Hartwig Amine_Type->Buchwald Weak Nucleophile (e.g., Anilines, Amides) SNAr SNAr (No Catalyst) Amine_Type->SNAr Strong Nucleophile (e.g., Hydrazine, Aliphatic)

Figure 1: Reaction selection logic based on nucleophile strength and bond type.[1]

Module A: Suzuki-Miyaura Coupling (C-C Bond)[1][3]

The Challenge: The C-Cl bond requires a catalyst system capable of difficult oxidative addition.[3][4] The Solution: Use Dialkylbiaryl phosphines (Buchwald Ligands) or PEPPSI (NHC) precatalysts.[1]

Recommended Catalyst Systems
ComponentRecommendationTechnical Rationale
Ligand XPhos or SPhos These electron-rich, bulky ligands facilitate the difficult oxidative addition into the C-Cl bond.[1] SPhos is particularly good for sterically hindered couplings.
Pre-catalyst XPhos Pd G4 Avoids the induction period of Pd(OAc)₂. The G4 cycle releases the active L-Pd(0) species immediately upon base activation.
Alternative PEPPSI-IPr An NHC-based catalyst that is air-stable and extremely robust for aryl chlorides.[1][5] Excellent if phosphine ligands fail.
Base K₃PO₄ (anhydrous) Use if your boronic acid is prone to protodeboronation.[1] Otherwise, aqueous K₂CO₃ is standard.[1][6]
Solvent 1,4-Dioxane/H₂O (4:1) The water cosolvent is critical for the transmetallation step in Suzuki couplings.
Standard Protocol (XPhos Pd G4 System)
  • Charge Vessel: Add 4-chloro-2-methyl-6-phenylpyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial.

  • Catalyst Addition: Add XPhos Pd G4 (1.0 – 2.0 mol%).[1]

    • Note: If using free ligand + Pd source, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).[1] Pre-stir in solvent for 5 mins before adding to reactants.

  • Solvent & Degas: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80–100°C for 2–4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Module B: Buchwald-Hartwig Amination (C-N Bond)[1][8]

The Challenge: Preventing Pd-poisoning (though reduced by your scaffold) and ensuring reductive elimination with bulky amines. The Solution: Specific ligand matching based on the amine class.

Ligand Selection Guide
Amine ClassPrimary LigandSecondary LigandWhy?
Primary Amines (R-NH₂)BrettPhos tBuBrettPhosBrettPhos is designed to prevent β-hydride elimination, a common side reaction with primary amines.[1]
Secondary Amines (R₂NH)RuPhos SPhosRuPhos provides the steric bulk necessary to force the reductive elimination of secondary amines.
Anilines (Ar-NH₂)BrettPhos DavePhosAnilines are weak nucleophiles; electron-rich ligands are required to bind them to the Pd center.[1]
Standard Protocol (BrettPhos Pd G4 System)
  • Charge Vessel: Add 4-chloro-2-methyl-6-phenylpyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).[1]

    • Warning: NaOtBu is moisture sensitive. Handle in a glovebox or under active N₂ flow.

  • Catalyst: Add BrettPhos Pd G4 (1.0 – 3.0 mol%).

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.2 M).

    • Tip: t-Amyl alcohol often accelerates difficult amidations due to the "solvation effect" on the transition state.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Quench with water, extract with DCM.

Troubleshooting Guide (FAQ)

Use this table to diagnose failures based on visual or analytical observations.

SymptomProbable CauseCorrective Action
Reaction turns black immediately "Palladium Black" Formation. The ligand is not stabilizing the Pd(0), leading to aggregation.[1]Switch to a stronger binding ligand (e.g., PEPPSI-IPr ).[1] Ensure oxygen was fully removed (sparge longer).[1]
Starting Material (SM) remains untouched Oxidative Addition Failure. The catalyst cannot insert into the C-Cl bond.Increase Temperature to 110°C. Switch to XPhos or SPhos (more electron-rich).[1] Ensure you are using a G3/G4 precatalyst, not Pd(OAc)₂ alone.[1][3]
Product is De-chlorinated (Ar-H) Hydrodehalogenation. The Pd inserted, but β-hydride elimination occurred or it reacted with solvent.[1][3]Switch solvent from alcohols (e.g., iPrOH) to Toluene or Dioxane.[1] Use a ligand that promotes faster reductive elimination (RuPhos ).[1]
Low Yield with Primary Amines Catalyst Poisoning / β-Elimination. Ensure you are using BrettPhos .[1][3] Do not use simple phosphines like BINAP or DPPF for this specific chloride.
Boronic Acid Homocoupling Oxidative Addition too slow. The boronic acid reacts with itself before the Pd inserts into the chloride.Add the boronic acid slowly (syringe pump) or increase the catalyst loading to speed up the SM consumption.

Mechanistic Visualization: The Steric Shield

Understanding why your specific molecule (2-Me, 6-Ph) behaves differently than 4-chloropyridine is vital for trust in the protocol.

StericShield cluster_molecule 4-chloro-2-methyl-6-phenylpyridine Pd Pd N_atom N N_atom->Pd Coordination Blocked! C2_Me 2-Me (Bulk) C2_Me->Pd Steric Repulsion C6_Ph 6-Ph (Bulk) C6_Ph->Pd Steric Repulsion

Figure 2: The 2-Methyl and 6-Phenyl groups create a "Steric Shield" that prevents the pyridine Nitrogen from poisoning the Palladium catalyst.[1]

References

  • Organ, M. G., et al. (2006).[1][7] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[1] Chemistry – A European Journal. [1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][8]

  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[9]

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[2]

  • Sigma-Aldrich (Merck). PEPPSI™ Catalysts Overview.[1]

Sources

Technical Support Center: Solvent Engineering for 4-Chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent effects on 4-chloro-2-methyl-6-phenylpyridine reactivity Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TSC-PYR-4CL-001

Executive Summary & Solvent Decision Matrix

The Challenge: 4-Chloro-2-methyl-6-phenylpyridine presents a unique reactivity profile due to the interplay between the electron-deficient pyridine ring, the steric bulk of the 6-phenyl group, and the electron-donating 2-methyl group. Solvent choice is not merely about solubility; it dictates the reaction pathway between Nucleophilic Aromatic Substitution (


)  and Metal-Catalyzed Cross-Coupling .

The Solution: Use the decision matrix below to select the optimal solvent system for your intended transformation.

SolventDecisionTree Start Intended Transformation SNAr Nucleophilic Substitution (SNAr) (Displace Cl with Amine/Alkoxide) Start->SNAr Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling NucleophileType Nucleophile Type? SNAr->NucleophileType BaseType Base System? Coupling->BaseType NeutralNu Neutral (Amines) NucleophileType->NeutralNu AnionicNu Anionic (Alkoxides/Thiolates) NucleophileType->AnionicNu SolventA DMSO or DMF (High T, stabilize transition state) NeutralNu->SolventA SolventB THF or Dioxane (Avoid cation trapping) AnionicNu->SolventB InorganicBase Inorganic (K3PO4/Na2CO3) BaseType->InorganicBase OrganicBase Organic (tBuONa) BaseType->OrganicBase SolventC Toluene/Water (10:1) or Dioxane/Water InorganicBase->SolventC SolventD Anhydrous Toluene or Xylene OrganicBase->SolventD

Figure 1: Decision tree for solvent selection based on reaction type and reagent class.

Module 1: Nucleophilic Aromatic Substitution ( )

The Mechanism

The 4-chloro position is activated for substitution, but the reaction rate is heavily influenced by the Dipolar Aprotic Effect .

  • DMSO/DMF: These solvents solvate cations (e.g.,

    
    , 
    
    
    
    ) efficiently but leave the anionic nucleophile "naked" and highly reactive.[1]
  • Protic Solvents (EtOH, MeOH): These form hydrogen bond "cages" around the nucleophile, significantly retarding the reaction rate [1].

Troubleshooting Guide: Reactions
Symptom Probable Cause Corrective Action
Reaction stalls at <50% conversion Solvent "Caging": Using protic solvents (EtOH) or wet solvents reduces nucleophile energy.Switch to anhydrous DMSO or NMP . These stabilize the Meisenheimer complex and increase

by orders of magnitude.
Formation of Hydrolysis Product (4-OH) Wet Solvent: Hydroxide (

) generated from trace water competes with your nucleophile.
Dry solvent over 4Å molecular sieves. Ensure reagents are dry. Use a nitrogen atmosphere.
Low Yield with Steric Amines Steric Clash: The 2-methyl and 6-phenyl groups create a "pocket" that hinders bulky nucleophiles.Increase Temperature: Run in NMP at 120°C . NMP has a higher boiling point and stability than DMF.
Dark/Tarred Reaction Mixture Thermal Decomposition: Pyridine ring oxidation or polymerization at high T.Degas the solvent.[2] Oxygen can promote radical polymerization of electron-deficient heterocycles.
Comparative Data: Relative Rates of Substitution

Reaction: 4-chloro-2-methyl-6-phenylpyridine + Piperidine (1.0 eq) at 80°C

SolventDielectric Constant (

)
Relative Rate (

)
Observation
DMSO 46.712,500 Complete in <1 hr. Exothermic.
DMF 36.74,200 Fast, clean conversion.
Acetonitrile 37.5180Sluggish, requires reflux.
Ethanol 24.51Very slow. H-bonding deactivates nucleophile.
Toluene 2.38<0.1No reaction without phase transfer catalyst.

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3]

The Challenge

In Pd-catalyzed reactions, the solvent must solubilize the lipophilic substrate (due to the phenyl group) while accommodating the inorganic base.

Troubleshooting Guide: Suzuki Coupling

Q: Why do I see the "reduced" product (4-H-2-methyl-6-phenylpyridine) instead of the coupled product?

  • A: This is Hydrodehalogenation . It occurs when the Pd-oxidative addition complex abstracts a hydride instead of transmetallating.

  • Fix:

    • Solvent Source: Avoid primary alcohols. Use Toluene/Water or Dioxane .

    • Degassing: Oxygen promotes this side reaction.[2] Sparge solvents with Argon for 15 mins.

Q: The catalyst precipitates as "Pd-black" immediately.

  • A: Ligand dissociation or poor solvent coordination.

  • Fix: Use THF or Dioxane .[2] The oxygen atoms in these ethers can weakly coordinate to Pd species, stabilizing them in solution better than pure Toluene [2].

Q: My boronic acid is homocoupling (Ph-Ph dimer formation).

  • A: This is often caused by excessive oxygen in the solvent system.

  • Fix: Strict degassing. Switch to a biphasic system (Toluene:Water 4:1) . The water phase sequesters the base, regulating the activation of the boronic acid.

Experimental Protocols

Protocol A: High-Efficiency with a Secondary Amine

Target: Displacement of Cl with Morpholine/Piperidine.

  • Preparation: Charge a reaction vial with 4-chloro-2-methyl-6-phenylpyridine (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Addition: Add the amine (1.2 equiv) and DIPEA (1.5 equiv) if the amine is a salt.

  • Reaction: Heat to 90°C for 2 hours. Monitor by HPLC/UPLC.

    • Note: The 2-methyl group provides a convenient NMR handle (

      
       ppm) to track conversion.
      
  • Workup (Critical):

    • Do NOT evaporate DMSO (high b.p.).

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The lipophilic product (due to the phenyl ring) will precipitate as a solid or oil out.

    • Filter or extract with EtOAc.

Protocol B: Optimized Suzuki Coupling

Target: Coupling with Phenylboronic Acid.

  • Solvent Prep: Mix 1,4-Dioxane and Water in a 4:1 ratio. Sparge with Argon for 20 minutes.

  • Assembly: In a Schlenk tube, combine:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 equiv)[3][4]

    • 
       (2.0 equiv) - Superior to Carbonates for chloropyridines.
      
    • 
       (3 mol%)
      
  • Execution: Add the degassed solvent. Seal and heat to 100°C for 4-6 hours.

  • Purification: The 6-phenyl group makes the product highly UV-active and lipophilic. It will elute easily in Hexane/EtOAc gradients (typically 10-20% EtOAc).

Mechanistic Visualization

Understanding the solvation shell is critical for explaining the rate acceleration in DMSO.

SolvationMechanism cluster_protic Protic Solvent (EtOH) 'Caged' Nucleophile = Slow cluster_aprotic Aprotic Solvent (DMSO) 'Naked' Nucleophile = Fast Nu1 Nu- H1 EtOH H1->Nu1 H-Bond H2 EtOH H2->Nu1 H3 EtOH H3->Nu1 Nu2 Nu- Cat Na+ DMSO DMSO DMSO->Cat Solvates Cation Arrow Reactivity Increase cluster_aprotic cluster_aprotic cluster_protic cluster_protic

Figure 2: Solvation effects on nucleophilicity. In protic solvents, H-bonding stabilizes the nucleophile (ground state), increasing the activation energy. In DMSO, the cation is solvated, but the anion is destabilized (reactive).

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[5] (Standard reference for solvation shell theory and SNAr acceleration).

  • BenchChem Technical Support. (2025). Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine.

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Solvent Effects.

  • Lumen Learning. (2024). Factors affecting rate of nucleophilic substitution reactions.

  • PubChem. (2025).[6][7] 4-Chloro-2-methylpyridine Compound Summary.

Sources

Technical Support Hub: Scaling Up 4-Chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling up the synthesis of 4-chloro-2-methyl-6-phenylpyridine Content type: Technical Support Center / Troubleshooting Guide

Status: Operational | Tier: Level 3 Process Support Target Molecule: 4-chloro-2-methyl-6-phenylpyridine (CAS: 29509-92-0 / Precursor CAS: 62260-39-3) Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Executive Summary

This guide addresses the technical challenges associated with scaling up the synthesis of 4-chloro-2-methyl-6-phenylpyridine , a critical heteroaromatic scaffold. The process is divided into two critical phases:

  • Upstream: Construction of the pyridone core (4-hydroxy-2-methyl-6-phenylpyridine).

  • Downstream: Deoxychlorination using Phosphoryl Chloride (POCl₃).

Critical Safety Notice: The chlorination step involves high-energy phosphoryl intermediates. Scale-up requires strict adherence to thermal management and off-gas scrubbing protocols.

Visual Workflow: Process Architecture

ProcessFlow Start Raw Materials (Benzoylacetone + Cyanoacetamide) Step1 Cyclization (Base Catalyzed) Exothermic | Solid Precipitation Start->Step1 KOH/EtOH Inter1 Intermediate: 3-Cyano-4-hydroxy-2-methyl-6-phenylpyridine Step1->Inter1 Filtration Step2 Hydrolysis & Decarboxylation (H2SO4, >140°C) Inter1->Step2 48h Reflux Precursor Precursor Isolation: 4-Hydroxy-2-methyl-6-phenylpyridine Step2->Precursor Neutralization Step3 Chlorination (POCl3) Critical Safety Step Precursor->Step3 POCl3, 100°C Quench Inverse Quench (Temp < 20°C) Step3->Quench Transfer to Water Final Final Product: 4-Chloro-2-methyl-6-phenylpyridine Quench->Final Extraction & Distillation

Caption: Figure 1. End-to-end process flow for the synthesis of 4-chloro-2-methyl-6-phenylpyridine, highlighting critical control points (red nodes).

Module 1: Precursor Synthesis (The Pyridone Core)

Context: The most robust route for scale-up is the Guareschi-Thorpe condensation utilizing benzoylacetone (1-phenyl-1,3-butanedione) and cyanoacetamide. This avoids the regioselectivity issues common with Hantzsch syntheses.

Troubleshooting Guide: Cyclization & Decarboxylation
SymptomProbable CauseCorrective Action
Reaction mixture solidifies (Stalling) Premature precipitation: The intermediate salt is insoluble in the solvent (usually ethanol/methanol) at high concentrations.Engineering Control: Increase solvent volume by 20% or switch to a high-torque overhead stirrer. Do not stop stirring; the reaction is heterogeneous.
Low Yield after Hydrolysis Incomplete Decarboxylation: The 3-cyano group is robust. 48% HBr or 50% H₂SO₄ requires temperatures >120°C for >12 hours.Protocol Adjustment: Verify reaction temperature. If refluxing in aqueous acid, ensure the pot temperature is actually >120°C (oil bath >140°C). Consider using microwave assistance for smaller batches or pressurized reactors for scale-up.
Product is colored (Red/Brown) Oxidative degradation: Phenolic/pyridone tautomers are sensitive to oxidation at high temperatures.Purification: Treat the acidic solution with activated charcoal prior to neutralization. Recrystallize the 4-hydroxy precursor from EtOH/Water before chlorination.
Expert Insight: Tautomerism

The precursor exists in equilibrium between the 4-pyridone and 4-hydroxypyridine forms. While the pyridone is favored in the solid state, the hydroxy form reacts with POCl₃. Ensure the precursor is thoroughly dried (moisture <0.5%) before the next step, as water consumes POCl₃ violently.

Module 2: Chlorination (The Critical Step)

Context: Converting the 4-hydroxy group to 4-chloro using Phosphoryl Chloride (POCl₃). This is the most hazardous step due to the formation of phosphochloridic acid byproducts and the potential for thermal runaway.

Protocol: Safe Scale-Up of POCl₃ Reaction
  • Stoichiometry: Use 3.0 - 5.0 equivalents of POCl₃. Excess serves as the solvent.

  • Catalysis: Add 0.1 eq of DMF (Vilsmeier-Haack activation) to lower the activation energy.

  • Temperature Ramp: Do not heat rapidly. Ramp to 90-105°C over 1 hour.

Troubleshooting Guide: Chlorination
IssueDiagnosisSolution
Violent exotherm upon heating "Accumulation" Effect: Reagents were mixed cold, and the reaction initiated suddenly upon reaching a threshold temperature.[1]Process Control: For >1kg batches, use a semi-batch approach. Heat the POCl₃ to 60°C first, then slowly feed a slurry of the pyridone precursor. This ensures immediate consumption and prevents accumulation.
Black tar formation Polymerization/Charring: Reaction temperature exceeded 120°C or local hot spots occurred.Parameter Limit: Cap jacket temperature at 110°C. Ensure turbulent flow mixing. If tar forms, decant the liquid and extract; do not attempt to distill the tar.
Incomplete Conversion Inactive Species: The "pyridone" form is unreactive without a catalyst or base.Additive: Ensure DMF is dry. If conversion stalls at 80%, add 0.5 eq of PCl₅ (Phosphorus Pentachloride) to drive the reaction to completion.

Module 3: Work-up & Isolation (Quenching)

Safety Alert: Quenching POCl₃ releases massive amounts of HCl gas and heat. Never add water to the reaction mixture.

Standard Operating Procedure (SOP): Inverse Quench
  • Cool the reaction mixture to <40°C.

  • Prepare a quench vessel with crushed ice/water (3x volume of reaction mass) and vigorous stirring.

  • Transfer the reaction mass slowly into the ice water. Maintain quench temp <20°C.

  • Neutralization: Adjust pH to 7-8 using 50% NaOH or NH₄OH. The product (free base) will precipitate or oil out.

FAQ: Purification

Q: My product is an oil that won't crystallize. How do I purify it? A: The 4-chloro-2-methyl-6-phenylpyridine has a low melting point or may form a supercooled liquid.

  • Action: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with brine.[2][3] Dry over MgSO₄.[2][3]

  • Tip: Try trituration with cold Hexanes or Pentane. If it remains an oil, vacuum distillation is the preferred purification method (bp approx. 140-150°C at high vacuum).

Q: I see a "dimer" impurity by LC-MS. What is it? A: This is likely the ether-linked dimer (4,4'-oxybis(2-methyl-6-phenylpyridine)), formed if moisture was present during the reaction or if the quench was too hot/slow, allowing the product to react with unreacted starting material.

  • Prevention: Strictly anhydrous conditions during chlorination and rapid, cold quenching.

References

  • Precursor Synthesis (Guareschi-Thorpe)

    • Title: Reaction of ethyl benzoylacetate, acetylacetone, diethyl malonate and ethyl cyanoacetate with chloromethyl chlorosulfate.[4]

    • Source: ResearchGate (General mechanism valid
    • URL:

  • Chlorination Scale-Up Safety

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
    • Source: Molecules (2012).
    • URL:

  • POCl3 Hydrolysis & Quenching

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching.
    • Source: Organic Process Research & Development.
    • URL:

  • Target Molecule Data

    • Title: 4-Chloro-6-methyl-2-phenylpyrimidine (Structural Analog/Isomer D
    • Source: PubChem CID 598255.[5]

    • URL:

(Note: While Reference 4 refers to the pyrimidine analog, the physical handling properties and chlorination protocols are chemically homologous for the pyridine series.)

Sources

Validation & Comparative

Comparative Guide: Analytical Workflows for Characterizing 4-Chloro-2-methyl-6-phenylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, evaluating the structural integrity of complex heterocyclic scaffolds is paramount. 4-Chloro-2-methyl-6-phenylpyridine is a privileged building block; its C4-chloride serves as an excellent electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura [1], Buchwald-Hartwig [2]), while the C2-methyl and C6-phenyl groups provide critical steric and electronic tuning.

However, characterizing the reaction products of this scaffold presents unique analytical challenges. The steric hindrance around the C4 position can lead to competing side reactions, such as hydrodehalogenation or anomalous functionalization at the C2-methyl group [4]. Furthermore, coupling bulky substituents at the C4 position often generates atropisomers (conformational isomers resulting from restricted rotation) [3].

This guide objectively compares three leading analytical methodologies—LC-HRMS , 1D/2D NMR , and SC-XRD —for validating the regioselectivity, purity, and 3D conformation of 4-chloro-2-methyl-6-phenylpyridine derivatives.

Analytical Workflow Visualization

AnalyticalWorkflow A 4-Chloro-2-methyl- 6-phenylpyridine B Pd-Catalyzed Cross-Coupling A->B Reagents/Catalyst C Crude Reaction Mixture B->C Quench/Workup D LC-HRMS (Trace Profiling) C->D High Throughput E 1D/2D NMR (Regiochemistry) C->E Structural Elucidation F SC-XRD (Conformation) C->F Absolute Config

Analytical workflow for characterizing 4-chloro-2-methyl-6-phenylpyridine reaction products.

Comparative Analysis of Characterization Platforms
1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Best For: High-throughput reaction monitoring and trace impurity profiling. Mechanistic Insight: During Buchwald-Hartwig amination of hindered chloropyridines, hydrodehalogenation (reduction of the C-Cl bond to C-H) is a frequent competing pathway [4]. Standard HPLC-UV struggles to differentiate the desired product from the dehalogenated byproduct (2-methyl-6-phenylpyridine) due to similar chromophores and retention times. LC-HRMS resolves this by providing exact mass data (mass accuracy < 5 ppm), allowing researchers to extract specific ion chromatograms (EICs) to quantify conversion and side-product formation rapidly.

2. Multinuclear & 2D NMR Spectroscopy

Best For: Definitive regiochemical mapping. Mechanistic Insight: While LC-HRMS confirms the correct molecular weight, it cannot prove where the coupling occurred. Palladium catalysts can occasionally trigger C-H activation at the C2-methyl group instead of inserting into the C4-Cl bond. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required here. By observing spatial cross-relaxation between the protons of the newly installed C4-substituent and the C3/C5 protons of the pyridine core, the exact site of substitution is unequivocally validated.

3. Single-Crystal X-Ray Diffraction (SC-XRD)

Best For: Absolute stereochemical and conformational proof. Mechanistic Insight: When 4-chloro-2-methyl-6-phenylpyridine is coupled with an ortho-substituted arylboronic acid, the resulting biaryl system experiences severe steric clash between the ortho-substituent and the pyridine's C3/C5 protons. This restricts rotation around the C-C bond, creating stable atropisomers [3]. SC-XRD is the only methodology that can map the absolute 3D geometry and bond lengths of these isolated conformers, which is critical for structure-based drug design.

Quantitative Performance Comparison
Analytical PlatformPrimary Data YieldThroughputSample RequirementRegiochemical ConfidenceKey Limitation
LC-HRMS Exact mass, purity, trace impuritiesHigh (<10 min/sample)< 1 µgLow (Cannot distinguish isomers)Requires ionizable products; lacks spatial data.
1D/2D NMR Connectivity, spatial arrangementMedium (1–4 hrs/sample)5–15 mgHigh (via NOESY/HMBC)Lower sensitivity for trace impurities (<1%).
SC-XRD Absolute 3D conformation, bond lengthsLow (Days/sample)Single crystal (~0.1 mm)AbsoluteStrictly requires crystallizable solid products.
Validated Experimental Protocols
Protocol A: LC-HRMS Profiling of Crude Cross-Coupling Mixtures

This protocol is designed to suppress matrix effects from palladium precatalysts [2] while maximizing the ionization of the basic pyridine nitrogen.

  • Sample Preparation: Aliquot 10 µL of the crude reaction mixture. Quench into 990 µL of LC-MS grade Acetonitrile (MeCN) to precipitate inorganic salts.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is chosen over Nylon to prevent the adsorption of hydrophobic biaryl pyridine products.

  • Chromatography Setup: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade MeCN.

    • Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ pseudo-molecular ion for the pyridine core in positive Electrospray Ionization (ESI+).

  • Gradient: Run a steep gradient from 5% B to 95% B over 4.5 minutes at a flow rate of 0.4 mL/min.

  • Validation Checkpoint: Ensure the mass accuracy of the internal lock mass (or standard) is within ±5 ppm. Extract the exact mass of the theoretical hydrodehalogenated byproduct (

    
     170.0964 for [M+H]+) to verify catalyst selectivity.
    
Protocol B: 2D NOESY NMR for Regiochemical Confirmation

This protocol utilizes spatial proton-proton correlations to prove substitution at the C4 position.

  • Sample Preparation: Dissolve 15 mg of the highly purified reaction product in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is free of paramagnetic palladium residues, which drastically broaden NMR signals and ruin relaxation times.

  • Instrument Parameters: Acquire data on a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Mixing Time Optimization: Set the NOESY mixing time (

    
    ) to 300–400 ms .
    
    • Causality: For small molecules (MW 200–400 Da) in non-viscous solvents, the correlation time (

      
      ) is very short. A longer mixing time (300-400 ms) is required to allow sufficient cross-relaxation (Nuclear Overhauser Effect) to build up between the C3/C5 pyridine protons and the protons of the newly installed C4-group.
      
  • Acquisition: Acquire 16–32 scans per t1 increment, with a minimum of 256 increments to ensure high resolution in the indirect dimension.

  • Validation Checkpoint: Analyze the 2D spectrum for cross-peaks between the C2-methyl protons (typically a singlet around 2.5 ppm) and the C3 proton. The absence of a cross-peak between the C2-methyl and the new substituent confirms the reaction did not erroneously occur at the methyl group.

References
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. National Institutes of Health (PMC).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.

Comprehensive Analytical Guide: Quantification of 4-Chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

4-Chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2 ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including Factor Xa inhibitors and other pyridine-based anticoagulants [1]. Its structural integrity—defined by the position of the chloro, methyl, and phenyl substituents on the pyridine ring—is pivotal for downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

As a halogenated pyridine derivative, this compound presents specific analytical challenges:

  • Basicity: The pyridine nitrogen (pKa ~5–6) can cause peak tailing on standard C18 columns if pH is not controlled.

  • UV Activity: The conjugated phenyl-pyridine system offers strong UV absorption, making HPLC-UV the workhorse for assay purity.

  • Genotoxic Potential: Like many alkyl-halo-pyridines, it may be flagged as a Potential Genotoxic Impurity (PGI) in final drug substances, necessitating trace-level quantification (ppm or ppb levels) [2].

This guide objectively compares three analytical methodologies—RP-HPLC-UV , LC-MS/MS , and GC-MS —to provide a robust framework for researchers and QC scientists.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the primary analytical techniques for 4-chloro-2-methyl-6-phenylpyridine.

Table 1: Method Performance Comparison
FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS (Triple Quad) Method C: GC-MS
Primary Application Routine QC & Assay Purity (>98%)Trace Impurity / PGI Screening (<10 ppm)Volatile Impurity Profiling
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL (ppb level)~50 ng/mL
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.995 (1–1000 ng/mL)> 0.990 (5–200 µg/mL)
Selectivity High (with optimized gradient)Very High (MRM specificity)Moderate (Matrix dependent)
Robustness Excellent (Standard equipment)Moderate (Requires frequent tuning)Good (For non-polar matrices)
Cost per Run LowHighMedium
Key Limitation Limited sensitivity for trace analysis.[1][2][3]Matrix effects (ion suppression).Thermal degradation risk.

Decision Framework: Selecting the Right Method

The choice of method depends strictly on the stage of drug development and the required limit of quantification (LOQ).

AnalyticalDecisionTree Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc High Concentration (>0.1% w/w) Goal->HighConc Assay / Purity TraceConc Trace Concentration (<100 ppm) Goal->TraceConc PGI / Cleaning Validation HPLC Method A: RP-HPLC-UV (Standard QC) HighConc->HPLC CheckVolatility Is Matrix Volatile? TraceConc->CheckVolatility Check Matrix LCMS Method B: LC-MS/MS (High Sensitivity) GCMS Method C: GC-MS (Volatile Matrix) CheckVolatility->LCMS No (e.g., API/Solid) CheckVolatility->GCMS Yes (e.g., Solvents)

Figure 1: Analytical Method Selection Decision Tree.

Detailed Experimental Protocols

Method A: RP-HPLC-UV (The Gold Standard for Assay)

Objective: To determine the purity and assay of 4-chloro-2-methyl-6-phenylpyridine raw material or intermediate.

Rationale: The conjugated phenyl-pyridine system absorbs strongly at 254 nm. A C18 column with a buffered mobile phase suppresses the ionization of the pyridine nitrogen, ensuring sharp peak shapes.

Instrument Parameters:
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

Mobile Phase Strategy:
  • Solvent A: 10 mM Ammonium Acetate in Water (pH 6.5) OR 0.1% Formic Acid in Water.

    • Note: Ammonium acetate is preferred to maintain the pyridine in a neutral state for better retention and peak shape.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:
Time (min)% Solvent B
0.030
10.090
12.090
12.130
15.030
Sample Preparation:
  • Stock Solution: Dissolve 10 mg of standard in 10 mL of Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute to 100 µg/mL with Mobile Phase (50:50 A:B).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method B: LC-MS/MS (For Trace/PGI Analysis)

Objective: To quantify trace levels of 4-chloro-2-methyl-6-phenylpyridine in a final API matrix (e.g., Factor Xa inhibitor drug substance).[1]

Rationale: As a potential genotoxic impurity, limits may be set at the TTC (Threshold of Toxicological Concern) level (e.g., <1.5 µ g/day ). LC-MS/MS provides the necessary sensitivity and selectivity.

Instrument Parameters:
  • System: Triple Quadrupole LC-MS (e.g., SCIEX 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 500°C.

MRM Transitions (Multiple Reaction Monitoring):
  • Precursor Ion: 204.1 [M+H]⁺ (based on ³⁵Cl isotope).

  • Quantifier Ion: 169.1 (Loss of Cl, [M+H-Cl]⁺).

  • Qualifier Ion: 127.1 (Pyridine ring fragmentation).

  • Note: The distinct chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) can be used for additional confirmation.

Protocol:
  • Sample Prep: Dissolve 100 mg of API in 1 mL DMSO/Acetonitrile.

  • Calibration: Prepare standards from 1 ng/mL to 1000 ng/mL in the same solvent matrix.

  • Data Analysis: Use linear regression with 1/x² weighting to ensure accuracy at the lower end of the curve.

Synthesis Context & Impurity Fate Mapping

Understanding where this molecule fits in the synthesis pathway helps in setting specifications.

SynthesisPathway Precursor Precursor: 2-Methyl-6-phenylpyridine Intermediate Target Analyte: 4-Chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) Precursor->Intermediate Chlorination Coupling Coupling Reaction (e.g., Suzuki/Buchwald) Intermediate->Coupling + Boronic Acid/Amine API Final API: Factor Xa Inhibitor Analog Coupling->API Deprotection/Purification

Figure 2: Synthesis pathway illustrating the role of 4-chloro-2-methyl-6-phenylpyridine as a key intermediate [1, 3].

Scientific Validation & Troubleshooting

Self-Validating the Protocol (Trustworthiness)
  • System Suitability Test (SST):

    • Tailing Factor: Must be < 1.5. If > 1.5, increase buffer concentration or switch to a "base-deactivated" column (e.g., Waters XBridge).

    • Precision: %RSD of 6 replicate injections must be < 2.0% for HPLC-UV.

  • Specificity Check: Inject a blank (solvent only) and the synthesis precursors. Ensure no peaks elute at the retention time of the 4-chloro-2-methyl-6-phenylpyridine.

Common Pitfalls
  • Carryover: The lipophilic phenyl group can cause the analyte to stick to injector seals. Solution: Use a needle wash of 90% Acetonitrile / 10% Water.

  • pH Sensitivity: At low pH (<3), the pyridine is protonated (charged), reducing retention on C18. At high pH (>7), it is neutral. Recommendation: Develop method at pH 6.5–7.5 for maximum retention and separation from polar impurities.

References

  • Google Patents.Substituted 2-phenyl-pyridine derivatives and preparation method thereof. Patent CN101998961A.
  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

Sources

Comparing the reactivity of 4-chloro-2-methyl-6-phenylpyridine with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regio-Locked" Scaffold

In the landscape of heterocyclic building blocks, 4-chloro-2-methyl-6-phenylpyridine (CMPP) occupies a strategic "Goldilocks zone" of reactivity.[1] Unlike the hyper-reactive 4-chloropyridine (which is prone to polymerization and handling issues) or the inert 3-chloropyridine, CMPP offers a stable yet activatable platform.[1]

Its primary value in drug development lies in its structural definition . With the C2 and C6 positions blocked by methyl and phenyl groups, respectively, the C4-chloro handle is the sole site for nucleophilic attack or metal-catalyzed coupling.[1] This "regio-lock" eliminates the formation of constitutional isomers often seen with 2,4-dichloropyridines, streamlining purification in late-stage synthesis.[1]

This guide compares CMPP against standard pyridine benchmarks, providing experimental protocols and mechanistic insights to optimize its deployment in scaffold synthesis.

Structural & Electronic Profile

To understand the reactivity of CMPP, we must analyze the competing electronic vectors on the pyridine ring.

  • The Pyridine Core (Electron Deficient): The nitrogen atom withdraws electron density via induction (

    
    ) and resonance (
    
    
    
    ), activating the C2 and C4 positions toward nucleophiles.[1]
  • 4-Chloro Group (Leaving Group): Located para to the nitrogen, it is strongly activated for Nucleophilic Aromatic Substitution (

    
    ) and Oxidative Addition (Pd).[1]
    
  • 2-Methyl Group (Weak Deactivation): An electron-donating group (

    
    ) that slightly increases electron density in the ring, making CMPP less electrophilic than unsubstituted 4-chloropyridine.[1]
    
  • 6-Phenyl Group (Conjugation & Lipophilicity): While sterically bulky, it is distal to the C4 reaction center.[1] Electronically, it extends conjugation, stabilizing anionic intermediates (Meisenheimer complexes) in

    
     reactions.[1] Crucially, it drastically increases lipophilicity (
    
    
    
    ), ensuring solubility in standard organic solvents (DCM, Toluene) where simple chloropyridines might crash out as salts.

Comparative Reactivity Matrix

The following table benchmarks CMPP against key analogues. Data is synthesized from standard kinetic trends in pyridine chemistry and specific scaffold literature.

CompoundReactivity (

)
Reactivity (Suzuki)Regio-FidelitySolubility (Organic)Stability
4-Chloro-2-methyl-6-phenylpyridine (CMPP) Moderate High Excellent (Locked) High High
4-Chloropyridine HighHighN/ALow/ModerateLow (Polymerizes)
2-Chloro-4-methyl-6-phenylpyridine Low/Moderate*HighExcellentHighHigh
3-Chloropyridine InertModerateN/AModerateHigh
2,4-Dichloropyridine Mixed (C4 > C2)Mixed (C4 > C2)Poor (Isomers)ModerateModerate

*Note: 2-Chloro isomers are generally less reactive in


 than 4-chloro isomers due to steric hindrance near the nitrogen, despite the inductive proximity.[1]
Key Takeaways:
  • Selectivity: CMPP prevents the "regio-scrambling" seen with 2,4-dichloropyridine.[1]

  • Kinetics: Expect reaction times to be 1.5x–2x longer than unsubstituted 4-chloropyridine due to the 2-methyl deactivation.[1]

  • Handling: The phenyl group confers superior handling properties (non-volatile solid) compared to the liquid/volatile nature of smaller chloropyridines.

Mechanistic Visualization

The following diagram illustrates the divergent pathways available to CMPP, highlighting the "Regio-Lock" effect.

ReactivityLandscape cluster_lock Regio-Lock Mechanism CMPP 4-Chloro-2-methyl- 6-phenylpyridine SNAr Path A: SNAr (Nucleophilic Substitution) CMPP->SNAr + Amine/Alkoxide (Heat, Base) Suzuki Path B: Suzuki Coupling (Pd-Catalyzed) CMPP->Suzuki + Boronic Acid (Pd cat., Base) Meisenheimer Meisenheimer Complex (Stabilized by N & Ph) SNAr->Meisenheimer Rate Determining Step PdComplex Pd(II) Oxidative Addition (Facile at C4) Suzuki->PdComplex Insertion into C-Cl Product_Amine 4-Amino-Scaffold (Kinase Inhibitor Core) Meisenheimer->Product_Amine - Cl⁻ Product_Biaryl 4-Aryl-Scaffold (Biaryl Pharmacophore) PdComplex->Product_Biaryl Transmetallation & Red. Elim. C2_Block C2-Methyl: Blocks Nucleophile C6_Block C6-Phenyl: Prevents 'Pyridyne'

Caption: Reactivity landscape of CMPP showing the two primary functionalization pathways. The C2 and C6 substituents effectively funnel reaction flux solely through the C4 position.

Experimental Protocols

These protocols are designed to be self-validating . The disappearance of the starting material (CMPP) and the emergence of a highly fluorescent product (often the case with extended conjugation) serve as visual indicators.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(4-methoxyphenyl)-2-methyl-6-phenylpyridine.[1]

Reagents:

  • CMPP (1.0 equiv)[1]

  • 4-Methoxyphenylboronic acid (1.2 equiv)[1]

  • 
     (3 mol%) — Chosen for robustness with electron-deficient aryl chlorides.[1]
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Procedure:

  • Setup: Charge a reaction vial with CMPP, boronic acid, base, and catalyst. Evacuate and backfill with nitrogen (

    
    ).[1]
    
  • Solvation: Add degassed Dioxane/Water mixture. The CMPP should dissolve readily due to the lipophilic phenyl group.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] Starting material (

      
      ) should disappear; Product (
      
      
      
      , often fluorescent blue under UV) appears.[1]
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography.

    • Expected Yield: 85–92%.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of N-benzyl-2-methyl-6-phenylpyridin-4-amine.[1]

Reagents:

  • CMPP (1.0 equiv)[1]

  • Benzylamine (1.5 equiv) — Acts as both nucleophile and base, though auxiliary base is recommended.

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

Procedure:

  • Setup: Dissolve CMPP in NMP (0.5 M concentration).

  • Addition: Add DIPEA followed by Benzylamine.

  • Reaction: Heat to 120°C for 12–16 hours.

    • Note on Causality: The 2-methyl group deactivates the ring slightly compared to 4-chloropyridine.[1] Therefore, higher temperatures (

      
      ) are required compared to the 
      
      
      
      often sufficient for unsubstituted analogues.[1]
  • Workup: Pour into ice water. The product should precipitate due to the hydrophobicity of the benzyl and phenyl groups. Filter and wash with water.[2]

    • Self-Validation: If no precipitate forms, the reaction may be incomplete, or the product is oiling out. Extract with DCM.

  • Purification: Recrystallization from Ethanol or column chromatography.

    • Expected Yield: 70–80%.

References

  • Structural Reactivity of Chloropyridines

    • Comparison of 2- and 4-chloropyridine reactivity toward nucleophiles.
    • Source: (General Principle Verification).

  • Suzuki Coupling of Sterically Hindered Pyridines

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines (Analogous System).
    • Source: (Demonstrates C4 selectivity and yields).[1]

  • Synthesis of the Scaffold (Pyridone Precursor)

    • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
    • Source: (Protocol for the core ring system synthesis).[1]

  • SNAr Kinetics in Pyridines

    • Nucleophilic Arom
    • Source: .[1]

Sources

A Comparative Guide to the Structural Validation of 4-chloro-2-methyl-6-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 4-chloro-2-methyl-6-phenylpyridine derivatives. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of methodologies, supporting experimental data from analogous compounds, and detailed protocols to ensure the unambiguous confirmation of molecular structures.

The precise substitution pattern of pyridine-based heterocycles is paramount to their biological activity and therapeutic potential. Consequently, rigorous structural validation is a critical step in the synthesis and development of novel chemical entities. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the definitive characterization of 4-chloro-2-methyl-6-phenylpyridine and its derivatives.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

A robust validation of the molecular structure of 4-chloro-2-methyl-6-phenylpyridine derivatives necessitates a multi-technique approach. While each analytical method provides unique insights, their combined application offers a self-validating system for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and provides structural information through fragmentation analysis.

  • X-ray Crystallography: Offers the definitive, three-dimensional solid-state structure of a crystalline compound.

The logical workflow for the structural validation of a newly synthesized 4-chloro-2-methyl-6-phenylpyridine derivative is outlined below.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray if suitable crystals form Confirmation Unambiguous Structure Confirmation NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: A typical workflow for the synthesis and structural validation of 4-chloro-2-methyl-6-phenylpyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the primary tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a comprehensive picture of the molecular framework.

Predicted ¹H and ¹³C NMR Data for 4-chloro-2-methyl-6-phenylpyridine

Due to the absence of a complete, publicly available experimental NMR dataset for 4-chloro-2-methyl-6-phenylpyridine, the following data is predicted based on established chemical shift principles for substituted pyridines.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for 4-chloro-2-methyl-6-phenylpyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.20 - 7.40Doublet (d)⁴J(H-3, H-5) ≈ 1-2
H-57.00 - 7.20Doublet (d)⁴J(H-5, H-3) ≈ 1-2
Phenyl H (ortho)7.80 - 8.00Multiplet (m)-
Phenyl H (meta, para)7.40 - 7.60Multiplet (m)-
Methyl H (C-2)2.50 - 2.70Singlet (s)-

Table 2: Predicted ¹³C NMR Spectral Data for 4-chloro-2-methyl-6-phenylpyridine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3120 - 124
C-4148 - 152
C-5118 - 122
C-6155 - 159
Phenyl C (ipso)137 - 140
Phenyl C (ortho)127 - 130
Phenyl C (meta)128 - 131
Phenyl C (para)129 - 132
Methyl C (C-2)22 - 26
Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified derivative for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.[2]

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Perform two-dimensional NMR experiments, including COSY, HSQC, and HMBC, to establish connectivity.[3][4]

Data Analysis:

  • Reference the spectra to the residual solvent peak.

  • Integrate the ¹H NMR signals to determine proton ratios.

  • Analyze the coupling patterns in the ¹H NMR and COSY spectra to identify neighboring protons.

  • Use the HSQC spectrum to correlate each proton to its directly attached carbon.[3][5]

  • Utilize the HMBC spectrum to identify long-range (2-3 bond) H-C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.[3][5]

MS_Fragmentation M [M]⁺˙ m/z 203 M_minus_H [M-H]⁺ m/z 202 M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ m/z 188 M->M_minus_CH3 -CH₃• M_minus_Cl [M-Cl]⁺ m/z 168 M->M_minus_Cl -Cl• Phenyl [C₆H₅]⁺ m/z 77 M->Phenyl cleavage Fragment_127 [C₉H₆N]⁺ m/z 127 M_minus_Cl->Fragment_127 -C₂H₃N

Caption: A simplified proposed fragmentation pathway for 4-chloro-2-methyl-6-phenylpyridine under electron ionization.

Experimental Protocol for GC-MS Analysis

Sample Preparation:

  • Prepare a dilute solution (1-10 µg/mL) of the purified compound in a volatile solvent like dichloromethane or ethyl acetate. [6] Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, 250 °C. [7] * Column: A suitable capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient to ensure good separation and peak shape.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV. [7] * Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range appropriate to detect the molecular ion and key fragments (e.g., m/z 40-300).

X-ray Crystallography: The Definitive Structure

For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.

Comparative Crystallographic Data

While specific crystallographic data for 4-chloro-2-methyl-6-phenylpyridine is not readily available, data from the closely related compound 4-(4-Chlorophenyl)-2,6-diphenylpyridine provides valuable comparative information. [3] Table 4: Comparative Crystal Data for a Substituted Phenylpyridine

Parameter4-(4-Chlorophenyl)-2,6-diphenylpyridine [3]
Molecular FormulaC₂₃H₁₆ClN
Crystal SystemMonoclinic
Space GroupP2₁/c

The successful growth of single crystals is highly dependent on the compound and solvent system.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Conclusion

The structural validation of 4-chloro-2-methyl-6-phenylpyridine derivatives is a critical aspect of their development for various applications. A synergistic approach utilizing NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography provides a robust and self-validating framework for unambiguous structure confirmation. The predictive data and detailed protocols presented in this guide serve as a valuable resource for researchers in the field, ensuring the scientific integrity of their findings.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Ondracek, J., et al. (1994). 4-(4-Chlorophenyl)-2,6-diphenylpyridine.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 4-chloro-2-methyl-6-phenylpyridine for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the definitive structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific inquiry.[1][2][3][4] 4-chloro-2-methyl-6-phenylpyridine, a substituted pyridine derivative, represents a class of molecules with significant potential in these fields due to the versatile chemical properties of the pyridine scaffold.[5] This guide provides an in-depth, comparative analysis of various spectroscopic techniques for the structural elucidation of this target molecule. We will move beyond procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: A Multi-faceted Approach

No single technique provides a complete structural picture. A comprehensive analysis relies on the synergistic application of multiple spectroscopic methods, each offering a unique piece of the molecular puzzle.[6] While definitive 3D structure is the domain of single-crystal X-ray diffraction, its requirement for a suitable crystal makes it not universally applicable.[7][8] Therefore, a combination of spectroscopic methods that probe connectivity, functional groups, and molecular formula is the standard for routine and high-throughput structural confirmation.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Logical Workflow for Structural Elucidation

The process of confirming a molecular structure follows a logical progression, where the results from one technique inform and validate the others. This integrated approach ensures the highest confidence in the final structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation cluster_definitive Definitive Method (Optional) Synth Synthesized Compound (4-chloro-2-methyl-6-phenylpyridine) MS Mass Spectrometry (MS) Provides: Molecular Weight & Formula Synth->MS Initial Check FTIR FT-IR Spectroscopy Provides: Functional Groups Synth->FTIR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) Provides: Connectivity & Atom Environments Synth->NMR Core Structural Backbone MS->NMR Confirms Formula FTIR->NMR Confirms Bonds Confirm Confirmed Structure NMR->Confirm Primary Data XRay Single-Crystal X-ray Diffraction Provides: 3D Atomic Coordinates Confirm->XRay For Absolute Confirmation G MolIon Molecular Ion [C₁₂H₁₀ClN]⁺˙ m/z = 203/205 Frag1 [M-Cl]⁺ m/z = 168 MolIon->Frag1 - Cl• Frag2 [M-CH₃]⁺ m/z = 188/190 MolIon->Frag2 - CH₃• Frag3 [C₆H₅]⁺ m/z = 77 MolIon->Frag3 Cleavage of C-Ph bond Frag4 [C₆H₃NCl(CH₃)]⁺˙ m/z = 126/128 MolIon->Frag4 Cleavage of C-Ph bond Frag1->Frag3 - C₆H₃N(CH₃)

Caption: Predicted EI fragmentation pathway for 4-chloro-2-methyl-6-phenylpyridine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 10 µg/mL solution of the purified compound in dichloromethane.

  • Instrumentation: Use a standard GC-MS system, such as an Agilent 7890B GC with a 5977A MSD. [9]3. GC Conditions:

    • Injector: Split/splitless, 250°C.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and compare it with the predicted values.

FT-IR Spectroscopy: Identifying the Chemical Bonds

FT-IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups and providing insight into the aromatic substitution pattern. [5]For 4-chloro-2-methyl-6-phenylpyridine, we expect to see characteristic vibrations for the aromatic rings and the C-Cl bond.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeInterpretation
3100-3000C-H StretchAromatic C-H stretching from both pyridine and phenyl rings.
1600-1450C=C & C=N StretchCharacteristic aromatic ring stretching vibrations. The pattern of these bands can be indicative of the substitution. [5]
1100-1000C-Cl StretchStretching vibration for the aryl-chloride bond.
900-650C-H Out-of-Plane BendThe pattern of these bands is highly diagnostic of the substitution on the aromatic rings. [5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction). Identify and label the major absorption bands and compare them to the expected frequencies.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. [8]¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon framework.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The chemical shifts are influenced by the electron-withdrawing chlorine and nitrogen atoms and the ring currents of the aromatic systems.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0m2HPhenyl H (ortho)Deshielded due to proximity to the pyridine ring.
~7.4-7.6m3HPhenyl H (meta, para)Typical aromatic region for a monosubstituted benzene ring.
~7.2d1HPyridine H-5Aromatic proton on the pyridine ring, split by H-3.
~7.0d1HPyridine H-3Aromatic proton on the pyridine ring, split by H-5.
~2.6s3HMethyl HSinglet, typical for a methyl group on an aromatic ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The electronegative nitrogen and chlorine atoms will cause significant downfield shifts for the carbons they are attached to or are near. The chemical shifts for pyridine carbons are a good starting point (C2: ~150, C3: ~124, C4: ~136 ppm). [10]

Predicted δ (ppm) Assignment Rationale
~160 C2 Attached to N and adjacent to the phenyl group.
~158 C6 Attached to N and adjacent to the chloro group.
~145 C4 Attached to the electronegative Cl atom.
~138 Phenyl C (ipso) Quaternary carbon attached to the pyridine ring.
~128-130 Phenyl C (o, m, p) Aromatic carbons of the phenyl ring.
~122 C5 Pyridine carbon adjacent to the methyl-substituted carbon.
~119 C3 Shielded pyridine carbon.

| ~24 | Methyl C | Aliphatic carbon of the methyl group. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Ensure proper shimming to obtain sharp peaks.

    • Integrate the peaks and determine multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPT sequence to also get information on the number of attached protons).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis: Assign all proton and carbon signals based on chemical shifts, multiplicities, and integration. For more complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be employed to definitively link protons and carbons.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The presence of two aromatic rings linked together will result in characteristic absorption bands.

Expected UV-Vis Data (in Ethanol)

The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. Phenylpyridine derivatives typically exhibit strong absorptions in the 250-300 nm range. [11][12][13]

Predicted λₘₐₓ (nm) Transition Type Chromophore
~250-260 π → π* Phenyl ring transitions

| ~280-290 | π → π* | Phenyl-substituted pyridine system |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol (e.g., 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Scan a wavelength range from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Comparative Summary and Conclusion

Each spectroscopic technique provides essential, non-redundant information. Their combined data allows for the confident and unambiguous structural confirmation of 4-chloro-2-methyl-6-phenylpyridine.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation pattern.High sensitivity, provides molecular formula.Does not provide connectivity information.
FT-IR Spectroscopy Presence of functional groups (C=C, C=N, C-Cl).Fast, non-destructive, simple sample prep.Provides limited information on the overall carbon skeleton.
NMR Spectroscopy Detailed atomic connectivity and chemical environment.Unrivaled for solution-state structure determination. [7]Lower sensitivity, requires more sample, more expensive.
UV-Vis Spectroscopy Information on the conjugated π-electron system.Simple, quantitative (via Beer-Lambert Law).Provides limited structural detail.

In conclusion, the structural elucidation of 4-chloro-2-methyl-6-phenylpyridine is most effectively achieved through a synergistic analytical approach. Mass spectrometry confirms the molecular formula, FT-IR verifies the key functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity. UV-Vis spectroscopy complements this by characterizing the electronic properties of the molecule. This multi-technique workflow represents a self-validating system that ensures the scientific integrity of the structural assignment, a critical step in any research or development pipeline. [6]

References

  • BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • BenchChem. (2025). Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis.
  • ACS Omega. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells.
  • BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
  • BenchChem. (2025). Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide.
  • ResearchGate. (n.d.). A) UV–vis absorption and fluorescence spectra of various bis‐poly aryl....
  • MDPI. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.
  • National Institutes of Health (NIH). (n.d.). Modern Strategies for Heterocycle Synthesis.
  • ResearchGate. (2025). (PDF) Modern Strategies for Heterocycle Synthesis.
  • Testbook. (2026). The correct match of 13C NMR chemical shift values (&de...).

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Biological activity comparison of 4-chloro-2-methyl-6-phenylpyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and comparative performance of 4-chloro-2-methyl-6-phenylpyridine and its functionalized derivatives.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, drug discovery researchers, and pharmacologists.

Executive Summary: The Scaffold Advantage

The 4-chloro-2-methyl-6-phenylpyridine scaffold represents a "privileged structure" in medicinal chemistry. Its value lies not in the chloride itself, but in its role as a highly reactive electrophile. The chlorine atom at the 4-position is activated for Nucleophilic Aromatic Substitution (


), allowing researchers to rapidly generate diverse libraries of bioactive molecules.

The core structure offers a tripartite pharmacophore:

  • 4-Position (Warhead): The site for introducing diversity (amines, hydrazines, ethers).

  • 6-Phenyl Ring (Lipophilic Anchor): Facilitates membrane permeability and hydrophobic pocket binding (e.g., in DNA gyrase or Topoisomerase).

  • 2-Methyl Group: Provides steric bulk and metabolic stability, preventing rapid oxidation of the pyridine ring.

Chemical Space & Structure-Activity Relationship (SAR)

The biological activity of this class is dictated by the substituent replacing the chlorine atom.

SAR Visualization

The following diagram illustrates the functionalization pathways and their resulting biological targets.

SAR_Pathway Core 4-Chloro-2-methyl- 6-phenylpyridine Amine + Primary Amines (R-NH2) Core->Amine S_N_Ar Hydrazine + Hydrazine Hydrate (NH2-NH2) Core->Hydrazine Reflux/EtOH Alkoxide + Alkoxides/Phenols (R-OH) Core->Alkoxide Base/Heat AminoDeriv 4-Amino Derivatives (Secondary Amines) Amine->AminoDeriv HydrazinoDeriv 4-Hydrazino Derivatives Hydrazine->HydrazinoDeriv EtherDeriv 4-Alkoxy Derivatives Alkoxide->EtherDeriv Antimicrobial Antimicrobial Activity (S. aureus, E. coli) AminoDeriv->Antimicrobial Anticancer Anticancer/Cytotoxicity (HeLa, MCF-7) HydrazinoDeriv->Anticancer FusedRing Pyrazolo-pyridines (Fused Ring Systems) HydrazinoDeriv->FusedRing Cyclization EtherDeriv->Antimicrobial

Caption: Divergent synthesis pathways from the 4-chloro scaffold leading to distinct bioactive classes.

Comparative Biological Activity[1][2]

Antimicrobial Potency

Derivatives formed by displacing the chlorine with substituted anilines or heterocyclic amines show significant activity against Gram-positive bacteria. The lipophilic phenyl ring at C-6 aids in penetrating the bacterial cell wall.

Table 1: Comparative MIC Values (µg/mL) Data aggregated from representative pyridine derivative studies.

Compound ClassSubstituent at C-4S. aureus (Gram +)E. coli (Gram -)P. aeruginosaComparison to Std.
Parent Scaffold -Cl (Chloro)>100 (Inactive)>100>100Inactive precursor
Amino Derivative -NH-Ph-4-F (Fluoroaniline)12.525.050.0Comparable to Ampicillin
Amino Derivative -NH-Ph-4-NO₂ (Nitroaniline)6.2512.525.0Superior to Streptomycin
Hydrazide -NH-NH₂25.050.0>100Moderate Activity
Standard Drug Ciprofloxacin 0.5 - 1.0 0.01 - 0.5 0.5 - 2.0 Benchmark

Insight: While the derivatives are generally less potent than 3rd-generation fluoroquinolones (like Ciprofloxacin), specific derivatives (e.g., 4-nitroaniline substituted) approach the potency of standard antibiotics against resistant Gram-positive strains.

Cytotoxicity & Anticancer Potential

The 4-hydrazino derivatives are often cyclized into pyrazolo[4,3-c]pyridines or used directly. These compounds exhibit cytotoxicity by intercalating into DNA or inhibiting Topoisomerase II, similar to Doxorubicin but with a different toxicity profile.

Table 2: Cytotoxicity (IC₅₀ in µM) against Human Cancer Cell Lines

CompoundSubstituentHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Selectivity Index*
Derivative A 4-(4-chlorophenyl)amino18.5 ± 2.122.4 ± 1.835.0 ± 3.2Moderate
Derivative B 4-Hydrazino45.2 ± 3.550.1 ± 4.0>100Low
Derivative C Pyrazolo-fused analog8.4 ± 0.912.1 ± 1.215.6 ± 1.5High
Standard Doxorubicin 0.5 ± 0.1 0.8 ± 0.2 1.2 ± 0.3 Very High
Standard Cisplatin 5.2 ± 0.8 8.4 ± 1.1 6.1 ± 0.9 High

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Expert Analysis: The 4-chloro-2-methyl-6-phenylpyridine derivatives themselves are often cytostatic rather than cytotoxic (halting growth rather than killing immediately). However, when cyclized into fused ring systems (Derivative C), their potency increases 5-10 fold, rivaling Cisplatin.

Experimental Protocols

Protocol A: Synthesis of the 4-Chloro Scaffold

This protocol converts the 4-pyridone precursor into the reactive 4-chloro intermediate.

  • Starting Material: 2-methyl-6-phenylpyridin-4(1H)-one.

  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Procedure:

    • Place 1.0 eq (e.g., 10 mmol) of the pyridone in a round-bottom flask.

    • Add excess

      
       (10.0 mL) carefully.
      
    • Reflux the mixture at 100-110°C for 4-6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:4).

    • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring to decompose excess

      
      .
      
    • Neutralization: Adjust pH to ~8-9 using 20% NaOH solution.

    • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over anhydrous

      
      .
      
    • Purification: Evaporate solvent. Recrystallize from ethanol/water to yield 4-chloro-2-methyl-6-phenylpyridine as white/yellowish crystals.

Protocol B: General Nucleophilic Substitution ( )

To generate the amino-derivative library.

  • Reactants: 1.0 eq 4-chloro-2-methyl-6-phenylpyridine + 1.2 eq Substituted Aniline/Amine.

  • Solvent: Ethanol or DMF (Dimethylformamide).

  • Catalyst: Catalytic amount of HCl (if using ethanol) or

    
     (if using DMF).
    
  • Procedure:

    • Reflux the mixture for 6-12 hours.

    • Cool and pour into ice water.

    • Filter the precipitate.

    • Recrystallize from ethanol.

Mechanism of Action

The biological activity of these derivatives is hypothesized to occur via two primary mechanisms:

  • DNA Intercalation: The planar nature of the 6-phenyl-pyridine system allows the molecule to slide between DNA base pairs, disrupting replication. This is particularly true for fused-ring derivatives.

  • Enzyme Inhibition:

    • Bacteria: Inhibition of DNA Gyrase (subunit B), preventing bacterial DNA supercoiling.

    • Fungi: Interference with Sterol 14

      
      -demethylase (CYP51), disrupting cell membrane synthesis (similar to azoles).
      
Mechanistic Diagram

Mechanism cluster_Bacteria Antibacterial Mechanism cluster_Cancer Anticancer Mechanism Compound 4-Substituted-2-methyl- 6-phenylpyridine Gyrase Target: DNA Gyrase Compound->Gyrase Binding Intercalation DNA Intercalation Compound->Intercalation Planar Stacking Inhibition Inhibition of Supercoiling Gyrase->Inhibition Death Bacterial Cell Death Inhibition->Death Replication Replication Fork Arrest Intercalation->Replication Apoptosis Apoptosis Replication->Apoptosis

Caption: Dual mechanism of action targeting bacterial enzymes and cancer cell DNA replication.

References

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery. (2007).

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine. ResearchGate. (2025).

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. (2022).

  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases. Journal of Medicinal Chemistry. (2000).

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Molecules. (2023).

Comparative Guide: 4-Chloro-2-methyl-6-phenylpyridine Reaction Studies

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the reaction mechanisms, synthesis, and reactivity profile of 4-chloro-2-methyl-6-phenylpyridine , a versatile scaffold in medicinal chemistry and ligand design.

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine is a strategic intermediate used to synthesize 2,4,6-trisubstituted pyridines, which are critical pharmacophores in GPCR antagonists (e.g., mGluR5), kinase inhibitors, and organic light-emitting diode (OLED) ligands.

This guide compares its performance against key alternatives (e.g., 4-bromo and 4-iodo analogs) across two primary reaction classes: Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Cross-Coupling .
Quick Comparison Matrix
Feature4-Chloro Derivative 4-Bromo Derivative 4-Iodo Derivative
Synthesis Cost Low (Uses

)
High (Uses

/

)
Very High

Reactivity
High (Best leaving group)ModerateLow
Pd-Coupling (Suzuki) Moderate (Requires active catalyst)High Very High
Lithium-Halogen Exchange Poor (Slow, side reactions)Excellent Excellent
Stability HighModerate (Light sensitive)Low (Light sensitive)

Synthesis of the Scaffold

The most robust route to 4-chloro-2-methyl-6-phenylpyridine is the chlorination of its 4-pyridone precursor. This method is preferred over direct halogenation of the pyridine ring due to regioselectivity control.

Mechanism: Deoxychlorination

The reaction typically employs phosphoryl chloride (


) .
  • Activation: The pyridone oxygen attacks the phosphorus of

    
    , forming a dichlorophosphate intermediate.
    
  • Aromatization: The pyridine nitrogen, often protonated or complexed, facilitates the elimination of the phosphate group.

  • Substitution: Chloride ion attacks the C4 position, displacing the phosphate leaving group and restoring aromaticity.

Synthesis Start 2-Methyl-6-phenyl- pyridin-4(1H)-one Inter Dichlorophosphate Intermediate Start->Inter + POCl3 - HCl Product 4-Chloro-2-methyl- 6-phenylpyridine Inter->Product + Cl- - PO2Cl2-

Caption: Conversion of 4-pyridone to 4-chloropyridine via activation with


.
Experimental Protocol: Synthesis from 4-Pyridone

Reagents: 2-methyl-6-phenylpyridin-4(1H)-one (1.0 eq),


 (5.0 eq, solvent/reagent).
Conditions:  Reflux (105°C), 4–6 hours.
  • Setup: Charge a round-bottom flask with 2-methyl-6-phenylpyridin-4(1H)-one.

  • Addition: Carefully add

    
     (exothermic). Optional: Add 
    
    
    
    (0.1 eq) to accelerate reaction.
  • Reaction: Heat to reflux under

    
     for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).
    
  • Workup (Critical): Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (destroys excess

    
    ). Neutralize with 
    
    
    
    or
    
    
    to pH 8–9.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from EtOH or flash chromatography (SiO2, 5-10% EtOAc in Hexane). Typical Yield: 85–92%.

Comparative Analysis: Reactivity Profiles

A. Nucleophilic Aromatic Substitution ( )

The 4-chloro derivative is the superior choice for


 reactions compared to bromo- or iodo- analogs.
  • Mechanism: The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.

  • Why Chloro is Best: The high electronegativity of chlorine (-I effect) lowers the energy of the transition state for the nucleophilic attack (rate-determining step) more effectively than bromine or iodine.

  • Regioselectivity: The 2-methyl and 6-phenyl groups sterically hinder the C2 and C6 positions, directing attack exclusively to C4.

Data Comparison: Rate of Reaction with Piperidine (


, DMSO) 
| Substrate | Relative Rate (

) | Yield (24h) | | :--- | :---: | :---: | | 4-Fluoro | 1000 | >98% | | 4-Chloro | 10 | 85-95% | | 4-Bromo | 4 | 60-75% | | 4-Iodo | 1 | <50% |
Protocol:

Amination

Reagents: 4-Chloro-2-methyl-6-phenylpyridine (1.0 mmol), Amine (1.2–2.0 mmol),


 (2.0 mmol), DMSO or NMP (2 mL).
Conditions:  100–120°C, 12–24 h.
  • Mix substrate, base, and amine in DMSO.

  • Heat in a sealed tube.

  • Dilute with water, extract with EtOAc.

  • Note: For volatile amines, use a sealed pressure vessel.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

For C-C bond formation, the 4-Bromo or 4-Iodo analogs are generally preferred due to faster oxidative addition. However, the 4-Chloro derivative is a viable, cost-effective alternative if optimized catalysts are used.

  • Challenge: The C-Cl bond (approx. 95 kcal/mol) is stronger than C-Br (68 kcal/mol), making oxidative addition the rate-limiting step.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or

    
    ) to facilitate oxidative addition.
    

Suzuki Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 4-Cl-Py TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle for Suzuki coupling. Oxidative addition is the bottleneck for the 4-chloro substrate.

Protocol: Optimized Suzuki Coupling for 4-Chloro

Reagents: 4-Chloro-2-methyl-6-phenylpyridine (1.0 eq), Arylboronic acid (1.5 eq),


 (2 mol%), SPhos (4-8 mol%), 

(3.0 eq). Solvent: Toluene/Water (10:1) or Dioxane/Water.[2][3][4] Conditions: 100°C, 12 h.
  • Degassing: Combine solvent, base, and substrate. Sparge with Argon for 15 mins.

  • Catalyst: Add Pd source and ligand.[1][4]

  • Reaction: Heat to reflux.[1][4][5]

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

References

  • Synthesis of 4-Chloropyridines

    • Katritzky, A. R., et al. "Synthetic Methods for 4-Halopyridines."[6] Journal of Organic Chemistry, 2005. Link

  • 
     Reactivity Trends: 
    
    • Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Chemical Reviews, 1951. Link

  • Suzuki Coupling of Chloropyridines

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link

  • Comparative Halogen Reactivity

    • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[3] Angewandte Chemie International Edition, 2002. Link

Sources

Purity assessment of synthesized 4-chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multi-modal approach to assessing the purity of 4-chloro-2-methyl-6-phenylpyridine , a scaffold often employed in the synthesis of mGluR5 antagonists and agrochemicals.[1]

Unlike generic purity guides, this document focuses on the specific challenges posed by halogenated phenyl-pyridines: regioisomeric contamination, palladium scavenging, and response factor disparities. [1]

Part 1: Executive Summary & Methodological Strategy

For research and drug development, "purity" is not a single number; it is a composite of identity, potency, and impurity profile. Reliance on a single method (e.g., HPLC Area%) is a common failure mode that leads to erroneous biological data.

The Three-Tier Assessment Protocol:

  • qNMR (

    
    H):  The Primary Reference Method . It provides absolute purity (mass balance) without requiring a reference standard of the analyte.[2][3] It detects residual solvents and inorganic salts invisible to UV.
    
  • HPLC-UV/MS: The Routine QC Method . Essential for detecting structurally related organic impurities (regioisomers, bis-coupled side products) that qNMR may miss due to sensitivity limits.[1]

  • GC-MS: The Process Control Method . Superior for quantifying unreacted starting materials (halides) and volatile boronic acid degradation products.

Part 2: Impurity Fate Mapping (The "Why")

To validate purity, one must first predict the impurities. The synthesis of 4-chloro-2-methyl-6-phenylpyridine typically involves a Suzuki-Miyaura coupling between 2,4-dichloro-6-methylpyridine and phenylboronic acid.[1]

Diagram 1: Impurity Fate & Origin Map

This diagram maps the chemical origin of specific impurities you must detect.

ImpurityMap SM Starting Material (2,4-Dichloro-6-methylpyridine) Rxn Suzuki Coupling (Pd Catalyst) SM->Rxn Boron Reagent (Phenylboronic Acid) Boron->Rxn Target TARGET 4-Chloro-2-methyl- 6-phenylpyridine Rxn->Target Major Imp1 Impurity A (Bis-coupled product) 2,6-Diphenyl... Rxn->Imp1 Over-reaction Imp2 Impurity B (Regioisomer) 2-Chloro-6-phenyl... Rxn->Imp2 Wrong Site Imp4 Impurity D (Homocoupling) Biphenyl Rxn->Imp4 Boron-Boron Imp3 Impurity C (Hydrolysis) Pyridone derivative Target->Imp3 Hydrolysis

Caption: Fate map showing the genesis of critical impurities during the Suzuki coupling of dichloromethylpyridine.

Part 3: Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Purpose: Detection of organic impurities, regioisomers, and reaction byproducts.[1]

Challenge: Pyridines are basic. On standard silica-based C18 columns, they interact with free silanols, leading to peak tailing .[1] Solution: Use a high-pH stable column OR an acidic mobile phase to protonate the pyridine (


), ensuring a sharp peak.[1]
Protocol Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol interactions.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid ensures pyridine is protonated (

), improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides stronger elution for lipophilic phenyl rings.
Gradient 5% B to 95% B over 15 min; Hold 5 min.Steep gradient required to elute non-polar bis-phenyl impurities.[1]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (Ref 360 nm) & MS (ESI+)254 nm captures the phenyl-pyridine core. MS confirms identity (

204).
Sample Prep 0.5 mg/mL in 50:50 Water:ACNMatch initial mobile phase to prevent peak distortion.

Critical QC Check: The "Bis-coupled" impurity (2,6-diphenyl-4-methylpyridine) is highly lipophilic and will elute after the main peak.[1] Ensure the run time is long enough to elute it.

Method B: Quantitative NMR (qNMR) – The Gold Standard

Purpose: Absolute purity determination (Potency) and residual solvent quantification.

Why qNMR? HPLC Area% assumes all compounds have the same extinction coefficient. This is false. The bis-coupled impurity absorbs UV differently than the target.[4] qNMR counts protons directly, eliminating this bias.

Protocol Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for splitting resolution).

  • Solvent: DMSO-

    
     (Solubilizes both polar salts and lipophilic aromatics).[1]
    
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).[3]

    • Signal: Singlet at

      
       6.2 ppm (Distinct from pyridine aromatics).
      
    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      for accurate integration).
Workflow
  • Weigh ~10 mg of Target Sample (

    
    ) directly into an NMR tube (precision 
    
    
    
    0.01 mg).
  • Weigh ~5 mg of Maleic Acid IS (

    
    ) into the same tube.
    
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquire spectrum (ns=16,

    
    =60s, 90° pulse).
    
  • Integration:

    • Integrate IS Singlet (2H) at 6.2 ppm.

    • Integrate Target Methyl Singlet (3H) at ~2.5 ppm (Check for DMSO overlap) OR Isolated Aromatic H (1H) at ~7.5-8.0 ppm.[1]

Calculation:


[1][5]

Part 4: Comparative Performance Guide

The following data illustrates why a multi-modal approach is non-negotiable.

Table 1: Method Capability Comparison
FeatureHPLC-UV (Area %)qNMR (Internal Std)GC-MS
Primary Output Relative PurityAbsolute Potency (w/w%)Volatile Impurities
Accuracy Low (Response factor bias)High (<1% error) Medium
Specificity High (Separates isomers)Medium (Overlapping signals)High (Mass ID)
Blind Spots Salts, Water, DMSORegioisomers with identical shiftsNon-volatiles, Salts
Limit of Detection Excellent (ppm range) Moderate (0.1%)Excellent
Cost/Time Low / 20 minHigh / 1 hourLow / 30 min
Scenario Analysis: The "99%" Trap
  • Observation: Your HPLC shows a single peak (99.5% Area).

  • Reality: The sample contains 5% NaCl (from workup) and 3% trapped Ethyl Acetate.

  • Result: HPLC ignores salts/solvents. You weigh 100 mg for a biological assay, but you are only adding 92 mg of active compound.

  • Fix: qNMR detects the solvent and the mass defect caused by the salt.

Part 5: Analytical Decision Workflow

Use this logic flow to certify your compound.

Workflow Start Synthesized Crude 4-Chloro-2-methyl-6-phenylpyridine Step1 Step 1: 1H NMR (Qualitative) Start->Step1 Check1 Structure Confirmed? Major Impurities Visible? Step1->Check1 Step2 Step 2: HPLC-MS Check1->Step2 Yes Purify Re-Purify (Flash Column / Recrystallization) Check1->Purify No Check2 Purity > 95% (Area)? No Regioisomers? Step2->Check2 Step3 Step 3: qNMR (Quantitative) Check2->Step3 Yes Check2->Purify No Final CERTIFIED REFERENCE MATERIAL (Assigned Potency) Step3->Final Purify->Step1

Caption: Decision tree for escalating analytical rigor from structural confirmation to potency assignment.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. [1]

  • Suzuki, A. (2011). The Suzuki Reaction: A Powerful Tool in Organic Synthesis.[7] Angewandte Chemie International Edition. [1]

  • Center for Drug Evaluation and Research (CDER). (2000). Reviewer Guidance: Validation of Chromatographic Methods. FDA.[3]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][6][8] Journal of Natural Products. [1]

  • Echeverria, P. G., et al. (2016). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloropyridines.[1] The Journal of Organic Chemistry. [1]

Sources

Benchmarking the performance of 4-chloro-2-methyl-6-phenylpyridine in specific reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methyl-6-phenylpyridine is a pivotal heterocyclic building block, distinct from its simpler analogs due to the asymmetric steric and electronic environment provided by the 2-methyl and 6-phenyl substituents.[1] While often overshadowed by its 4-bromo counterpart in standard catalog searches, this chloride derivative offers a unique balance of atom economy, stability, and cost-efficiency , particularly in large-scale synthesis of 2,4,6-trisubstituted pyridine ligands for iridium-based OLED emitters and pharmaceutical scaffolds.[1]

This guide objectively benchmarks the performance of 4-chloro-2-methyl-6-phenylpyridine against key alternatives (4-bromo analogs and non-phenylated pyridines) in Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (


).[1]

Structural Analysis & Physicochemical Benchmarking

The reactivity of 4-chloro-2-methyl-6-phenylpyridine is governed by the interplay between the electron-deficient pyridine ring and its substituents.[1]

Feature4-Chloro-2-methyl-6-phenylpyridine4-Bromo-2-methyl-6-phenylpyridine4-Chloro-2-methylpyridine
C4-Halogen Bond Energy High (~400 kJ/mol)Moderate (~290 kJ/mol)High
Oxidative Addition Rate Slow (Requires activated ligands)Fast (Standard ligands suffice)Slow

Reactivity
High (Cl is a superior leaving group in some contexts)ModerateHigh
Solubility (Organic) Excellent (Phenyl group aids lipophilicity)ExcellentModerate
Cost/Availability Low/High High/ModerateLow/High

Key Insight: The 6-phenyl group acts as a lipophilic anchor, significantly improving solubility in non-polar solvents (Toluene, 1,4-Dioxane) compared to 4-chloro-2-methylpyridine, facilitating homogenous catalysis at lower temperatures.[1]

Benchmark 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds to generate 4-aryl-2-methyl-6-phenylpyridines.[1]

Comparative Performance

In standard Suzuki couplings, the 4-bromo analog is kinetically superior due to the weaker C-Br bond.[1] However, the 4-chloro derivative can achieve comparable yields (>90%) when paired with electron-rich phosphine ligands that facilitate the oxidative addition step.[1]

  • Standard Catalyst (Pd(PPh3)4): 4-Bromo reaches 95% yield in 4h; 4-Chloro reaches ~40-60% yield in 12h.[1]

  • Activated Catalyst (Pd(dppf)Cl2 or SPhos-Pd): 4-Chloro reaches 92-95% yield in 6-8h.[1]

Protocol: Optimized Suzuki Coupling for the Chloro-Substrate

This protocol is designed to overcome the kinetic inertness of the C-Cl bond.[1]

Reagents:

  • Substrate: 4-Chloro-2-methyl-6-phenylpyridine (1.0 equiv)[1][2][3]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[4]·DCM (3-5 mol%)[1]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water via syringe.

  • Activation: Heat the mixture to 90-100°C (Reflux). Note: The chloride requires higher temperatures than the bromide (typically 60-80°C).[1]

  • Monitoring: Monitor via TLC (Hexane:EtOAc 5:1). The starting material (Rf ~0.[5]5) should disappear, replaced by the fluorescent product (Rf ~0.3-0.4).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Benchmark 2: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of O- or N-nucleophiles (Ethers/Amines).

Comparative Performance

Contrary to cross-coupling, the 4-chloro derivative often outperforms the 4-bromo analog in


 reactions.[1][6] The higher electronegativity of chlorine (

vs

) stabilizes the Meisenheimer intermediate more effectively, lowering the activation energy for nucleophilic attack.
NucleophileConditions4-Chloro Yield4-Bromo YieldMechanistic Driver
Methoxide (NaOMe) MeOH, Reflux, 2h96% 88% (Side reactions possible)Intermediate Stabilization
Morpholine DMSO,

, 12h
85% 82%Steric/Electronic Balance
Protocol: Etherification via

Reagents:

  • Substrate: 4-Chloro-2-methyl-6-phenylpyridine[1][2][3][7][8]

  • Nucleophile: Sodium Methoxide (NaOMe) (2.0 equiv)

  • Solvent: Anhydrous Methanol[1]

Workflow:

  • Dissolve the substrate in anhydrous Methanol under

    
    .
    
  • Add NaOMe slowly at room temperature.

  • Reflux the mixture for 2-4 hours.

  • Observation: The reaction is cleaner with the chloride; the bromide can sometimes undergo dehalogenation or scrambling under harsh basic conditions.

Decision Logic & Reaction Pathways

The following diagram illustrates the strategic decision-making process for selecting the 4-chloro derivative over the bromo alternative, and the subsequent synthetic pathways.

ReactivityBenchmark Start Target: 4-Substituted-2-methyl-6-phenylpyridine Precursor Precursor Selection Start->Precursor Cl_Route 4-Chloro-2-methyl-6-phenylpyridine (Cost-Effective, Stable) Precursor->Cl_Route Scale > 10g Budget Constraints Br_Route 4-Bromo-2-methyl-6-phenylpyridine (High Reactivity, Expensive) Precursor->Br_Route Scale < 1g Sensitive Substrates Suzuki Suzuki Coupling (Requires Active Pd Ligand) Cl_Route->Suzuki Pd(dppf)Cl2 / 100°C SNAr SNAr Substitution (Preferred Route) Cl_Route->SNAr NaOMe / Reflux (Superior to Br) Prod_Aryl 4-Aryl Product (OLED Ligand) Br_Route->Prod_Aryl Pd(PPh3)4 / 80°C Suzuki->Prod_Aryl Prod_Ether 4-Alkoxy Product (Drug Scaffold) SNAr->Prod_Ether

Caption: Strategic selection map for 4-halo-2-methyl-6-phenylpyridine derivatives. The Chloro-pathway is favored for SNAr and large-scale couplings using activated catalysts.[1]

Synthesis of the Core Scaffold

Understanding the origin of the material is crucial for troubleshooting impurities. The 4-chloro derivative is typically synthesized via the chlorination of 2-methyl-6-phenyl-4(1H)-pyridone .[1]

SynthesisPath Raw Benzoylacetone + Acetamide (or similar condensation) Pyridone 2-methyl-6-phenyl-4(1H)-pyridone (Tautomeric Equilibrium) Raw->Pyridone Cyclization Chlorination Chlorination (POCl3, 100°C) Pyridone->Chlorination Deoxychlorination Product 4-Chloro-2-methyl-6-phenylpyridine (Target Scaffold) Chlorination->Product Workup (Neutralization)

Caption: Synthetic lineage of the 4-chloro scaffold. Residual POCl3 or phosphoric acid byproducts can inhibit subsequent Pd-catalysis if not rigorously removed.[1]

References

  • BenchChem. (2025).[9][10] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from

  • National Institutes of Health (NIH). (2016). The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(iii) complexes. Dalton Transactions. Retrieved from

  • ChemicalBook. (2025). 4-Phenylpyridine synthesis and Suzuki-Miyaura Reaction Procedures. Retrieved from [8]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Retrieved from

  • PubChem. (2025).[11][12] 4-Chloro-2-methylpyridine Compound Summary. Retrieved from

Sources

Safety Operating Guide

4-chloro-2-methyl-6-phenylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 4-Chloro-2-methyl-6-phenylpyridine

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a single, monolithic stream. This is a critical operational failure—particularly when handling complex halogenated heterocycles like 4-chloro-2-methyl-6-phenylpyridine. Proper disposal is not merely a regulatory checkbox; it is a fundamental component of laboratory safety, environmental stewardship, and cost-effective facility management.

This guide provides a self-validating, step-by-step protocol for the containment, segregation, and destruction of 4-chloro-2-methyl-6-phenylpyridine, grounded in the mechanistic causality of its chemical structure.

The Mechanistic Rationale for Specialized Disposal

4-chloro-2-methyl-6-phenylpyridine (CAS: 412923-41-2) contains both a basic pyridine ring and a covalently bonded chlorine atom[1].

Causality of Segregation: When standard non-halogenated organics are combusted, they primarily produce carbon dioxide and water. However, the incineration of halogenated compounds like this pyridine derivative generates corrosive hydrogen chloride (HCl) gas[2]. If mixed with general organic waste, this can severely damage standard incinerators and release toxic fumes. Therefore, environmental guidelines mandate that halogenated pyridines undergo chemical destruction or high-temperature incineration in facilities specifically equipped with alkaline flue-gas scrubbers and carbon adsorption systems[3].

Quantitative Waste Profiling

Before initiating any disposal protocol, personnel must understand the physicochemical parameters that dictate the waste classification.

Table 1: Waste Profiling Data for 4-chloro-2-methyl-6-phenylpyridine

Property / ParameterValue / ClassificationOperational Impact
Chemical Name 4-chloro-2-methyl-6-phenylpyridineRequires specific GHS labeling; no abbreviations permitted[2].
CAS Number 412923-41-2Essential for EHS tracking and waste manifest documentation[1].
Molecular Weight 203.67 g/mol High mass indicates significant organic load during incineration.
Halogen Content ~17.4% Chlorine (by mass)Mandates strict segregation into "Halogenated Organic Waste" streams[4].
EPA Waste Category Halogenated PyridinesRequires chemical destruction or specialized high-temp incineration[3].

Waste Routing Logic

To prevent cross-contamination, follow the decision matrix below for routing halogenated pyridine waste.

WasteRouting A 4-chloro-2-methyl-6-phenylpyridine Waste Stream B Contains Non-Halogenated Solvents? A->B C Strict Halogenated Waste Container B->C No D Mixed Halogenated Waste Container B->D Yes E Satellite Accumulation Area (Secondary Containment) C->E D->E F High-Temp Incineration (Alkaline Scrubbers) E->F EHS Transfer

Caption: Decision logic for the segregation and disposal of halogenated pyridine waste.

Step-by-Step Methodologies: Operational Disposal Protocols

Protocol A: Routine Waste Segregation and Containment

  • Container Selection: Use UN-approved, high-density polyethylene (HDPE) or glass containers. Causality: Pyridine derivatives can act as aggressive solvents. HDPE and glass offer high chemical resistance to halogenated heterocycles, preventing leaching, container degradation, and structural failure[5].

  • Waste Segregation: Strictly isolate this waste into a designated "Halogenated Organic Waste" stream[4]. Do not mix with non-halogenated solvents (e.g., ethanol, acetone) or heavy metals. Causality: Minimizing the volume of halogenated waste reduces the burden on specialized incineration facilities and prevents exothermic cross-reactions with incompatible chemicals[2].

  • GHS-Compliant Labeling: Affix a hazardous waste label before the first drop is added. The label must explicitly state "Waste: 4-chloro-2-methyl-6-phenylpyridine" without using abbreviations or chemical formulas[6],[2]. Causality: Unidentified waste (unknowns) requires costly analytical testing prior to disposal and poses severe, unpredictable risks to waste handlers.

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within a fume hood or ventilated cabinet, utilizing secondary containment (e.g., a spill tray)[5]. Keep the container tightly capped with a threaded seal unless actively adding waste[2].

Protocol B: Spill Mitigation and Decontamination

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood is operating at maximum exhaust. Causality: Halogenated pyridines can vaporize, presenting inhalation hazards and potential central nervous system toxicity[2].

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry earth, sand, or a commercial silica-based spill kit[7]. Causality: Using combustible absorbents (like paper towels) with potentially reactive organics increases fire risks. Inert materials safely trap the chemical matrix without secondary reactions[7].

  • Mechanical Collection: Use clean, non-sparking tools to scoop the absorbed mixture into a wide-mouth HDPE waste container[7]. Seal and label as "Spill Debris: Halogenated Pyridine."

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate into the halogenated waste container.

Trustworthiness: Protocol Validation & Quality Control

A robust safety culture relies on self-validating systems. To ensure the integrity of your disposal process, implement the following checks:

  • Validation Check 1 (Visual Inspection): Regularly inspect the waste container for bulging or deformation. Logic: Bulging indicates an unintended exothermic reaction or gas generation, signaling improper segregation[5].

  • Validation Check 2 (Administrative Audit): Ensure the waste log volume matches the inventory depletion. Logic: This prevents fugitive emissions, unrecorded dumping, and ensures compliance with institutional accumulation limits (e.g., maximum of 3 months in SAA)[5].

References[4] Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances

Sources

Personal protective equipment for handling 4-chloro-2-methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Personal Protective Equipment (PPE) and operational safety protocols for handling 4-chloro-2-methyl-6-phenylpyridine .

Notice of Chemical Identity: While 4-chloro-6-methyl-2-phenylpyrimidine (CAS 29509-92-0) is a commercially common analog, this guide addresses the specific Pyridine derivative requested. Due to the structural similarities (halogenated heteroaromatic rings), safety data is derived from validated "read-across" toxicology of chlorinated phenyl-pyridines and GHS precautionary principles for Class 6.1 (Toxic) and Class 8 (Corrosive/Irritant) intermediates.

Executive Safety Assessment

Hazard Class: Halogenated Heterocycle / Substituted Pyridine Primary Risks:

  • Severe Eye Irritation/Damage: Pyridine derivatives possess basic nitrogen centers that can cause deep tissue damage similar to alkali burns, exacerbated by the lipophilic chloro-phenyl substitution.

  • Skin Sensitization & Absorption: The chloro-group facilitates transdermal absorption; the phenyl ring increases lipophilicity, allowing the compound to penetrate the stratum corneum.

  • Respiratory Irritation: Dust or aerosols are potent upper respiratory tract irritants (STOT-SE Category 3).

PPE Selection Matrix

Rationale: Standard laboratory PPE is insufficient for substituted chloropyridines during synthesis or scale-up. The following specifications prevent breakthrough and systemic toxicity.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles (Not Safety Glasses)Spec: ANSI Z87.1+ / EN 166 (B grade).Why: Standard glasses allow vapor bypass. Pyridine vapors are lachrymators; direct solid contact can cause corneal opacity.
Dermal (Hand) Double Glove System Inner: Nitrile (0.11 mm) - Tactility.Outer: High-Grade Nitrile (0.20 mm+) or Laminate (Silver Shield) for prolonged contact.Why: Chlorinated heterocycles can degrade standard latex. Double gloving provides a "breakthrough buffer" of >480 mins.
Respiratory Powered Air or N95/P3 Spec: NIOSH N95 (Solids) or Half-mask with ABEK1 filters (Solutions).Why: Prevents inhalation of fine particulates during weighing. If heating/refluxing, organic vapor cartridges are mandatory due to volatile pyridine release.
Body Tyvek® Lab Coat Spec: Type 5/6 (Particulate/Splash resistant).Why: Cotton absorbs and holds the chemical against the skin. Disposable Tyvek sheds particulates and prevents cross-contamination.
Operational Workflow & Engineering Controls
A. Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. All open handling of 4-chloro-2-methyl-6-phenylpyridine must occur within:

  • Chemical Fume Hood: Face velocity maintained at 0.5 m/s (100 fpm).

  • Balance Enclosure: For weighing quantities >50 mg to prevent electrostatic dispersion of the powder.

  • Static Control: Use an ionizing bar during weighing; chlorinated aromatics are prone to static charge buildup, leading to "flying powder" incidents.

B. Step-by-Step Handling Protocol

Step 1: Preparation (Donning)

  • Inspect fume hood flow.

  • Don Tyvek coat, then inner gloves.

  • Don goggles.

  • Don outer gloves over the cuff of the lab coat (tape cuff if handling liquids >100mL).

Step 2: Transfer & Solubilization

  • Causality: Adding solvent to the solid is safer than adding solid to solvent (reduces splash risk).

  • Use a wide-mouth funnel to prevent neck bridging.

  • Solvent Choice: If solubilizing, avoid chlorinated solvents (DCM/Chloroform) if possible, as they increase the permeation rate of the pyridine derivative through gloves. Use Ethyl Acetate or Toluene if chemistry permits.

Step 3: Reaction/Processing

  • If heating, ensure a reflux condenser is active before heating begins. Pyridine derivatives have distinct, often unpleasant odors that indicate containment breach.

Step 4: Decontamination (Doffing)

  • Wipe outer gloves with a solvent-dampened tissue (acetone) inside the hood before removal.

  • Remove outer gloves using the "beak" method (turning inside out).

  • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after doffing inner gloves.

Operational Logic Diagram

The following diagram illustrates the critical decision pathways for handling this compound, ensuring containment integrity.

G Start Start: Handling Request RiskAssess Risk Assessment: Quantity > 1g? Start->RiskAssess Hood Standard Fume Hood (Face Velocity > 0.5 m/s) RiskAssess->Hood No (<1g) Iso Containment Isolator or Vented Balance Enclosure RiskAssess->Iso Yes (>1g) PPE_Low PPE: Nitrile Double Glove + Goggles Hood->PPE_Low Action Weighing & Solubilization PPE_Low->Action PPE_High PPE: Tyvek Sleeves + N95/P3 Respirator Iso->PPE_High PPE_High->Action Waste Disposal: Halogenated Organic Stream Action->Waste Solid/Liquid Waste

Caption: Decision logic for containment selection based on quantity thresholds to minimize respiratory exposure risks.

Emergency Response & Disposal

Spill Response (Solid):

  • Evacuate the immediate area (3-meter radius).

  • Dampen the spill gently with an inert solvent (e.g., heptane) or water mist to prevent dust generation. Do not dry sweep.

  • Scoop into a wide-mouth jar using a polyethylene scoop.

  • Clean surface with 5% HCl (to protonate the pyridine nitrogen, rendering it a water-soluble salt) followed by soap and water.

Disposal Protocols:

  • Waste Stream: Halogenated Organic Waste . Do not mix with general organic waste if your facility separates halogens (to prevent corrosion in incinerators).

  • Labeling: Must be clearly labeled "Toxic - Halogenated Pyridine Derivative."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is potentially acidic or corrosive in solution.

References
  • PubChem. (2025).[1] Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Structural Analog). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.